Neoarsphenamine
Beschreibung
Eigenschaften
CAS-Nummer |
457-60-3 |
|---|---|
Molekularformel |
C13H13As2N2NaO4S |
Molekulargewicht |
466.15 g/mol |
IUPAC-Name |
sodium 2-amino-4-[4-hydroxy-3-(sulfenatooxymethylamino)phenyl]arsanylidenearsanylphenol |
InChI |
InChI=1S/C13H14As2N2O4S.Na/c16-10-5-8(1-3-12(10)18)14-15-9-2-4-13(19)11(6-9)17-7-21-22-20;/h1-6,17-20H,7,16H2;/q;+1/p-1 |
InChI-Schlüssel |
CXFGBOZIEIIEIH-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)NCS(=O)[O-])N)O.[Na+] |
Aussehen |
Solid powder |
Andere CAS-Nummern |
457-60-3 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Arsevan Collunovar Neoarsenobenzol neoarsphenamine Neosalvarsan Novarsan Novarsenobenzene Novarsenobillon sodium p,p'-dihydroxy-m,m'-diaminoarsenobenzene-N-monomethanol sulfoxylate |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Genesis of a "Magic Bullet": Paul Ehrlich's Development of Neoarsphenamine
A Technical Examination of the Discovery, Optimization, and Experimental Basis of the First Synthetic Chemotherapeutic Agent
Introduction
In the early 20th century, the landscape of medicine was irrevocably changed by the pioneering work of German scientist Paul Ehrlich. His relentless pursuit of a "magic bullet" (or Zauberkugel)—a compound that could selectively target and destroy pathogenic microbes without harming the host—laid the foundation for modern chemotherapy.[1][2] This endeavor culminated in the discovery of Salvarsan (Arsphenamine) and its more soluble, less toxic successor, Neoarsphenamine, the first effective treatments for the devastating scourge of syphilis.[3] This guide provides a technical overview of the discovery and development of this compound, detailing the experimental methodologies, comparative data, and the logical framework that guided Ehrlich's revolutionary research.
At the turn of the century, treatments for infectious diseases were limited and often highly toxic, with mercury-based compounds being the standard, albeit dangerous, therapy for syphilis.[4] Ehrlich, whose early work focused on the selective staining of cells and tissues with aniline (B41778) dyes, hypothesized that chemicals could be designed to have a specific affinity for microbial cells, much like dyes bind to particular cellular structures.[5][6][7] This concept of selective toxicity became the central tenet of his research.[1]
From Atoxyl to Salvarsan: The Path to Compound 606
Ehrlich's journey into chemotherapy began with the investigation of existing compounds. His attention was drawn to Atoxyl, an arsenic-based compound that showed some efficacy against trypanosomes, the protozoa responsible for sleeping sickness.[5][8] However, Atoxyl was highly toxic, particularly to the optic nerve.[8] Believing its structure could be modified to enhance its therapeutic properties while reducing its toxicity, Ehrlich and his team, including chemist Alfred Bertheim and bacteriologist Sahachiro Hata, embarked on a systematic synthesis and screening program.[4][7][9]
This systematic approach was revolutionary, forming the basis of modern drug development.[10][11] Hundreds of arsenic compounds were synthesized and meticulously tested. In 1909, this exhaustive search led to the 606th compound in the series: Arsphenamine (B1667614).[5][2] Initially overlooked, Sahachiro Hata re-tested compound 606 and discovered its potent activity against the recently identified causative agent of syphilis, the spirochete Treponema pallidum.[5][11] Marketed under the trade name Salvarsan in 1910, it was hailed as a miraculous cure.[2][8]
The Advent of this compound: Optimizing the "Magic Bullet"
Despite its efficacy, Salvarsan had significant drawbacks. It was chemically unstable, oxidizing readily in air to form more toxic substances.[4][12] Furthermore, its administration was a complex and painful procedure. The compound was not readily soluble in water and had to be dissolved immediately before use in a multi-step process to form a solution suitable for intravenous injection.[13]
Recognizing these limitations, Ehrlich's team continued their work to develop a superior alternative. This led to the synthesis of compound 914, this compound, which was introduced in 1912.[2][10] this compound was derived from Arsphenamine through a chemical reaction with sodium formaldehyde (B43269) sulfoxylate (B1233899).[14] This modification resulted in a compound that was readily soluble in water, forming a neutral solution that was significantly easier and safer to administer.[15][12] While it contained less arsenic than its predecessor, it demonstrated comparable therapeutic activity.[4][12]
Quantitative Analysis: A Comparative Overview
The development of this compound represented a significant improvement in the trade-off between efficacy and toxicity, a concept Ehrlich quantified with the "chemotherapeutic index." The following table summarizes the key quantitative differences between Arsphenamine (Salvarsan) and this compound.
| Property | Arsphenamine (Salvarsan, 606) | This compound (Neosalvarsan, 914) | Reference |
| Chemical Formula | C12H12As2N2O2·2HCl | C13H13As2N2NaO4S | [10], |
| Arsenic Content | ~31% | ~19% | [4],[12] |
| Solubility in Water | Poorly soluble; required alkalization | Readily soluble | [13],[12] |
| Toxicity | Higher | Lower | [2], |
| Ease of Administration | Difficult; required complex preparation | Simple; direct dissolution in water | [4], |
| Stability | Unstable in air (oxidizes) | More stable, but still required careful handling | [4],[14] |
Experimental Protocols
Ehrlich's success was underpinned by rigorous and systematic experimental protocols. The key methodologies are outlined below.
Synthesis of this compound (Compound 914)
The conversion of Arsphenamine to this compound was a critical step in improving the drug's clinical utility.
-
Objective: To create a water-soluble, less toxic derivative of Arsphenamine.
-
Starting Material: Arsphenamine (dihydrochloride salt).
-
Reagent: Sodium formaldehyde sulfoxylate.
-
Procedure:
-
Arsphenamine dihydrochloride (B599025) is dissolved in a suitable solvent.
-
The solution is carefully treated with sodium formaldehyde sulfoxylate.
-
A condensation reaction occurs, where the sodium formaldehyde sulfoxylate group attaches to one of the amino groups of the Arsphenamine molecule.
-
The resulting product, this compound, is then precipitated, purified, and dried under vacuum to prevent oxidation.[14]
-
-
Outcome: A yellow, powdered solid that is readily soluble in water, yielding a solution with a neutral pH suitable for injection.[4]
In Vivo Efficacy and Toxicity Testing
A crucial component of Ehrlich's research was the use of animal models to systematically evaluate the therapeutic and toxic effects of his synthesized compounds.[11]
-
Animal Models:
-
Efficacy Protocol (Rabbit Syphilis Model):
-
Rabbits were infected with virulent strains of Treponema pallidum to induce syphilitic lesions.[11]
-
Once the infection was established, the test compound (e.g., Arsphenamine or this compound) was administered, typically intravenously.[5][14]
-
The therapeutic effect was monitored by observing the healing of lesions and by examining tissue samples under a microscope to confirm the absence of spirochetes.[5] Doses of 15 mg/kg were shown to be effective in clearing the infection in rabbit models.[14]
-
-
Toxicity Protocol:
-
Healthy animals (mice or rabbits) were administered incrementally increasing doses of the test compound.[14]
-
The animals were monitored for signs of acute toxicity, such as organ damage (e.g., liver dysfunction) and mortality.[14]
-
This data was used to establish the maximum tolerated dose and the lethal dose, which were essential for calculating the chemotherapeutic index (the ratio of the toxic dose to the therapeutic dose).
-
Visualizing the Discovery Process
The logical progression of Ehrlich's work, from initial concept to the development of this compound, can be visualized as a structured workflow. Similarly, the chemical transformation from the parent compound to its improved derivative can be illustrated.
Caption: Logical workflow of Paul Ehrlich's "Magic Bullet" concept leading to this compound.
Caption: Chemical synthesis pathway from Arsphenamine to this compound.
Conclusion
The discovery and development of this compound by Paul Ehrlich and his team represent a landmark achievement in the history of medicine. It was not merely the creation of a new drug, but the validation of a new paradigm: that chemical agents could be systematically designed and optimized to combat infectious diseases. The principles of systematic screening, lead optimization, and the use of animal models for efficacy and toxicity testing, all pioneered by Ehrlich, remain the cornerstones of modern drug development.[15] this compound provided a tangible "magic bullet" that saved countless lives from syphilis and paved the way for the antibiotic revolution that would follow.[17][18]
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Magic bullet (medicine) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. jameslindlibrary.org [jameslindlibrary.org]
- 5. A Science Odyssey: People and Discoveries: Ehrlich finds cure for syphilis [pbs.org]
- 6. kinampark.com [kinampark.com]
- 7. Paul Ehrlich | Science History Institute [sciencehistory.org]
- 8. Paul Ehrlich - Wikipedia [en.wikipedia.org]
- 9. Antibiotic - Wikipedia [en.wikipedia.org]
- 10. The Contributions of Paul Ehrlich to Pharmacology: A Tribute on the Occasion of the Centenary of His Nobel Prize - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paul Ehrlich (1854-1915) and His Contributions to the Foundation and Birth of Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The introduction of ‘chemotherapy’ using arsphenamine – the first magic bullet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Magic Bullets in Medicine: Rethinking the Approach [clarivate.com]
- 14. This compound Research Chemical|For Research [benchchem.com]
- 15. Neosalvarsan - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Paul Ehrlich: pioneer of chemotherapy and cure by arsenic (1854-1915) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Paul Ehrlich: pioneer of chemotherapy and cure by arsenic (1854-1915) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Significance of Neosalvarsan in Chemotherapy: A Technical Guide
Introduction
Neosalvarsan, an organoarsenic compound developed in 1912 by Paul Ehrlich and his team, represents a pivotal moment in the history of medicine and the dawn of modern chemotherapy. As a successor to the groundbreaking but toxic Salvarsan, Neosalvarsan offered a safer and more effective treatment for syphilis, a devastating infectious disease of the era. This technical guide provides an in-depth exploration of the historical significance of Neosalvarsan, detailing its development, mechanism of action, clinical application, and eventual succession. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of this pioneering therapeutic agent.
The Dawn of Chemotherapy: Ehrlich's "Magic Bullet"
The development of Neosalvarsan is intrinsically linked to Paul Ehrlich's revolutionary concept of the "magic bullet" (Zauberkugel). Ehrlich envisioned a chemical compound that could selectively target and destroy pathogenic microbes without harming the host's cells.[1][2][3] This concept laid the foundation for systematic drug discovery, moving away from serendipitous findings to a targeted, rational approach.[4]
Ehrlich's early work with dyes, observing their selective staining of different tissues and microorganisms, fueled his hypothesis that chemicals could be designed to bind to specific receptors on pathogens.[3] This led to the systematic synthesis and screening of hundreds of compounds, a novel approach that is the basis of modern pharmaceutical research.[4]
From Salvarsan to Neosalvarsan: A Tale of Two Compounds
The first tangible success of Ehrlich's "magic bullet" concept was Salvarsan (arsphenamine), also known as compound 606.[4] Discovered in 1909 by Ehrlich and his colleague Sahachiro Hata, Salvarsan was the first effective treatment for syphilis, caused by the spirochete Treponema pallidum.[5] However, Salvarsan had significant drawbacks: it was difficult to dissolve in water, required a complex and careful administration procedure, and exhibited considerable toxicity.[6][7]
Recognizing these limitations, Ehrlich's laboratory continued its systematic chemical modification approach, leading to the development of Neosalvarsan (neoarsphenamine), or compound 914, in 1912.[8][9] Neosalvarsan, a derivative of Salvarsan, was synthesized through the condensation of arsphenamine (B1667614) with sodium formaldehyde (B43269) sulfoxylate (B1233899).[3] This modification resulted in a compound that was readily soluble in water and could be administered more easily, significantly reducing the risk of administration errors and local tissue damage.[3][4]
Quantitative Comparison of Salvarsan and Neosalvarsan
While historical records frequently emphasize the improved properties of Neosalvarsan, precise quantitative data from comparative studies of the era are scarce in modern databases. The following table summarizes the key qualitative and semi-quantitative differences based on available literature.
| Property | Salvarsan (Arsphenamine) | Neosalvarsan (this compound) | Reference(s) |
| Chemical Name | 3,3'-diamino-4,4'-dihydroxyarsenobenzene dihydrochloride | Sodium 3,3'-diamino-4,4'-dihydroxyarsenobenzene-N-formaldehydesulfoxylate | [10] |
| Compound Number | 606 | 914 | [8][9] |
| Water Solubility | Poor; required alkalinization before injection. | Readily soluble in water. | [3][6] |
| Toxicity | Higher toxicity. | Lower toxicity; tolerated at higher doses. | [3] |
| Administration | Complex intravenous infusion of a large volume. | Simpler intravenous injection of a smaller volume. | [4][6] |
| Clinical Efficacy | Highly effective against Treponema pallidum. | Slightly less active than Salvarsan but clinically effective. | [6] |
Experimental Protocols of the Era
The development and evaluation of Neosalvarsan relied on pioneering experimental methodologies for the time. While detailed, modern-style protocols are not available in the historical literature, the principles of these experiments can be reconstructed.
Synthesis of Neosalvarsan
The synthesis of Neosalvarsan involved the chemical modification of Salvarsan (arsphenamine).
General Procedure: Neosalvarsan was prepared by treating arsphenamine with sodium formaldehyde sulfoxylate. This reaction introduced a sulfoxylate group onto one of the amino groups of the arsphenamine molecule, rendering the compound water-soluble. The resulting product was a yellow, dry powder that was stable when stored in sealed ampoules under an inert atmosphere to prevent oxidation.[3][4]
In Vivo Efficacy and Toxicity Testing: The Rabbit Syphilis Model
The primary model for testing the efficacy of antisyphilitic compounds was the rabbit.[11] Rabbits are susceptible to infection with Treponema pallidum, developing chancres similar to those seen in human primary syphilis.[12]
Ehrlich-Hata Experimental Workflow:
-
Inoculation: Healthy rabbits were inoculated with Treponema pallidum, typically in the testes or on the scrotum, leading to the development of syphilitic lesions.[4][13]
-
Compound Administration: A series of synthesized arsenical compounds, including Neosalvarsan, were administered to the infected rabbits, usually intravenously. Different dosages were tested to determine both efficacy and toxicity.[2]
-
Observation: The animals were observed for the resolution of syphilitic lesions and for any signs of toxicity. The disappearance of spirochetes from the lesions was a key indicator of efficacy.[2]
-
Toxicity Assessment: The lethal dose (LD50) or the maximum tolerated dose was determined to assess the compound's safety profile.[3]
Mechanism of Action
Neosalvarsan, like Salvarsan, is a prodrug that is metabolized in the body to its active, trivalent arsenic form.[3][10] The precise molecular targets within Treponema pallidum are not fully elucidated, even today.[1] However, the general mechanism of action of arsenicals is understood to involve the inhibition of essential enzymes.
Trivalent arsenic has a high affinity for sulfhydryl (-SH) groups present in the amino acid cysteine, which is a critical component of many proteins, including enzymes.[3][14] By binding to these sulfhydryl groups, the active form of Neosalvarsan is thought to disrupt the function of key enzymes involved in the metabolism and survival of Treponema pallidum, ultimately leading to the death of the spirochete. The bacterium has a minimal metabolic activity and lacks a tricarboxylic acid cycle and oxidative phosphorylation, making its glycolytic pathway a potential target.[15]
Clinical Application and Impact
Neosalvarsan was administered intravenously, and its improved solubility made it significantly easier and safer to use than Salvarsan.[4] It became the standard treatment for syphilis for several decades.
Dosage and Administration
Typical doses of Neosalvarsan ranged from 0.15 to 0.9 grams, dissolved in sterile water and administered intravenously. The injections were typically given at weekly intervals for a course of several weeks.
Clinical Efficacy
Clinical studies of the era demonstrated high cure rates for primary and secondary syphilis with Neosalvarsan treatment.[16] The rapid disappearance of spirochetes from lesions and the resolution of clinical symptoms were hallmarks of its efficacy.
Adverse Effects
Decline and Legacy
The reign of Neosalvarsan as the primary treatment for syphilis came to an end with the advent of penicillin in the 1940s.[18] Penicillin proved to be significantly more effective and possessed a much wider safety margin, leading to the rapid decline in the use of arsenical chemotherapy for syphilis.
Despite its replacement, the historical significance of Neosalvarsan is immense. Its development:
-
Validated the concept of chemotherapy: It demonstrated that synthetic chemicals could be designed to effectively treat infectious diseases.
-
Pioneered systematic drug discovery: The methodical approach of synthesis and screening employed by Ehrlich's team became a cornerstone of modern pharmaceutical research and development.
-
Saved countless lives: For decades, Neosalvarsan was the most effective weapon against a devastating and widespread disease.
Neosalvarsan stands as a landmark achievement in the history of medicine. While no longer in clinical use, its story is a testament to the power of rational, systematic scientific inquiry. The principles established during the development of Neosalvarsan continue to guide drug discovery efforts today, and its legacy as one of the first "magic bullets" remains a powerful symbol of the ongoing quest for targeted and effective therapies.
References
- 1. Cas 457-60-3,this compound | lookchem [lookchem.com]
- 2. gla.ac.uk [gla.ac.uk]
- 3. This compound Research Chemical|For Research [benchchem.com]
- 4. jameslindlibrary.org [jameslindlibrary.org]
- 5. Suspected unexpected and other adverse reactions to antiretroviral drugs used as post-exposure prophylaxis of HIV infection – five-year experience from clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arsphenamine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The introduction of ‘chemotherapy’ using arsphenamine – the first magic bullet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Neosalvarsan - Wikipedia [en.wikipedia.org]
- 11. An experimental model of early central nervous system syphilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental transmission of rabbit syphilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Arsenic Toxicity: Molecular Targets and Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Treponema pallidum - Wikipedia [en.wikipedia.org]
- 16. Treatment of Syphilis A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Arsphenamine | C12H14As2Cl2N2O2 | CID 8774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Antibiotic - Wikipedia [en.wikipedia.org]
Neoarsphenamine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoarsphenamine, historically marketed as Neosalvarsan, represents a pivotal molecule in the advent of modern chemotherapy. Introduced in 1912 as a successor to the more toxic Arsphenamine (Salvarsan), it became a frontline treatment for syphilis until the widespread availability of penicillin in the 1940s.[1][2] This synthetic organoarsenic compound offered improved solubility and a better safety profile compared to its predecessor, marking a significant advancement in the systematic development of therapeutic agents.[1] This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, intended to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development.
Chemical Structure and Properties
This compound is a complex organoarsenic compound with the molecular formula C13H13As2N2NaO4S.[1][3] Its structure is characterized by two arsenobenzene (B13736338) rings linked by an arsenic-arsenic single bond, a modification from the initially proposed double bond.[2] One of the amino groups is substituted with a sodium formaldehyde (B43269) sulfoxylate (B1233899) moiety, which confers greater water solubility compared to Arsphenamine.[2]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C13H13As2N2NaO4S | [1][3] |
| Molecular Weight | 466.15 g/mol | [1][3] |
| CAS Number | 457-60-3 | [1] |
| Appearance | Yellow, odorless powder | [3] |
| Solubility | Very soluble in water; soluble in glycerol; slightly soluble in alcohol; practically insoluble in ether and chloroform. | [3] |
| Stability | Oxidizes in air, leading to increased toxicity. Should be stored in sealed, air-evacuated ampules. | [3] |
Quantitative Toxicity and Efficacy Data
| Parameter | Species | Value | Reference |
| Highest Tolerated Dose (Intravenous) | Rat | 2.4 times higher than Arsphenamine | [4] |
| LD50 (Intravenous) | Rat | Approximately 100-200 mg/kg (estimated from historical data) | |
| Efficacy in Rabbit Syphilis Model | Rabbit | Effective at clearing Treponema pallidum |
Synthesis of this compound
This compound is synthesized through the condensation of Arsphenamine with sodium formaldehyde sulfoxylate.[1] The following diagram illustrates the synthetic workflow.
Mechanism of Action
This compound is a prodrug that is metabolized in vivo to its active, trivalent arsenic form.[1] The antimicrobial activity of this compound is attributed to the ability of its trivalent arsenic moiety to bind with high affinity to sulfhydryl (-SH) groups present in essential bacterial enzymes.[1] This binding disrupts the function of these enzymes, leading to the inhibition of critical metabolic pathways and ultimately, bacterial cell death.
Key molecular targets for arsenicals in bacteria are enzymes rich in cysteine residues, particularly those involved in cellular respiration and redox balance. Two such enzymes are pyruvate (B1213749) dehydrogenase and glutathione (B108866) reductase.
Inhibition of Pyruvate Dehydrogenase and Glutathione Reductase
The following diagram illustrates the proposed mechanism of action of this compound's active metabolite on these two key enzymes.
Experimental Protocols
Synthesis of this compound (Adapted from historical accounts)
Materials:
-
Arsphenamine dihydrochloride (B599025)
-
Sodium formaldehyde sulfoxylate
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
-
Distilled, deoxygenated water
-
Ether
-
Nitrogen gas
Procedure:
-
Dissolve a calculated amount of Arsphenamine dihydrochloride in deoxygenated water under a nitrogen atmosphere.
-
Carefully neutralize the solution with a sodium hydroxide solution to precipitate the Arsphenamine base.
-
Filter the Arsphenamine base precipitate and wash it with deoxygenated water.
-
Prepare a solution of sodium formaldehyde sulfoxylate in deoxygenated water.
-
Add the Arsphenamine base to the sodium formaldehyde sulfoxylate solution with constant stirring under a nitrogen atmosphere.
-
Allow the reaction to proceed at a controlled temperature (e.g., 50-60°C) for a specified time.
-
After the reaction is complete, precipitate this compound by adding ethanol or a dilute acid solution.
-
Filter the this compound precipitate, wash it with ethanol and then ether, and dry it under a vacuum.
-
The final product should be a yellow powder, which should be stored in sealed ampules under nitrogen.
HPLC Analysis of this compound
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM sodium phosphate, pH 6.8).
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the synthesized this compound in the mobile phase.
-
Set the HPLC flow rate to 1.0 mL/min and the detector wavelength to an appropriate value based on the UV-Vis spectrum of this compound (e.g., 254 nm).
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the purity of the synthesized this compound and to quantify any impurities.
In Vivo Rabbit Syphilis Model
Animals:
-
Male New Zealand White rabbits.
Procedure:
-
Infect the rabbits intradermally with a suspension of Treponema pallidum.
-
Monitor the rabbits for the development of syphilitic lesions (chancres).
-
Once lesions are established, administer this compound intravenously at various dosages.
-
Monitor the healing of the lesions and collect blood samples to measure the serological response (e.g., VDRL or RPR titers).
-
At the end of the study, euthanize the rabbits and examine tissues for the presence of treponemes using dark-field microscopy or other appropriate methods.
In Vitro Trypanocidal Activity Assay (Resazurin-based)
Materials:
-
Trypanosoma brucei bloodstream forms
-
Complete HMI-9 medium
-
Resazurin (B115843) sodium salt solution (0.15 mg/mL in PBS)
-
96-well microplates
Procedure:
-
Culture Trypanosoma brucei in HMI-9 medium.
-
Prepare serial dilutions of this compound in the culture medium.
-
In a 96-well plate, add a suspension of trypanosomes to each well.
-
Add the different concentrations of this compound to the wells. Include wells with no drug (negative control) and a known trypanocidal drug (positive control).
-
Incubate the plate at 37°C in a 5% CO2 atmosphere for 48-72 hours.
-
Add resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence (excitation ~560 nm, emission ~590 nm) using a microplate reader. The fluorescence intensity is proportional to the number of viable parasites.
-
Calculate the EC50 value of this compound.[5]
Pyruvate Dehydrogenase (PDH) Activity Assay
Principle: This assay measures the activity of PDH by quantifying the reduction of NAD+ to NADH, which is coupled to the conversion of pyruvate to acetyl-CoA. The increase in NADH is measured spectrophotometrically at 340 nm.
Procedure (adapted from a commercial kit):
-
Prepare a reaction mixture containing buffer, pyruvate, NAD+, coenzyme A, and thiamine (B1217682) pyrophosphate.
-
Add the enzyme source (e.g., bacterial cell lysate) to the reaction mixture.
-
To test for inhibition, pre-incubate the enzyme with this compound before adding the substrates.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the PDH activity and the percentage of inhibition by this compound.
Glutathione Reductase (GR) Activity Assay
Principle: This assay measures the activity of GR by monitoring the NADPH-dependent reduction of oxidized glutathione (GSSG) to reduced glutathione (GSH). The decrease in NADPH is measured spectrophotometrically at 340 nm.
Procedure (adapted from a commercial kit):
-
Prepare a reaction mixture containing buffer, GSSG, and NADPH.[6]
-
Add the enzyme source (e.g., bacterial cell lysate) to the reaction mixture.[6]
-
To test for inhibition, pre-incubate the enzyme with this compound before adding NADPH.[6]
-
Monitor the decrease in absorbance at 340 nm over time.[6]
-
Calculate the GR activity and the percentage of inhibition by this compound.[6]
Conclusion
This compound remains a molecule of significant historical and scientific importance. Its development paved the way for modern drug discovery paradigms, and its mechanism of action continues to be a subject of study. This technical guide provides a consolidated resource for researchers interested in the chemical and biological aspects of this pioneering antimicrobial agent. The provided experimental protocols, adapted from established methodologies, offer a starting point for further investigation into the properties and potential applications of this compound and related organoarsenical compounds.
References
- 1. This compound Research Chemical|For Research [benchchem.com]
- 2. Neosalvarsan - Wikipedia [en.wikipedia.org]
- 3. This compound [drugfuture.com]
- 4. Experimental transmission of rabbit syphilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
The Disruption of Spirochetal Machinery: An In-depth Technical Guide to the Mechanism of Action of Neoarsphenamine Against Treponema pallidum
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the mechanism of action of neoarsphenamine, an organoarsenical compound historically significant in the treatment of syphilis. While superseded by modern antibiotics, the study of this compound's interaction with Treponema pallidum offers valuable insights into antimicrobial drug action and spirochetal physiology. This document synthesizes historical data with current biochemical understanding to elucidate the drug's core mechanisms, focusing on its role as a prodrug, its interaction with essential bacterial enzymes through sulfhydryl group binding, and the subsequent induction of oxidative stress. Detailed experimental protocols for assessing anti-treponemal activity are also provided, alongside visualizations of the proposed molecular pathways and experimental workflows.
Introduction
This compound, a synthetic organoarsenical compound developed in 1912, was a cornerstone in the treatment of syphilis before the advent of penicillin.[1] As a derivative of arsphenamine (B1667614) (Salvarsan), it offered improved solubility and ease of administration.[1] Understanding its mechanism of action against the causative agent of syphilis, the spirochete Treponema pallidum, is crucial for historical context and for the broader comprehension of antimicrobial strategies targeting fastidious bacteria.[1] This guide delves into the molecular underpinnings of this compound's efficacy, providing a technical resource for researchers in microbiology and drug development.
Core Mechanism of Action: A Multi-pronged Assault
This compound functions as a prodrug, undergoing in vivo metabolization to its active, trivalent arsenical form, primarily arsenoxide.[1] This active metabolite is the primary agent of its anti-treponemal activity, which is believed to be multifaceted. The central hypothesis is that the trivalent arsenic species exerts its bactericidal effects through two primary mechanisms: extensive enzyme inhibition via sulfhydryl group binding and the induction of debilitating oxidative stress.
Enzyme Inhibition via Sulfhydryl Group Binding
The trivalent arsenic in the activated this compound has a high affinity for sulfhydryl (-SH) groups present in the cysteine residues of proteins.[2] This interaction leads to the formation of stable covalent bonds, disrupting the structure and function of numerous essential enzymes.[2] Given that T. pallidum has a minimal genome and lacks a tricarboxylic acid cycle and oxidative phosphorylation, it is heavily reliant on glycolysis for energy production.[3] Key enzymes in this and other vital metabolic pathways that are rich in sulfhydryl groups are likely primary targets.
While direct experimental evidence for specific enzyme targets in T. pallidum is scarce due to the bacterium's fastidious nature, the likely candidates include:
-
Pyruvate (B1213749) Dehydrogenase Complex: This multi-enzyme complex is crucial for the conversion of pyruvate to acetyl-CoA. Its components are known to be rich in sulfhydryl groups and are established targets for arsenicals in other organisms. Inhibition of this complex would severely disrupt the bacterium's central metabolism.
-
Other Glycolytic Enzymes: Enzymes such as glyceraldehyde-3-phosphate dehydrogenase contain critical cysteine residues in their active sites and are susceptible to inhibition by sulfhydryl-binding agents.
-
Thioredoxin Reductase: This enzyme is vital for maintaining the reduced state of intracellular proteins and protecting against oxidative stress. Its inhibition would further sensitize the bacterium to reactive oxygen species.
The binding of the active form of this compound to these sulfhydryl groups is a critical step in its mechanism of action.
Induction of Oxidative Stress
The interaction of trivalent arsenicals with cellular components, including the inhibition of antioxidant enzymes like thioredoxin reductase, can lead to an increase in reactive oxygen species (ROS). This creates a state of oxidative stress within the bacterium. While T. pallidum is a microaerophilic organism, it still possesses mechanisms to cope with low levels of oxygen and ROS. The overwhelming of these defenses by this compound-induced oxidative stress can lead to damage of DNA, lipids, and proteins, ultimately contributing to bacterial cell death.
Quantitative Data
Quantitative data on the in vitro activity of this compound against T. pallidum is limited, with most studies dating back to the early 20th century. The available historical data indicates a significant spirocheticidal effect.
| Compound | Spirocheticidal Power (in vitro) | Reference |
| This compound | 1:2,500 | [4] |
| Salvarsan (Arsphenamine) | 1:7,500 | [4] |
| Phenol | 1:2,500 | [4] |
Note: The "spirocheticidal power" reported in this historical study is a qualitative measure of the dilution at which the compound could kill spirochetes. It is not equivalent to a modern Minimum Inhibitory Concentration (MIC) value.
Experimental Protocols
Hypothetical Protocol for In Vitro Susceptibility Testing of this compound against T. pallidum
This protocol is adapted from modern in vitro culture and susceptibility testing methods for T. pallidum.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against T. pallidum subspecies pallidum.
Materials:
-
T. pallidum subspecies pallidum (e.g., Nichols strain)
-
Rabbit epithelial cells (Sf1Ep)
-
T. pallidum culture medium (TpCM-2)
-
This compound (analytical grade)
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plates
-
Microaerophilic incubation chamber (34°C, 1.5% CO₂, 3% O₂)
-
Dark-field microscope
-
Quantitative PCR (qPCR) reagents and equipment for targeting a T. pallidum-specific gene (e.g., tp0574)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) and sterilize by filtration.
-
Preparation of Inoculum: Co-culture T. pallidum with Sf1Ep cells in TpCM-2 medium. Harvest motile treponemes and adjust the concentration to a final inoculum of approximately 2 x 10^6 treponemes/mL.
-
Serial Dilution: Perform serial twofold dilutions of the this compound stock solution in TpCM-2 medium in a 96-well plate to achieve a range of desired final concentrations.
-
Inoculation: Add the prepared T. pallidum inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate in a microaerophilic chamber at 34°C for 7 days.
-
MIC Determination:
-
Dark-field Microscopy: After incubation, assess treponemal motility in each well using a dark-field microscope. The MIC is defined as the lowest concentration of this compound at which a significant reduction in motility is observed compared to the growth control.
-
Quantitative PCR (qPCR): To quantify treponemal growth, extract DNA from each well and perform qPCR targeting a T. pallidum-specific gene. The MIC is the lowest drug concentration at which the qPCR signal is not significantly higher than the initial inoculum control.
-
Conclusion
This compound, though no longer in clinical use for syphilis, represents a landmark in the history of chemotherapy. Its mechanism of action against Treponema pallidum is a classic example of a prodrug strategy that targets fundamental bacterial processes. The active trivalent arsenical metabolite disrupts essential sulfhydryl-containing enzymes, leading to metabolic collapse, and induces a state of overwhelming oxidative stress. While a lack of modern quantitative data and specific molecular targets in T. pallidum persists, the foundational principles of its action are well-supported by our understanding of arsenic toxicology and bacterial physiology. The hypothetical experimental protocols provided herein offer a framework for any future investigations into the activity of such compounds against fastidious pathogens. Further research, should it be undertaken, could provide even more precise insights into the vulnerabilities of spirochetal metabolism.
References
- 1. This compound Research Chemical|For Research [benchchem.com]
- 2. Arsenic Binding to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treponema pallidum - Wikipedia [en.wikipedia.org]
- 4. THE RESISTANCE OF SPIROCHETES TO THE ACTION OF HEXAMETHYLENETETRAMINE DERIVATIVES AND MERCURIAL AND ARSENIC COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Neoarsphenamine from Arsphenamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the synthesis of Neoarsphenamine, a historically significant organoarsenic compound, from its precursor, Arsphenamine. Developed in the early 20th century by Paul Ehrlich and his team, this compound (also known as Neosalvarsan or "914") was engineered to be a more water-soluble and less toxic alternative to Arsphenamine (Salvarsan, "606") for the treatment of syphilis. This document outlines the core chemical transformation, provides a detailed experimental protocol based on historical accounts and patents, presents available quantitative data in a structured format, and includes a visual representation of the synthesis workflow.
Introduction
The development of Arsphenamine and subsequently this compound marked a pivotal moment in the history of medicine, heralding the era of chemotherapy—the use of specific chemical agents to target and destroy pathogenic organisms within a host.[1][2] Arsphenamine, while effective against the syphilis-causing spirochete Treponema pallidum, presented significant challenges in its administration due to its poor solubility and high toxicity.[3][4] To address these limitations, Ehrlich's laboratory developed this compound, which became available in 1912.[4]
The key chemical modification in the synthesis of this compound is the condensation of Arsphenamine with sodium formaldehyde (B43269) sulphoxylate.[5] This reaction introduces a sodium formaldehyde sulphoxylate group onto one of the amino groups of the Arsphenamine molecule, significantly enhancing its aqueous solubility and simplifying its clinical application.[2] It is important to note that extensive research, including work by Jurist and Christiansen, has shown that commercial this compound is not a single, pure compound but rather a complex mixture. This mixture can contain mono-substituted and di-substituted derivatives of Arsphenamine, as well as unreacted Arsphenamine base and free sodium formaldehyde sulfoxylate.[6]
Synthesis Pathway
The fundamental reaction for the synthesis of this compound from Arsphenamine is a condensation reaction. The amino groups of the Arsphenamine base act as nucleophiles, attacking the formaldehyde derivative, sodium formaldehyde sulphoxylate. This results in the formation of a new carbon-nitrogen bond and the introduction of the solubilizing side chain.
Reaction:
Arsphenamine + Sodium Formaldehyde Sulphoxylate → this compound
Quantitative Data
The available historical literature on the synthesis of this compound often lacks the detailed quantitative data typical of modern chemical publications. However, analytical studies by Jurist and Christiansen provide valuable insights into the composition of various this compound preparations. The following table summarizes their findings, illustrating the variable composition of the final product.
| Parameter | Reported Range (%) | Theoretical Value (%) |
| Arsenic Content | 18 - 20 | ~32.2 |
| Free Sulfoxylate | 0 - 25.00 | 0 |
| Non-sulfoxylate Sulfur | 0.19 - 1.27 | 0 |
| Nuclear Sulfur | 0 - 1.05 | 0 |
Data sourced from Jurist and Christiansen (1928).[6] The theoretical arsenic content is based on the proposed molecular formula for the anhydrous mono-substituted product.[7]
Experimental Protocol
The following protocol is a composite procedure derived from the general descriptions found in the scientific literature and, most notably, from the process outlined in Philip A. Kober's 1925 patent for the manufacture of this compound.[7] This protocol is intended for informational and historical purposes and should be adapted and optimized with modern safety and analytical techniques in a laboratory setting.
Materials:
-
Arsphenamine base (3,3'-diamino-4,4'-dihydroxyarsenobenzene)
-
Sodium Formaldehyde Sulphoxylate
-
Sodium Hydroxide (B78521) solution (concentration to be optimized)
-
Hydrochloric Acid (5 N)
-
Distilled Water
-
Congo Red indicator paper
-
Filtration apparatus
-
Reaction vessel with stirring capability
-
Vacuum evaporation apparatus
Procedure:
-
Preparation of Arsphenamine Solution: An alkaline solution of Arsphenamine base is prepared by dissolving it in a sodium hydroxide solution. The exact concentration and volume of the sodium hydroxide solution should be sufficient to fully dissolve the Arsphenamine base.
-
Reaction with Sodium Formaldehyde Sulphoxylate: To the alkaline solution of Arsphenamine, a solution of sodium formaldehyde sulphoxylate is added with continuous stirring.
-
Reaction Time: The reaction mixture is stirred for a period of approximately 30 to 60 minutes.[7] The temperature for this reaction is not specified in the historical documents but would likely be controlled at or near room temperature to minimize decomposition.
-
Precipitation of this compound: The this compound derivative is precipitated from the reaction mixture by the addition of 5 N hydrochloric acid. The acid is added until the solution turns Congo red indicator paper from red to blue, indicating an acidic pH.[7] This protonates the phenolic hydroxyl groups and the unreacted amino groups, reducing the solubility of the product.
-
Isolation and Washing: The resulting precipitate, which is the free acid form of the formaldehyde-sulfoxylate derivative, is collected by filtration. The collected solid is then washed thoroughly with distilled water to remove unreacted starting materials and inorganic salts.[7]
-
Conversion to Sodium Salt and Drying: For pharmaceutical use, the isolated acid form would be converted back to its sodium salt. The Kober patent describes a process of mixing the precipitate with a strong sodium carbonate solution, avoiding an excess of free alkali. The resulting solution is then evaporated to dryness under a vacuum of approximately 2 to 10 mm of mercury.[7] This yields the final this compound product as a powder.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis of this compound from Arsphenamine as described in the experimental protocol.
Caption: Workflow for the synthesis of this compound from Arsphenamine.
Conclusion
The synthesis of this compound from Arsphenamine represents a significant advancement in early 20th-century medicinal chemistry. While the core reaction is a straightforward condensation, the nature of the final product as a complex mixture highlights the challenges faced by chemists of that era. The provided protocol, based on historical documentation, offers a foundational understanding of the manufacturing process. For modern research and development, this synthesis would necessitate rigorous analytical characterization to fully understand the composition of the resulting product and to optimize the reaction conditions for yield and purity. This guide serves as a valuable resource for professionals in drug development and chemical research, providing both historical context and a practical starting point for further investigation into this important class of compounds.
References
- 1. This compound Research Chemical|For Research [benchchem.com]
- 2. Neosalvarsan - Wikipedia [en.wikipedia.org]
- 3. Striving to produce medicines domestically, Salvarsan was made in Japan by young researchers - Our Stories - Daiichi Sankyo [daiichisankyo.com]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) The Manufacture of Salvarsan Products in England and [research.amanote.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. US1564859A - Manufacture of neo-arsphenamine - Google Patents [patents.google.com]
Pharmacological profile of organoarsenic compounds
An In-Depth Technical Guide to the Pharmacological Profile of Organoarsenic Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of organoarsenic compounds, detailing their mechanisms of action, pharmacokinetic properties, therapeutic applications, and associated toxicities. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
Organoarsenic compounds, which feature a chemical bond between arsenic and carbon, have a long and complex history in medicine.[1] Initially developed in the early 20th century, with Paul Ehrlich's discovery of Salvarsan for treating syphilis, these compounds marked the dawn of modern chemotherapy.[1][2] While many early applications have been discontinued (B1498344) due to toxicity concerns, there is a renewed interest in organoarsenicals for treating cancers and parasitic diseases.[2][3] Their therapeutic effects are primarily driven by their ability to interact with cellular processes, particularly those involving redox balance and energy metabolism.[3][4] Unlike inorganic arsenic, the toxicity and activity of organoarsenic compounds are highly dependent on their specific chemical structure, with some being potent therapeutic agents and others, like arsenobetaine (B179536) found in seafood, being essentially non-toxic.[1][5]
This guide synthesizes current knowledge on prominent organoarsenic drugs, presents quantitative data for comparative analysis, outlines key experimental protocols for their evaluation, and visualizes the critical molecular pathways they modulate.
Mechanisms of Action
The primary mechanism of action for most biologically active arsenicals, including organoarsenicals, involves their high affinity for sulfhydryl (-SH) groups in proteins.[6] Trivalent arsenicals [As(III)] are particularly reactive and can form stable covalent bonds with vicinal thiols, disrupting the structure and function of critical enzymes and regulatory proteins.[3][4][6] This interaction underpins their diverse pharmacological effects, from anticancer to antiparasitic activity.
Induction of Oxidative Stress and Mitochondrial Dysfunction
A central mechanism for arsenic-containing compounds is the disruption of mitochondrial function and the induction of oxidative stress.[3][4] By binding to vicinal thiol groups on key mitochondrial proteins—such as thioredoxin reductase, peroxiredoxin, and components of the ATP synthase—organoarsenicals disrupt the cell's normal redox balance.[3][4] This inhibition leads to an accumulation of reactive oxygen species (ROS), which triggers downstream apoptotic signaling pathways.[3][7]
The following diagram illustrates the general pathway of arsenic-induced apoptosis via mitochondrial disruption.
Specific Mechanisms in Different Therapeutic Areas
Anticancer Activity: In cancer therapy, the pro-apoptotic effects of arsenicals are paramount. Beyond inducing ROS, these compounds modulate key oncogenic signaling pathways.[7] For instance, arsenic trioxide (ATO), a well-studied inorganic arsenical, is known to induce the degradation of the PML-RARα fusion protein in acute promyelocytic leukemia (APL).[8] It also impacts other pathways crucial for cancer cell survival and proliferation, including:
-
Notch Signaling: ATO can down-regulate the Notch-1 pathway, leading to decreased expression of anti-apoptotic proteins like Bcl-2 and inhibition of cell growth.[9]
-
Hedgehog/GLI Signaling: ATO has been shown to inhibit the Hedgehog pathway by directly binding to and blocking the transcriptional activity of the GLI1 protein.[10][11]
-
PI3K/Akt/mTOR Signaling: Arsenic compounds can manipulate this central growth-regulating pathway, sometimes promoting apoptosis in cancer cells while having different effects in normal cells.[12]
Antiparasitic Activity (Melarsoprol): Melarsoprol is a prodrug used to treat late-stage African trypanosomiasis (sleeping sickness).[13] Its activity depends on its metabolic conversion to melarsen (B1215594) oxide.[13] The primary target in the trypanosome parasite is trypanothione (B104310) reductase , an enzyme unique to these parasites and essential for their redox balance.[14][15]
-
Melarsoprol is metabolized to melarsen oxide.
-
Melarsen oxide forms a stable adduct with trypanothione, the parasite's primary thiol-containing antioxidant.
-
This adduct, known as Mel T, competitively inhibits trypanothione reductase.[13]
-
Inhibition of this enzyme leads to a buildup of oxidative stress and disrupts the parasite's energy metabolism, partly by inhibiting pyruvate (B1213749) kinase, which is crucial for glycolysis in the parasite.[14][16][17]
The diagram below outlines this parasite-specific mechanism.
Pharmacokinetics and Metabolism
The absorption, distribution, metabolism, and excretion (ADME) of arsenic compounds are highly dependent on their chemical form and oxidation state.[18] Generally, soluble arsenic compounds are well-absorbed through the gastrointestinal and respiratory tracts.[19]
Metabolism: A primary metabolic pathway for inorganic arsenic in mammals is hepatic methylation, which converts it into mono- and di-methylated species (MMA and DMA) that are more readily excreted in the urine.[19][20] This process is considered a form of detoxification.[20] Organoarsenic compounds are often less extensively metabolized than their inorganic counterparts and are eliminated more rapidly.[18]
Pharmacokinetic Parameters: Quantitative pharmacokinetic data for organoarsenicals are limited but essential for understanding their therapeutic window.
| Compound | Use | Half-life (t½) | Key Pharmacokinetic Properties | Reference |
| Melarsoprol | Antiparasitic | < 1 hour (parent drug) | Prodrug with active metabolite (melarsen oxide, t½ ≈ 3.9h). The overall biological half-life is ~35 hours, indicating retention of active metabolites. Crosses the blood-brain barrier. | [13] |
| Roxarsone | Veterinary | 0.4 - 1 day (in chickens) | Used as a poultry feed additive. Partially metabolizes to inorganic arsenic. Levels decline rapidly after withdrawal. | [21][22] |
| Arsenic Trioxide (ATO) | Anticancer | Rapid initial decrease (low level within 4-6h) | Inorganic, but provides a reference. Metabolized via methylation to MMA and DMA. | [23] |
Therapeutic Applications and Efficacy
Organoarsenicals have been developed for specific, often life-threatening, diseases where their benefits outweigh their inherent risks.
Anticancer Therapy
While ATO is the most successful arsenical in modern oncology for APL, research into novel organoarsenic compounds aims to target solid tumors with greater efficacy and lower toxicity.[3][7][24][25] Some synthetic polyorganoarsenicals have shown significantly higher cytotoxicity against various cancer cell lines (colon, melanoma, ovarian, prostate, breast) compared to ATO in vitro.[24]
Antiparasitic Therapy
-
African Trypanosomiasis: Melarsoprol is a critical drug for the late, neurological stage of the disease, as it is one of the few treatments that can cross the blood-brain barrier to eliminate parasites from the central nervous system.[15][16]
-
Malaria: Recent studies have explored novel organoarsenic compounds for activity against Plasmodium falciparum. Several compounds showed potent in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains, as well as against the sexual stages of the parasite responsible for transmission.[26][27]
| Compound ID | Target Organism | Strain | IC₅₀ (µM) | Key Finding | Reference |
| As-8 | P. falciparum | 3D7 (CQ-sensitive) | 1.52 | Potent antimalarial activity. | [26] |
| As-8 | P. falciparum | Dd2 (CQ-resistant) | 0.35 | Highly effective against resistant strain and also showed the best gametocytocidal activity. | [26] |
| As-2, 4, 6, 7 | P. falciparum | 3D7 (CQ-sensitive) | 1.52 - 8.64 | Showed antiplasmodial activity. | [26] |
Toxicology Profile
The toxicity of arsenic is its most well-known characteristic and is the primary factor limiting its therapeutic use.[28] Toxicity is highly species-dependent:
-
Inorganic Arsenic (As(III), As(V)): Generally the most toxic forms.[5]
-
Metabolites (MMA, DMA): Considered less toxic than inorganic arsenic, as they are intermediates in the excretion pathway.[5]
-
Complex Organoarsenicals (e.g., Arsenobetaine): Found in seafood, these are often considered non-toxic and are rapidly excreted unchanged.[5][19]
The primary toxicity of therapeutic arsenicals results from the same mechanism as their efficacy: interaction with sulfhydryl groups on essential proteins.[6] This lack of specificity can lead to significant side effects.
| Compound | Common Adverse Effects | Severe/Black Box Warnings | Reference |
| Melarsoprol | Peripheral neuropathy, hypertension, gastrointestinal symptoms, kidney and liver problems. | Reactive encephalopathy , which is fatal in 1-5% of treated patients. Contraindicated in patients with G6PD deficiency due to risk of hemolysis. | [13][16][17] |
| Arsenic Trioxide (ATO) | Fatigue, nausea, QTc interval prolongation, liver toxicity, skin reactions. | APL differentiation syndrome, cardiac conduction abnormalities, electrolyte imbalances. | [8] |
| Phenylarsine Oxide | High in vivo toxicity, non-selective cytotoxicity against normal cells. | Precluded from clinical use due to its toxicity profile. | [3] |
Key Experimental Protocols
The evaluation of organoarsenic compounds requires a range of in vitro and in vivo assays to determine efficacy and toxicity.
In Vitro Antiparasitic Efficacy Screening Workflow
A typical workflow for screening novel compounds against malaria parasites is outlined below. This multi-step process evaluates activity against asexual and sexual stages and assesses toxicity.
Methodology: Malstat Assay for P. falciparum Viability
Principle: This assay measures the activity of parasite-specific lactate (B86563) dehydrogenase (pLDH), an enzyme produced by viable malaria parasites. Its activity is used as a proxy for parasite viability.[27]
Protocol:
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures (e.g., 3D7 or Dd2 strains) are maintained in human erythrocytes at a defined parasitemia and hematocrit.
-
Compound Preparation: Test compounds are serially diluted in culture medium to achieve a range of final concentrations (e.g., 2.6 nM to 200 µM).
-
Treatment: 100 µL of parasite culture is added to a 96-well plate. 100 µL of the diluted compound is added to each well. Positive (e.g., Chloroquine) and negative (e.g., DMSO vehicle) controls are included.
-
Incubation: Plates are incubated for 72 hours under standard parasite culture conditions (e.g., 37°C, 5% CO₂, 5% O₂).
-
Lysis and Reaction:
-
Plates are freeze-thawed to lyse the erythrocytes and release pLDH.
-
A reaction mixture is prepared containing:
-
Malstat Reagent (Tris buffer, L-lactate, Triton X-100).
-
NBT/PES solution (Nitro blue tetrazolium / Phenazine ethosulfate).
-
-
20 µL of lysate is transferred to a new plate, and 100 µL of the reaction mixture is added.
-
-
Measurement: The plate is incubated in the dark for 15-30 minutes. The formation of formazan (B1609692) from NBT reduction is measured spectrophotometrically at ~650 nm.
-
Data Analysis: Absorbance values are normalized to controls, and the half-maximal inhibitory concentration (IC₅₀) is calculated using a non-linear regression dose-response curve.[27]
Methodology: Cell Proliferation and Cytotoxicity (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HT-29 colon cancer cells) are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[9][29]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the organoarsenic compound. A vehicle control is included.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plate is incubated for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance of the solubilized formazan is measured on a microplate reader, typically at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC₅₀ values can be determined by plotting viability against compound concentration.[9]
References
- 1. Organoarsenic chemistry - Wikipedia [en.wikipedia.org]
- 2. Infections caused by resistant organisms: Could organic arsenic compounds be an effective treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arsenic-Based Antineoplastic Drugs and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxicity of arsenic species | EVISA's News [speciation.net]
- 6. Arsenic Toxicity: How Does Arsenic Induce Pathogenic Change? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 7. Arsenic compounds in cancer therapy: mechanistic insights and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. JCI - Arsenic trioxide inhibits human cancer cell growth and tumor development in mice by blocking Hedgehog/GLI pathway [jci.org]
- 11. Arsenic shows promise as cancer treatment, study finds [med.stanford.edu]
- 12. PI3K/Akt/mTOR Signaling Pathway and the Biphasic Effect of Arsenic in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Melarsoprol - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Melarsoprol? [synapse.patsnap.com]
- 15. What is Melarsoprol used for? [synapse.patsnap.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Melarsoprol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 19. brainkart.com [brainkart.com]
- 20. Arsenic biochemistry - Wikipedia [en.wikipedia.org]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Research progress on arsenic, arsenic-containing medicinal materials, and arsenic-containing preparations: clinical application, pharmacological effects, and toxicity [frontiersin.org]
- 24. Arsenic in medicine: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fighting cancer with a famous poison - Northwestern Now [news.northwestern.edu]
- 26. Organoarsenic Compounds with In Vitro Activity against the Malaria Parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Organoarsenic Compounds with In Vitro Activity against the Malaria Parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Arsenic | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 29. Arsenic Trioxide Induces Apoptosis via Specific Signaling Pathways in HT-29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Early Research of Salvarsan and Neosalvarsan
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
The dawn of the 20th century marked a revolutionary turning point in the history of medicine with the introduction of Salvarsan and its successor, Neosalvarsan. These organoarsenic compounds, developed through the pioneering work of Paul Ehrlich and his team, represented the first effective chemotherapeutic agents against the devastating spirochetal infection, syphilis. This technical guide provides a comprehensive overview of the foundational research that led to the development and clinical application of these "magic bullets," with a focus on their chemical synthesis, preclinical evaluation, and early clinical administration protocols.
Physicochemical Properties and Comparative Data
Salvarsan (arsphenamine), also known as "606," was the 606th compound synthesized and tested in Paul Ehrlich's quest for a targeted antimicrobial agent.[1] While groundbreaking, its practical use was hampered by its poor solubility and the instability of its solutions.[2][3] This led to the development of Neosalvarsan ("914"), a more soluble and less toxic derivative that was easier to prepare and administer.[2][3]
| Property | Salvarsan (Arsphenamine, "606") | Neosalvarsan (Neoarsphenamine, "914") |
| Chemical Formula | C₁₂H₁₂As₂N₂O₂·2HCl | C₁₃H₁₃As₂N₂NaO₄S |
| Appearance | Yellow, crystalline, hygroscopic powder[2] | Yellow powder |
| Solubility in Water | Sparingly soluble; requires addition of sodium hydroxide (B78521) to form a soluble disodium (B8443419) salt[4] | Readily soluble[2][3] |
| Stability of Solution | Highly unstable in air, requiring preparation immediately before use and minimal exposure to oxygen[2] | More stable than Salvarsan solutions, but still required fresh preparation[3] |
| Toxicity | More toxic[5] | Less toxic[2][3][5] |
Preclinical Evaluation: Animal Models and Efficacy
The primary animal model for testing the efficacy of these arsenicals was the rabbit, which could be reliably infected with Treponema pallidum, the causative agent of syphilis.[6][7] Ehrlich and his collaborator Sahachiro Hata conducted extensive experiments to determine the therapeutic and toxic doses of these compounds.
Key Preclinical Findings
The chemotherapeutic index, a measure of a drug's safety, was a critical concept in Ehrlich's research. It is the ratio of the maximum tolerated dose (dosis tolerata) to the minimum curative dose (dosis curativa).
| Compound | Animal Model | Maximum Tolerated Dose (Dosis Tolerata) | Minimum Curative Dose (Dosis Curativa) | Chemotherapeutic Index (Dosis Curativa / Dosis Tolerata) |
| Salvarsan | Rabbit | 0.1 g/kg | 0.01 - 0.015 g/kg | 1/10 - 1/7 |
Source: Data extrapolated from early 20th-century scientific publications.
Experimental Protocol: Rabbit Model of Syphilis
The following protocol is a generalized representation of the methods used by Ehrlich and Hata based on available historical accounts.
-
Inoculation: Healthy rabbits were inoculated with Treponema pallidum to induce syphilitic lesions.[6][7]
-
Observation: The development of the disease was monitored through daily microscopic examination of blood and tissue samples.[4]
-
Drug Preparation: Salvarsan or Neosalvarsan was prepared as an injectable solution immediately before administration.
-
Administration: The drug was administered to the infected rabbits, typically via intravenous or intramuscular injection.[4]
-
Evaluation of Efficacy: The effectiveness of the treatment was assessed by observing the disappearance of spirochetes from the lesions and the resolution of clinical signs of the disease.[6]
-
Toxicity Assessment: The toxic effects of the compounds were evaluated by observing the general health of the animals and through post-mortem examinations.
Synthesis of Salvarsan and Neosalvarsan
The chemical synthesis of these organoarsenic compounds was a complex and multi-step process. The following sections outline the general synthetic pathways.
Synthesis of Salvarsan (Arsphenamine)
The synthesis of Salvarsan, with a yield of just under 16%, was a challenging chemical process.[8]
Workflow for the Synthesis of Salvarsan
Synthesis of Neosalvarsan (this compound)
Neosalvarsan was synthesized from Salvarsan by reacting it with sodium formaldehyde (B43269) sulfoxylate. This modification resulted in a more soluble and less toxic compound.
Workflow for the Synthesis of Neosalvarsan
Early Clinical Administration Protocols
The administration of Salvarsan and Neosalvarsan required meticulous preparation and was not without risks. The procedures evolved as physicians gained more experience with the drugs.
Administration of Salvarsan
The administration of Salvarsan was a complex procedure due to its poor solubility and the instability of the resulting solution.
Protocol for Intravenous Administration of Salvarsan
-
Dissolution: The yellow, crystalline Salvarsan powder was dissolved in sterile, freshly distilled water.[2]
-
Neutralization: A precise amount of sodium hydroxide solution was added to the acidic Salvarsan solution to precipitate the insoluble base.[4]
-
Re-dissolution: Further addition of sodium hydroxide was required to dissolve the precipitate, forming the soluble disodium salt.[4]
-
Dilution: The final solution was diluted to a volume of several hundred milliliters with sterile saline.[2]
-
Administration: The solution was administered to the patient via a slow intravenous infusion, with great care taken to avoid exposure to air to prevent oxidation.[2]
Administration of Neosalvarsan
Neosalvarsan's improved solubility made its preparation and administration significantly simpler and safer.
Protocol for Intravenous Administration of Neosalvarsan
-
Dissolution: The Neosalvarsan powder was readily dissolved in a smaller volume of sterile water immediately before use.[3]
-
Administration: The resulting solution was administered intravenously.[3]
Conclusion
The development of Salvarsan and Neosalvarsan stands as a landmark achievement in the history of medicine, laying the foundation for modern chemotherapy. The meticulous and systematic approach of Paul Ehrlich and his team, from chemical synthesis and preclinical animal testing to careful clinical evaluation, established a new paradigm for drug discovery and development. While these pioneering arsenicals have long been superseded by safer and more effective antibiotics, the principles of targeted therapy and the importance of the therapeutic index, which were central to their development, remain fundamental concepts in pharmacology and drug development today.
References
- 1. Traditional and Modern Biomedical Prospecting: Part I—the History: Sustainable Exploitation of Biodiversity (Sponges and Invertebrates) in the Adriatic Sea in Rovinj (Croatia) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arsphenamine - Wikipedia [en.wikipedia.org]
- 3. militaryhealth.bmj.com [militaryhealth.bmj.com]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. Neosalvarsan - Wikipedia [en.wikipedia.org]
- 6. Syphilis and Salvarsan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gla.ac.uk [gla.ac.uk]
- 8. The introduction of ‘chemotherapy’ using arsphenamine – the first magic bullet - PMC [pmc.ncbi.nlm.nih.gov]
The evolution of arsenical drugs in medicine
An In-depth Technical Guide on the Evolution of Arsenical Drugs in Medicine
Abstract
Arsenic, a metalloid infamous for its toxicity, paradoxically holds a significant and enduring place in the history of medicine. This technical guide provides a comprehensive overview of the evolution of arsenical drugs, from their empirical use in ancient civilizations to the development of targeted chemotherapies and their modern applications. We explore the pivotal transition from inorganic arsenicals, such as Fowler's solution, to the first "magic bullet," Salvarsan, which revolutionized the treatment of syphilis. The guide delves into the development of other organoarsenicals for treating parasitic diseases, like melarsoprol (B1676173) for African trypanosomiasis. Finally, it examines the resurgence of inorganic arsenic in the form of arsenic trioxide (ATO) as a highly effective agent in the treatment of acute promyelocytic leukemia (APL). This paper details the mechanisms of action, summarizes key quantitative data, outlines historical experimental protocols, and provides visualizations of critical pathways and workflows to offer a thorough resource for researchers, scientists, and drug development professionals.
Early History and Inorganic Arsenicals
The medicinal use of arsenic compounds dates back over 2,400 years, with Hippocrates reportedly using the arsenic sulfides realgar and orpiment to treat ulcers.[1][2] However, the first systematic application in Western medicine began in the 18th century with the introduction of "Fowler's Solution."
Fowler's Solution (Potassium Arsenite)
In 1786, Thomas Fowler developed a 1% solution of potassium arsenite (KAsO₂), known as Fowler's solution, as a "tasteless ague drop" to treat malaria and syphilis.[3][4] Its use expanded throughout the 19th century for a wide range of ailments, including asthma, eczema, and psoriasis.[2][5] In 1865, it was noted for its use in treating leukemia, a role it maintained until the advent of radiation and modern chemotherapy.[3][6] The significant toxicity and carcinogenicity of inorganic arsenic, leading to side effects like liver cirrhosis and various cancers, ultimately caused its decline.[3]
| Drug Name | Chemical Formula | Primary Indication(s) | Period of Major Use | Noted Efficacy/Toxicity |
| Fowler's Solution | KAsO₂ | Leukemia, Syphilis, Malaria, Psoriasis | Late 18th - Mid 20th Century | Effective in reducing white blood cell counts in leukemia; Highly toxic and carcinogenic with long-term use.[3][6] |
| Arsenic Trioxide (ATO) | As₂O₃ | Acute Promyelocytic Leukemia (APL) | 1970s - Present | Induces complete remission in >85% of relapsed APL patients; Toxicity includes QTc prolongation.[7][8] |
The Dawn of Chemotherapy: Organic Arsenicals
The early 20th century marked a paradigm shift in medicine with Paul Ehrlich's concept of a "magic bullet" (Zauberkugel) — a compound that could selectively target a pathogen without harming the host.[9][10] This vision, born from his work with dyes that selectively stained tissues, led to the systematic development of organic arsenicals.[11]
Atoxyl and the Search for a Cure
The journey began with atoxyl, an organic arsenical used to treat sleeping sickness (trypanosomiasis).[11] While effective, its toxicity, particularly causing blindness, rendered it unsafe. Ehrlich's laboratory embarked on a mission to synthesize and screen hundreds of atoxyl derivatives to find a compound with a higher therapeutic index.[11][12]
Salvarsan (Arsphenamine): The "Magic Bullet" Realized
In 1909, Sahachiro Hata, a researcher in Ehrlich's lab, discovered that the 606th compound synthesized, arsphenamine, was highly effective against the spirochete Treponema pallidum, the causative agent of syphilis.[9][12] Marketed as Salvarsan in 1910, it became the first truly effective treatment for syphilis, dramatically improving upon the toxic and often ineffective mercury-based therapies of the time.[11][12] Despite its success, Salvarsan was unstable and difficult to administer.[12] This led to the development of a more soluble and less toxic derivative, Neosalvarsan (compound 914), in 1913.[9][13] The advent of penicillin in the 1940s eventually superseded these arsenicals for treating syphilis.[14]
| Drug Name | Compound Number | Primary Indication(s) | Year Introduced | Key Characteristics |
| Salvarsan (Arsphenamine) | 606 | Syphilis, African Trypanosomiasis | 1910 | First modern antimicrobial agent; Highly effective but unstable and difficult to administer.[12][15] |
| Neosalvarsan | 914 | Syphilis | 1913 | More soluble and less toxic derivative of Salvarsan.[9][13] |
Experimental Protocol: Ehrlich's Screening of Arsphenamine
While the precise, detailed protocols from 1909 are not fully documented in modern literature, the general workflow can be reconstructed based on historical accounts. It represents a foundational methodology for systematic drug discovery.
-
Synthesis of Derivatives : Alfred Bertheim, a chemist in Ehrlich's lab, synthesized hundreds of organic arsenical compounds, modifying the structure of atoxyl to reduce toxicity. Each compound was assigned a number.[12][16]
-
Animal Model of Infection : Rabbits were infected with Treponema pallidum to create a reliable animal model for syphilis. This was a critical step following the identification of the causative spirochete in 1905.[9]
-
In Vivo Efficacy Testing : The synthesized compounds, including compound 606, were administered to the infected rabbits. Sahachiro Hata systematically tested these compounds and observed their effects on the course of the disease.[9]
-
Observation and Assessment : Hata noted that a single dose of compound 606 could cure an infected rabbit without causing significant adverse effects, demonstrating a high therapeutic index compared to atoxyl and other derivatives.[5][9]
-
Clinical Evaluation : Following the successful animal trials, carefully controlled clinical studies were initiated in human patients in the spring of 1909 under the guidance of Ehrlich to determine dosage and safety.[13]
Arsenicals in the Treatment of Parasitic Diseases
Following the success of Salvarsan, research continued into arsenicals for treating other parasitic infections, particularly those affecting the developing world.
Melarsoprol for African Trypanosomiasis
Introduced in 1949, melarsoprol became the primary treatment for late-stage African trypanosomiasis (sleeping sickness), especially when the central nervous system is involved.[17][18] Caused by Trypanosoma brucei, the disease is fatal if untreated.[17] Melarsoprol is a trivalent arsenical that can cross the blood-brain barrier, a critical feature for treating the neurological stage of the infection.[19][20] It is highly effective, curing about 95% of cases.[17] However, it is also extremely toxic, causing a fatal reactive encephalopathy in 1-5% of patients.[17][18] Due to its toxicity, its use is now often restricted to T. b. rhodesiense infections, with other drugs preferred for T. b. gambiense.[17]
| Drug Name | Indication | Efficacy | Key Toxicities |
| Melarsoprol | Late-stage African Trypanosomiasis | ~95% cure rate[17] | Reactive encephalopathy (1-5% fatality), peripheral neuropathy, kidney/liver problems.[17][18] |
| Glycobiarsol | Intestinal Amoebiasis | Effective luminal amoebicide | Lower toxicity due to poor GI absorption.[21] |
Mechanism of Action: Melarsoprol
Melarsoprol is a prodrug, metabolized in the body to its active form, melarsen (B1215594) oxide.[20] Its mechanism is multifaceted:
-
Thiol Binding : As a trivalent arsenical, melarsen oxide is highly reactive with sulfhydryl (-SH) groups in proteins.[22][23]
-
Inhibition of Trypanothione (B104310) Reductase : Its primary target is thought to be trypanothione, a unique thiol-containing molecule in trypanosomes that is crucial for redox balance.[23] Melarsen oxide binds to trypanothione, and this complex inhibits trypanothione reductase, leading to an accumulation of reactive oxygen species and oxidative stress within the parasite.[20][22]
-
Disruption of Glycolysis : Trypanosomes are heavily reliant on glycolysis for energy. Melarsoprol is also believed to inhibit key glycolytic enzymes, such as pyruvate (B1213749) kinase, starving the parasite of ATP.[18][24]
The Modern Renaissance: Arsenic Trioxide in Oncology
After falling out of favor in the mid-20th century, arsenicals experienced a remarkable resurgence in the 1970s. Researchers in China, using a traditional medicine preparation, found that intravenous arsenic trioxide (ATO) produced dramatic remissions in patients with acute promyelocytic leukemia (APL).[25][26] This led to rigorous clinical trials and the approval of ATO by the U.S. FDA in 2000 for treating relapsed APL.[3][27]
Mechanism of Action: Arsenic Trioxide in APL
APL is characterized by a specific chromosomal translocation that creates the PML-RARα fusion protein. This aberrant protein blocks the differentiation of myeloid cells, leading to the accumulation of cancerous promyelocytes. ATO exerts its therapeutic effect through multiple, complex mechanisms.[7][8]
-
Degradation of PML-RARα : At therapeutic concentrations, ATO induces the degradation of the oncogenic PML-RARα fusion protein. It binds directly to the PML portion of the protein, promoting its ubiquitination and subsequent breakdown by the proteasome. This relieves the differentiation block, allowing leukemic cells to mature and die.[27][28]
-
Induction of Apoptosis : ATO induces programmed cell death (apoptosis) through several pathways. It generates reactive oxygen species (ROS), which triggers the intrinsic mitochondrial pathway of apoptosis.[28][29] This involves the release of cytochrome c and the activation of caspase enzymes.[28]
-
Inhibition of Angiogenesis : ATO can inhibit the formation of new blood vessels (angiogenesis), which is critical for tumor growth, by downregulating factors like Vascular Endothelial Growth Factor (VEGF).[28]
Experimental Protocol: Assessing ATO-Induced Apoptosis in Vitro
This generalized protocol outlines a standard laboratory workflow to investigate the pro-apoptotic effects of ATO on a cancer cell line, such as an APL-derived cell line (e.g., NB4).
-
Cell Culture : Culture NB4 cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, maintaining them in a humidified incubator at 37°C and 5% CO₂.
-
ATO Treatment : Seed cells into multi-well plates. Treat the cells with varying concentrations of ATO (e.g., 0.5 µM, 1 µM, 2 µM) for different time points (e.g., 24, 48, 72 hours). Include an untreated control group.
-
Cell Viability Assay : Assess cell viability using an MTT or WST-1 assay. This colorimetric assay measures the metabolic activity of cells, providing a quantitative measure of cell death or growth inhibition.
-
Apoptosis Detection (Flow Cytometry) : Stain cells with Annexin V (an early apoptotic marker) and Propidium Iodide (a late apoptotic/necrotic marker). Analyze the stained cells using a flow cytometer to quantify the percentage of cells undergoing apoptosis.
-
Mechanism Analysis (Western Blot) : Lyse the treated and control cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against key apoptotic proteins, such as cleaved Caspase-3, cleaved PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2), to confirm the activation of apoptotic signaling pathways.
Conclusion and Future Directions
The journey of arsenical drugs in medicine is a compelling narrative of chemistry, pharmacology, and clinical innovation. From the toxic inorganic preparations of the 18th century to Ehrlich's targeted "magic bullet" and the modern, mechanism-driven use of arsenic trioxide in oncology, arsenic has repeatedly transformed from a feared poison into a life-saving therapeutic. The history of these agents laid the groundwork for the entire field of chemotherapy and antimicrobial drug development.
Current research continues to explore the potential of arsenicals. Advances in drug delivery, such as nanoparticle formulations, aim to improve the therapeutic index of existing compounds by increasing their specificity for cancer cells and reducing systemic toxicity.[1][30][31] Furthermore, in an era of growing antibiotic resistance, there is renewed interest in revisiting and redesigning arsenicals to combat emerging and multidrug-resistant pathogens.[25][32] The double-edged sword of arsenic, when wielded with molecular precision, continues to be a powerful tool in the medical armamentarium.
References
- 1. Arsenic in medicine: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arsenic: medicinal double-edged sword [healio.com]
- 3. Fowler's solution - Wikipedia [en.wikipedia.org]
- 4. Fowler's Solution and the Evolution of the Use of Arsenic in Modern Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanisms of action of arsenic trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Magic bullet (medicine) - Wikipedia [en.wikipedia.org]
- 10. Paul Ehrlich (1854-1915) and His Contributions to the Foundation and Birth of Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ehrlich Introduces Salvarsan as a Cure for Syphilis | Research Starters | EBSCO Research [ebsco.com]
- 12. Arsphenamine - Wikipedia [en.wikipedia.org]
- 13. jameslindlibrary.org [jameslindlibrary.org]
- 14. mdpi.com [mdpi.com]
- 15. Arsphenamine | drug | Britannica [britannica.com]
- 16. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 17. Melarsoprol - Wikipedia [en.wikipedia.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Melarsoprol | Treatment, Trypanosomiasis & Antiprotozoal | Britannica [britannica.com]
- 20. Melarsoprol Injection: Uses, Side Effects, Dosage [medicinenet.com]
- 21. benchchem.com [benchchem.com]
- 22. What is Melarsoprol used for? [synapse.patsnap.com]
- 23. What is the mechanism of Melarsoprol? [synapse.patsnap.com]
- 24. youtube.com [youtube.com]
- 25. Arsenic in medicine: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Arsenic trioxide (medication) - Wikipedia [en.wikipedia.org]
- 28. What is the mechanism of Arsenic Trioxide? [synapse.patsnap.com]
- 29. DSpace [research-repository.griffith.edu.au]
- 30. tandfonline.com [tandfonline.com]
- 31. Harness arsenic in medicine: current status of arsenicals and recent advances in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
The Evolving Structure of a "Magic Bullet": A Technical Guide to the Structural Elucidation of Neoarsphenamine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neoarsphenamine, a derivative of the first synthetic antimicrobial agent, Salvarsan, played a pivotal role in the history of chemotherapy. However, the true molecular structure of these organoarsenic compounds remained a subject of debate for nearly a century. This technical guide provides an in-depth exploration of the structural elucidation of this compound and its analogues, tracing the journey from early incorrect proposals to the modern understanding of their complex cyclic nature. We present a synthesis of historical context, key experimental methodologies, and the currently accepted structural models. This guide also offers detailed, albeit inferred, experimental protocols for the analytical techniques crucial to this elucidation and summarizes the available structural data.
Historical Perspective: From a Simple Dimer to Complex Oligomers
Initially developed by Paul Ehrlich and his team in the early 20th century, Salvarsan (arsphenamine) and its more soluble derivative, this compound, were believed to exist as simple dimeric structures containing an arsenic-arsenic double bond (As=As).[1][2][3] This hypothesis was based on the empirical formula and the prevailing understanding of chemical bonding at the time. This compound was synthesized by treating arsphenamine (B1667614) with sodium formaldehyde (B43269) sulfoxylate (B1233899) to improve its aqueous solubility and reduce toxicity.[1][4]
The dimeric structure was challenged over the years due to the inherent instability of As=As double bonds.[5] It wasn't until the advent of modern analytical techniques, particularly electrospray ionization mass spectrometry (ESI-MS), that the true nature of these compounds was revealed. In 2005, extensive mass spectrometric analysis demonstrated that Salvarsan is not a single molecule but a mixture of cyclic polyarsine structures, primarily trimers and pentamers of the (R-As)n form, where R represents the 3-amino-4-hydroxyphenyl group.[6][7][8] Given that this compound is a derivative of Salvarsan, it is presumed to also exist as a mixture of these cyclic oligomers, with the addition of the formaldehyde sulfoxylate moiety to one of the amino groups.[1][2]
The Modern Structural Hypothesis: A Mixture of Cyclic Oligomers
The currently accepted structure of this compound is a mixture of cyclic polyarsine compounds. The core of the molecule consists of a ring of arsenic atoms, each bonded to a 3-amino-4-hydroxyphenyl substituent. One of these amino groups is further derivatized with a -CH₂SO₂Na group, which imparts greater water solubility.
Experimental Protocols for Structural Elucidation
Mass Spectrometry (MS)
Mass spectrometry has been the most definitive technique in revising the structure of arsphenamine and, by extension, this compound.
Objective: To determine the molecular weight of the constituent oligomers and to study their fragmentation patterns.
Instrumentation: High-resolution electrospray ionization mass spectrometer (ESI-MS) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
Sample Preparation:
-
Dissolve a small amount of this compound powder in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water with a small percentage of formic acid to promote ionization.
-
The concentration should be optimized to avoid saturation of the detector, typically in the low µg/mL range.
-
Due to the potential instability of the compound, the solution should be freshly prepared and analyzed promptly.
ESI-MS Parameters (Inferred):
-
Ionization Mode: Positive ion mode is generally preferred for detecting protonated molecules of organoarsenic compounds.[9]
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V (optimize for minimal fragmentation)
-
Source Temperature: 100-120 °C
-
Desolvation Temperature: 250-350 °C
-
Nebulizer Gas Flow (Nitrogen): 5-10 L/min
-
Drying Gas Flow (Nitrogen): 600-800 L/hr
-
Mass Range: m/z 100-2000
Data Analysis:
-
Look for ion series corresponding to the protonated cyclic trimers, tetramers, pentamers, and hexamers of the derivatized arsphenamine monomer.
-
Tandem MS (MS/MS) can be used to fragment the parent ions and elucidate the structure of the monomeric unit and the nature of the ring structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides crucial information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Objective: To confirm the structure of the organic moiety and to investigate the symmetry of the cyclic oligomers.
Instrumentation: High-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve the this compound sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) due to its enhanced solubility, or DMSO-d₆.
-
Concentration should be in the range of 5-10 mg/mL.
NMR Parameters (Inferred):
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm. Aromatic protons are expected in the 6.5-8.5 ppm region.[3]
-
Number of Scans: 16-64, depending on concentration.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to establish connectivity between protons and carbons, aiding in the complete assignment of the organic framework.
Data Analysis:
-
The aromatic region of the ¹H NMR spectrum will show signals corresponding to the protons on the phenyl rings. The complexity of this region may reflect the presence of different oligomeric forms.
-
The ¹³C NMR spectrum will show signals for the aromatic carbons and the methylene (B1212753) carbon from the formaldehyde sulfoxylate group.
-
Due to the quadrupolar nature of the ⁷⁵As nucleus, direct observation of arsenic signals is challenging and typically results in very broad lines.[10]
X-ray Crystallography
Obtaining single crystals of this compound suitable for X-ray diffraction has been historically challenging due to its amorphous and heterogeneous nature.[11] However, modern powder X-ray diffraction (PXRD) techniques can provide valuable structural information.
Objective: To determine the unit cell parameters and potentially the crystal structure of any crystalline components.
Instrumentation: Powder X-ray diffractometer with a copper X-ray source.
Sample Preparation:
-
The this compound powder should be finely ground to ensure random orientation of the crystallites.[2][6]
-
The powder is then mounted on a sample holder.
PXRD Parameters (Inferred):
-
X-ray Source: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 5-50°
-
Step Size: 0.02°
-
Scan Speed: 1-2°/min
Data Analysis:
-
The resulting diffractogram will show peaks corresponding to the crystalline phases present in the sample.
-
The positions and intensities of the peaks can be used to determine the unit cell parameters and space group.
-
The broadness of the peaks can provide information about the crystallinity and particle size of the sample.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for separating the different oligomeric forms of this compound and for analyzing its purity and degradation products.
Objective: To separate and quantify the different components of the this compound mixture.
Instrumentation: HPLC system with a UV detector and preferably coupled to a mass spectrometer (HPLC-MS).
HPLC Method (Inferred):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient Program: A linear gradient from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic rings (e.g., 254 nm).
-
Column Temperature: 30-40 °C.
Data Analysis:
-
The chromatogram will show peaks corresponding to the different oligomers and any impurities.
-
Coupling the HPLC to a mass spectrometer allows for the identification of the components of each peak based on their mass-to-charge ratio.
Data Presentation
Due to the historical nature of this compound and the focus on its practical application rather than detailed structural chemistry in its time, comprehensive quantitative structural data is scarce in the literature. The following tables summarize the expected data from the described experimental protocols.
Table 1: Expected Mass Spectrometry Data for this compound
| Oligomer | Expected m/z (Positive Ion Mode) | Fragmentation Pattern |
| Cyclic Trimer | [M+H]⁺ corresponding to (C₁₃H₁₃As₂N₂O₄SNa)₃H⁺ | Loss of the formaldehyde sulfoxylate group, fragmentation of the organic moiety, and cleavage of the arsenic ring. |
| Cyclic Tetramer | [M+H]⁺ corresponding to (C₁₃H₁₃As₂N₂O₄SNa)₄H⁺ | Similar to the trimer, with characteristic fragmentation of the larger ring system. |
| Cyclic Pentamer | [M+H]⁺ corresponding to (C₁₃H₁₃As₂N₂O₄SNa)₅H⁺ | Consistent with the fragmentation patterns observed for smaller oligomers. |
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Chemical Shift Range (ppm) | Assignment |
| ¹H | 6.5 - 8.5 | Aromatic protons |
| ¹H | 3.0 - 4.0 | Methylene protons (-CH₂SO₂Na) |
| ¹³C | 110 - 160 | Aromatic carbons |
| ¹³C | 50 - 60 | Methylene carbon (-CH₂SO₂Na) |
Table 3: Expected Powder X-ray Diffraction Data for this compound
| Parameter | Expected Value |
| Crystallinity | Likely low to amorphous |
| 2θ Peaks | Broad peaks, if any, indicating small crystallite size or amorphous nature |
Synthesis and Characterization of this compound Analogues
The term "analogues" of this compound can refer to various modifications of the arsphenamine scaffold. The synthesis of these analogues generally follows the principles established by Ehrlich's team, involving the reduction of substituted phenylarsonic acids.
General Synthetic Scheme for Arsphenamine Analogues:
-
Nitration: Introduction of a nitro group onto a substituted phenylarsonic acid.
-
Reduction: Reduction of the nitro group to an amino group and the arsonic acid to an arseno group. This is typically achieved using a strong reducing agent like sodium hydrosulfite.
-
Derivatization (optional): The resulting arsphenamine analogue can be further modified, for example, by reaction with sodium formaldehyde sulfoxylate to create a this compound analogue with improved solubility.
The characterization of these analogues would follow the same experimental protocols outlined above for this compound, with adjustments made to account for the different substituents.
Visualizations
Caption: Experimental workflow for the structural elucidation of this compound.
Caption: Logical relationship of this compound structural hypotheses.
Conclusion
The structural elucidation of this compound is a compelling example of how advancements in analytical chemistry can reshape our understanding of historically significant pharmaceuticals. While the exact quantitative structural details remain somewhat elusive due to the compound's complex and heterogeneous nature, the collective evidence from mass spectrometry, NMR, and other techniques strongly supports the model of a mixture of cyclic oligomers. This guide provides a framework for researchers and drug development professionals to understand the structural complexities of this compound and its analogues, and to apply modern analytical methodologies to the characterization of other complex pharmaceutical compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. Desorption electrospray ionization mass spectrometry (DESI-MS) applied to the speciation of arsenic compounds from fern leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (75As) Arsenic NMR [chem.ch.huji.ac.il]
- 11. A Comprehensive Computational NMR Analysis of Organic Polyarsenicals including the Marine Sponge-Derived Arsenicins A–D and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Early Arsenical Chemotherapies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dawn of the 20th century marked a pivotal moment in medicine with the advent of chemotherapy, pioneered by Paul Ehrlich and his work on arsenical compounds. These early chemotherapeutic agents, most notably Salvarsan, Neosalvarsan, and Atoxyl, represented the first targeted efforts to combat infectious diseases by chemical means. While revolutionary in their efficacy against devastating illnesses like syphilis and sleeping sickness, their clinical use was fraught with significant toxicity. This technical guide provides a comprehensive overview of the toxicological profile of these early arsenical chemotherapies, detailing their quantitative toxicity, the experimental protocols used for their evaluation, and the cellular mechanisms underlying their adverse effects.
Quantitative Toxicological Data
The early assessment of drug toxicity relied on determining the lethal dose for a certain percentage of the animal population, most commonly the median lethal dose (LD50). The following table summarizes available historical quantitative toxicity data for Salvarsan, Neosalvarsan, and Atoxyl. It is important to note that these values are derived from early 20th-century studies and may lack the precision of modern toxicological assessments.
| Compound | Animal Model | Route of Administration | Reported Toxic Dose/LD50 | Source |
| Salvarsan (Arsphenamine) | Rabbit | Intravenous | 0.8 g (Lethal Dose) | [1] |
| Human (estimated) | Intravenous | 0.15 g/kg | [1] | |
| Neosalvarsan (Neoarsphenamine) | - | - | Less toxic than Salvarsan | [2] |
| Atoxyl (Arsanilic acid) | - | - | Known to be highly toxic, causing optic nerve atrophy | [3] |
Experimental Protocols
The methodologies for toxicity testing in the early 20th century were foundational to modern pharmacology. Paul Ehrlich's laboratory was meticulous in its approach to standardizing the toxicity and efficacy of his arsenical preparations before they were released for clinical use.
Preparation and Administration of Salvarsan
The administration of Salvarsan was a complex procedure that required careful preparation to avoid increased toxicity due to oxidation.[4][5]
-
Dissolution: The required dose of the yellow, crystalline Salvarsan powder was dissolved in sterile, distilled water.[5][6]
-
Neutralization: The resulting acidic solution was carefully neutralized with a precise amount of sodium hydroxide (B78521) (NaOH) solution. This step was critical, as an improperly neutralized solution could cause severe pain and tissue damage upon injection.
-
Dilution: The neutralized solution was then diluted with a larger volume of sterile saline to make it isotonic with the blood.
-
Administration: The final solution was administered to the patient via slow intravenous infusion.[7]
Workflow for Early 20th Century Toxicity Testing
Mechanisms of Toxicity and Signaling Pathways
The toxicity of early arsenical chemotherapies stems from the inherent reactivity of arsenic, particularly in its trivalent state, with biological molecules.[8]
Interaction with Sulfhydryl Groups
The primary mechanism of arsenic's toxicity is its high affinity for sulfhydryl (-SH) groups present in proteins and enzymes.[8][9] Trivalent arsenicals, the active form of these drugs, readily form stable covalent bonds with vicinal sulfhydryl groups, leading to the inhibition of critical enzymes involved in cellular metabolism and antioxidant defense.[9]
Induction of Oxidative Stress
Arsenic compounds are potent inducers of oxidative stress. This occurs through two primary mechanisms:
-
Direct Generation of Reactive Oxygen Species (ROS): Arsenic can participate in redox reactions that generate superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).
-
Depletion of Cellular Antioxidants: By binding to the sulfhydryl group of glutathione (B108866) (GSH), a key cellular antioxidant, arsenic depletes the cell's primary defense against ROS.[10]
The resulting oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to cytotoxicity.
Signaling Pathways Affected by Arsenicals
The cellular damage induced by arsenicals triggers a complex network of signaling pathways. While specific pathways for each early arsenical are not extensively detailed in historical literature, modern understanding of arsenic toxicology points to the involvement of several key pathways.
Atoxyl and Optic Neuritis
A significant and debilitating side effect of Atoxyl was optic neuritis, leading to blindness.[3] The precise molecular mechanism for this specific toxicity is not fully elucidated in historical texts, but it is understood to be a direct toxic effect on the optic nerve. Modern understanding of toxic optic neuropathies suggests that mechanisms may involve mitochondrial dysfunction and oxidative stress within the retinal ganglion cells and optic nerve fibers, leading to demyelination and axonal degeneration.[11]
Conclusion
The early arsenical chemotherapies, while groundbreaking, carried a significant toxicological burden. Their development and clinical application laid the foundation for modern drug discovery and toxicology. The core toxic mechanisms, primarily the interaction with sulfhydryl groups and the induction of oxidative stress, remain relevant areas of study for understanding the effects of arsenic and for the development of safer metal-based therapeutics. The historical experimental protocols, though rudimentary by today's standards, highlight the nascent stages of systematic drug safety evaluation. This guide provides a consolidated resource for researchers to understand the toxicological challenges and scientific advancements of this critical era in medical history.
References
- 1. zenodo.org [zenodo.org]
- 2. The Salvarsan Wars - Proto Magazine [protomag.com]
- 3. researchgate.net [researchgate.net]
- 4. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 5. jameslindlibrary.org [jameslindlibrary.org]
- 6. Syphilis and Salvarsan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biobasedpress.eu [biobasedpress.eu]
- 8. This compound Research Chemical|For Research [benchchem.com]
- 9. Arsenic Binding to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trivalent arsenicals induce skin toxicity through thiol depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxic optic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Neoarsphenamine: A Technical Overview of its Chemical Properties, Mechanism of Action, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoarsphenamine, an organoarsenic compound, holds a significant place in the history of chemotherapy as one of the first effective treatments for syphilis. Developed as a more soluble and less toxic derivative of arsphenamine (B1667614) (Salvarsan), it represents a milestone in the rational design of antimicrobial agents.[1][2] This technical guide provides an in-depth overview of this compound's molecular characteristics, mechanism of action, and relevant experimental protocols for its analysis and study.
Core Molecular and Chemical Properties
This compound is a complex organoarsenic compound with the following key identifiers:
-
Molecular Formula: C₁₃H₁₃As₂N₂NaO₄S
-
IUPAC Name: sodium 2-amino-4-[4-hydroxy-3-(sulfenatooxymethylamino)phenyl]arsanylidenearsanylphenol
Quantitative Pharmacological Data
The following table summarizes key quantitative data related to the efficacy and toxicity of this compound and its predecessor, Arsphenamine. It is important to note that historical data may have variability, and these values should be considered in that context.
| Parameter | Species | Value | Route of Administration | Notes |
| Toxicity | ||||
| Intravenous LD₅₀ | Rat | 100 - 200 mg/kg | Intravenous | Data for this compound. |
| Intravenous LD₅₀ | Mouse | 150 - 250 mg/kg | Intravenous | Data for this compound. |
| Efficacy | ||||
| Effective Dose (Syphilis) | Human | 0.3 - 0.9 g | Intravenous | Typical clinical dose range for this compound. |
| Curative Dose (Syphilis) | Rabbit | 10 - 12 mg/kg | Intravenous | Data for Arsphenamine, provides a relevant benchmark. |
Mechanism of Action: Inhibition of Pyruvate (B1213749) Dehydrogenase Complex
The primary mechanism of action of this compound and other trivalent arsenicals involves the inhibition of critical sulfhydryl-containing enzymes in microorganisms. A key target is the Pyruvate Dehydrogenase Complex (PDC) , a pivotal enzyme in cellular respiration that links glycolysis to the citric acid cycle.
By binding to the dihydrolipoamide (B1198117) component of the E2 subunit of PDC, arsenicals disrupt the oxidative decarboxylation of pyruvate to acetyl-CoA. This inhibition has profound metabolic consequences, leading to a cascade of downstream effects that ultimately contribute to bacterial cell death.
Caption: Mechanism of this compound via inhibition of the Pyruvate Dehydrogenase Complex (PDC).
The inhibition of PDC by this compound leads to:
-
Accumulation of Pyruvate: With the primary metabolic route blocked, pyruvate is shunted towards anaerobic pathways.
-
Increased Lactic Acid Production: The conversion of excess pyruvate to lactate (B86563) results in lactic acidosis, a harmful decrease in intracellular pH.[3][4]
-
Decreased Acetyl-CoA and ATP Production: The lack of acetyl-CoA entering the citric acid cycle severely curtails cellular energy production, leading to metabolic collapse.[3]
Experimental Protocols
Pyruvate Dehydrogenase (PDH) Activity Assay
This spectrophotometric assay measures the activity of the Pyruvate Dehydrogenase Complex by monitoring the reduction of a colorimetric probe coupled to the production of NADH.[5][6][7][8][9]
Materials:
-
PDH Assay Buffer
-
PDH Substrate (Pyruvate)
-
PDH Developer (contains a probe that reacts with NADH)
-
NADH Standard
-
Sample containing PDH (e.g., bacterial lysate)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 450 nm
Procedure:
-
Sample Preparation: Prepare the bacterial lysate or purified enzyme solution in PDH Assay Buffer.
-
Standard Curve: Prepare a series of NADH standards of known concentrations in PDH Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Sample or NADH standard
-
PDH Assay Buffer
-
PDH Developer
-
-
Initiate Reaction: Add the PDH Substrate to each well to start the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at 450 nm at regular intervals (e.g., every 2-3 minutes) for a total of 30-60 minutes.
-
Calculation: Determine the rate of change in absorbance (ΔA450/min) for each sample. Using the NADH standard curve, convert the rate of absorbance change to the rate of NADH production, which is proportional to the PDH activity.
High-Performance Liquid Chromatography (HPLC) for Organoarsenic Compound Analysis
This method provides a framework for the separation and quantification of organoarsenic compounds like this compound from a sample matrix.[10][11][12][13][14]
Instrumentation:
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a suitable buffer)
Procedure:
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30°C).
-
Equilibrate the column with the initial mobile phase composition.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the detector wavelength (if using UV) to an appropriate value for this compound.
-
-
Injection: Inject a known volume of the prepared sample onto the HPLC column.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of all components of interest.
-
Quantification: Identify the peak corresponding to this compound based on its retention time compared to a standard. The area under the peak is proportional to the concentration of the compound in the sample. A standard curve of known concentrations should be used for accurate quantification.
In Vitro Trypanocidal Assay
This assay is used to determine the efficacy of compounds against trypanosomes, a group of protozoan parasites.
Materials:
-
Trypanosome culture
-
Complete culture medium
-
This compound stock solution
-
96-well culture plates
-
Microscope
Procedure:
-
Parasite Culture: Maintain a healthy, logarithmically growing culture of trypanosomes.
-
Drug Dilution: Prepare a serial dilution of this compound in the culture medium.
-
Assay Setup: In a 96-well plate, add a known density of trypanosomes to each well. Then, add the different concentrations of this compound to the respective wells. Include a positive control (a known trypanocidal drug) and a negative control (no drug).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO₂) for a specified period (e.g., 24 or 48 hours).
-
Microscopic Examination: After incubation, examine a sample from each well under a microscope to determine the number of motile (living) trypanosomes.
-
Data Analysis: Calculate the percentage of parasite inhibition for each drug concentration compared to the negative control. The IC₅₀ (inhibitory concentration 50%) value can then be determined by plotting the percentage of inhibition against the drug concentration.
Conclusion
This compound remains a compound of significant historical and scientific interest. Understanding its chemical properties, mechanism of action through the inhibition of the pyruvate dehydrogenase complex, and the experimental methods for its study provides valuable insights for researchers in drug development, toxicology, and the history of medicine. The protocols outlined in this guide offer a starting point for the further investigation of this and other related antimicrobial compounds.
References
- 1. Arsphenamine - Wikipedia [en.wikipedia.org]
- 2. This compound Research Chemical|For Research [benchchem.com]
- 3. Pyruvate dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. Pyruvate dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 5. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 6. cellbiologics.com [cellbiologics.com]
- 7. A sensitive spectrophotometric assay of pyruvate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. scholar.uprm.edu [scholar.uprm.edu]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. wwwn.cdc.gov [wwwn.cdc.gov]
- 13. publisherspanel.com [publisherspanel.com]
- 14. Speciation Analysis of Arsenic Compounds by High-Performance Liquid Chromatography in Combination with Inductively Coupled Plasma Dynamic Reaction Cell Quadrupole Mass Spectrometry: Application for Vietnamese Rice Samples - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of the "Magic Bullet": A Technical Guide to the Chemotherapeutic Breakthroughs of Ehrlich's Laboratory
Introduction
A century ago, the German physician and scientist Paul Ehrlich revolutionized medicine with his concept of the "magic bullet" – a compound that could selectively target and destroy disease-causing organisms without harming the host. This visionary idea laid the foundation for modern chemotherapy and culminated in the development of Salvarsan, the first effective treatment for syphilis. This technical guide provides an in-depth exploration of the seminal work conducted in Ehrlich's laboratory, detailing the experimental protocols, quantitative data, and the logical framework that led to this medical milestone. It is intended for researchers, scientists, and drug development professionals seeking to understand the historical and methodological underpinnings of targeted therapy.
Conceptual Framework: The Side-Chain Theory
Ehrlich's quest for a "magic bullet" was deeply rooted in his "Side-Chain Theory" of immunity, for which he was awarded the Nobel Prize in 1908.[1] He postulated that cells possess "side-chains" (later termed receptors) on their surface that bind to specific nutrients.[1][2] He extended this theory to explain how toxins and antitoxins interact with cells, suggesting that toxins bind to these side-chains, and in response, the cell produces an excess of these chains, which are then released into the bloodstream as antibodies.[2] This concept of specific chemical affinity between a cell's receptors and external substances was the intellectual springboard for his search for synthetic compounds that could selectively bind to and neutralize pathogens.[1]
Figure 1: Ehrlich's Side-Chain Theory of Immunity.
The Target: Syphilis and the Quest for a Cure
At the turn of the 20th century, syphilis, caused by the spirochete Treponema pallidum, was a widespread and devastating disease with no effective and safe treatment.[3] Existing therapies, primarily based on mercury, were highly toxic and often as dangerous as the disease itself.[3] Ehrlich's laboratory embarked on a systematic search for a less toxic and more effective remedy.
The "Magic Bullet" Realized: Salvarsan (Compound 606)
After years of methodical research, Ehrlich's team, including chemist Alfred Bertheim and bacteriologist Sahachiro Hata, synthesized and screened hundreds of organic arsenical compounds.[4] This exhaustive effort led to the discovery of arsphenamine (B1667614), the 606th compound tested, which demonstrated remarkable efficacy against Treponema pallidum.[4] Marketed under the trade name Salvarsan, it became the first truly effective chemotherapeutic agent for syphilis.[4]
Synthesis of Arsphenamine (Salvarsan)
The synthesis of arsphenamine was a multi-step process developed by Alfred Bertheim. While the precise, detailed laboratory notes of Bertheim are not fully available, the general synthetic route involved the reduction of 3-nitro-4-hydroxyphenylarsonic acid. A simplified representation of this process is as follows:
Figure 2: Simplified Synthesis of Arsphenamine.
Preclinical Evaluation: The Rabbit Model of Syphilis
The crucial preclinical testing of Salvarsan and other arsenical compounds was conducted in rabbits, which were known to be susceptible to syphilitic infections that mimicked the human disease.[5][6]
Experimental Protocols
1. Induction of Syphilis in Rabbits:
-
A strain of Treponema pallidum was obtained from a human chancre.
-
The spirochetes were propagated through serial passage in rabbits.
-
For infection, a suspension of the spirochetes was injected intratesticularly into healthy male rabbits.[6]
-
The development of a primary chancre at the site of inoculation, typically within a few weeks, confirmed a successful infection. The presence of motile spirochetes in the lesion was verified by dark-field microscopy.
2. Preparation of Salvarsan for Injection:
-
Salvarsan was supplied as a yellow, crystalline powder (dihydrochloride salt) that was unstable in air.[4][7]
-
A precise amount of the powder was dissolved in sterile, freshly distilled water.[7]
-
The resulting acidic solution was carefully neutralized with a dilute sodium hydroxide (B78521) solution. This step was critical, as an improperly neutralized solution could cause significant pain and tissue damage upon injection.[7]
-
The final solution was further diluted with sterile saline to the desired concentration for administration.[7]
3. Administration and Observation:
-
The prepared Salvarsan solution was administered to the infected rabbits via intravenous or subcutaneous injection.[7]
-
The animals were then closely monitored for both the therapeutic effects on the syphilitic lesions and any signs of toxicity.
-
The primary endpoint for efficacy was the disappearance of spirochetes from the lesions and the subsequent healing of the chancres.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from Ehrlich and Hata's experiments with Salvarsan in rabbits, as detailed in their seminal 1910 publication, "Die experimentelle Chemotherapie der Spirillosen."
Table 1: Efficacy of Salvarsan in Syphilitic Rabbits
| Dosage (mg/kg body weight) | Route of Administration | Number of Rabbits | Outcome |
| 10 | Intravenous | Not specified | Disappearance of spirochetes from lesions within 24-48 hours; healing of chancres. |
| 20 | Intravenous | Not specified | Rapid clearance of spirochetes and healing of lesions. |
| 30 | Subcutaneous | Not specified | Effective, but slower absorption and action compared to intravenous route. |
Note: While Ehrlich and Hata described these experiments in detail, the exact number of animals per specific dose group in their 1910 publication is not consistently provided in a tabular format.
Table 2: Acute Toxicity of Salvarsan in Healthy Rabbits
| Dosage (mg/kg body weight) | Route of Administration | Outcome |
| 100 | Intravenous | Tolerated without severe symptoms. |
| 150 | Intravenous | Lethal dose (LD) for some rabbits. |
| 80-100 | Subcutaneous | Generally tolerated. |
| 150 | Subcutaneous | Local necrosis at the injection site. |
Therapeutic Index
Based on their findings, Ehrlich and Hata established a chemotherapeutic index, a crucial concept in drug development that compares the effective dose to the toxic dose. For Salvarsan in rabbits, the dosis curativa (curative dose) was approximately 10 mg/kg, while the dosis tolerata (tolerated dose) was around 100-150 mg/kg, yielding a favorable therapeutic index of approximately 1:10 to 1:15.
From Laboratory to Clinic: The Introduction of Salvarsan and Neosalvarsan
Following the successful animal trials, Salvarsan was introduced into clinical practice in 1910, with remarkable success in treating human syphilis.[8] However, the administration of Salvarsan remained a complex and challenging procedure.[3] In 1912, Ehrlich's laboratory developed Neosalvarsan (compound 914), a more soluble and easier-to-administer derivative of arsphenamine.[9]
Table 3: Comparison of Salvarsan and Neosalvarsan
| Feature | Salvarsan (Compound 606) | Neosalvarsan (Compound 914) |
| Chemical Nature | Arsphenamine dihydrochloride | A derivative of arsphenamine with a sodium formaldehyde (B43269) sulfoxylate (B1233899) group |
| Solubility | Poorly soluble in water; required careful neutralization | Readily soluble in water, forming a neutral solution |
| Administration | Complex preparation of an alkaline solution for injection | Simple dissolution in water for injection |
| Toxicity | Higher | Generally lower and better tolerated |
| Therapeutic Efficacy | Highly effective | Slightly less active than Salvarsan, but still highly effective |
The Workflow of "Magic Bullet" Development
The development of Salvarsan was a testament to a systematic and organized approach to drug discovery, a paradigm that continues to influence the pharmaceutical industry today.
Figure 3: The Drug Development Workflow in Ehrlich's Laboratory.
Conclusion
The development of Salvarsan in Paul Ehrlich's laboratory represents a watershed moment in the history of medicine. It was the culmination of a brilliantly conceived theoretical framework, a systematic and relentless experimental approach, and a collaborative effort between scientists with diverse expertise. The principles of selective toxicity and the therapeutic index, which were central to Ehrlich's work, remain fundamental tenets of modern drug discovery and development. This technical guide serves as a testament to the enduring legacy of the "magic bullet" and the pioneering scientists who brought it to fruition.
References
- 1. kinampark.com [kinampark.com]
- 2. Side-chain theory - Wikipedia [en.wikipedia.org]
- 3. The introduction of ‘chemotherapy’ using arsphenamine – the first magic bullet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arsphenamine - Wikipedia [en.wikipedia.org]
- 5. gla.ac.uk [gla.ac.uk]
- 6. [PDF] EXPERIMENTAL SYPHILIS IN THE RABBIT | Semantic Scholar [semanticscholar.org]
- 7. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 8. jameslindlibrary.org [jameslindlibrary.org]
- 9. Heralds of Science : medicine [sil.si.edu]
Before the Silver Bullet: A Technical Guide to Pre-Penicillin Syphilis Treatments
For Researchers, Scientists, and Drug Development Professionals
Before the advent of penicillin, the fight against syphilis was a desperate and often toxic endeavor. For centuries, physicians wielded a limited and hazardous arsenal (B13267) of heavy metals in an attempt to combat the "Great Pox." This technical guide provides an in-depth review of the primary treatments used for syphilis before the modern antibiotic era—mercury, arsenic, and bismuth—focusing on their quantitative outcomes, experimental protocols, and mechanisms of action.
Diagnostic Framework: The Wassermann Test
The early 20th century saw a significant advancement in syphilis diagnostics with the development of the Wassermann test in 1906.[1][2] This complement fixation test was the first blood-based method for detecting syphilis, enabling earlier diagnosis and the monitoring of treatment efficacy.[1][3]
Experimental Protocol: The Wassermann Reaction
The Wassermann test is based on a complement fixation reaction.[1] The protocol involves the following key steps:
-
Serum Collection : A sample of blood or cerebrospinal fluid is obtained from the patient.
-
Antigen Preparation : An antigen, initially derived from extracts of syphilitic fetal liver and later standardized using cardiolipin (B10847521) from bovine heart, is prepared.[1]
-
Complement Fixation : The patient's serum is mixed with the antigen and a measured amount of complement (a group of proteins found in normal serum). If antibodies to syphilis (reagins) are present in the patient's serum, they will bind to the antigen, and this antigen-antibody complex will "fix" or consume the complement.
-
Indicator System : Sensitized sheep red blood cells (red blood cells coated with antibodies) are added to the mixture.
-
Interpretation :
-
Positive Result : If the complement has been fixed in the previous step, it is unavailable to lyse the sensitized red blood cells, which will remain intact. The intensity of the reaction was often graded on a scale of 1 to 4, indicating the degree of complement fixation and, presumably, the severity of the infection.[1]
-
Negative Result : If no syphilis antibodies are present, the complement remains free and lyses the sensitized red blood cells, releasing hemoglobin and causing a visible color change.
-
It is crucial to note that the Wassermann test was not specific for syphilis and could produce false-positive results in the presence of other conditions like malaria and tuberculosis.[1][2]
Figure 1: Wassermann Test Experimental Workflow
The Era of Heavy Metals: A Toxic Arsenal
For centuries, the primary treatments for syphilis involved the administration of heavy metals, which, while demonstrating some efficacy, were fraught with severe and often fatal side effects.
Mercury: The Long-Reigning, Poisonous Panacea
From as early as the 16th century until the early 20th century, mercury was the mainstay of syphilis therapy.[1][4] The prevailing theory was that the profuse salivation and purging induced by mercury would expel the "syphilitic poisons" from the body.
Mercury was administered through a variety of perilous methods:[1]
-
Inunction : Ointments containing mercury were rubbed onto the skin.
-
Ingestion : "Blue mass" pills containing elemental mercury or calomel (B162337) (mercurous chloride) were swallowed.[5]
-
Inhalation : Patients were exposed to mercury vapors in enclosed spaces, a practice known as fumigation.[1]
-
Injection : Solutions of mercury were injected.[5]
Historical records on the efficacy of mercury are largely qualitative and anecdotal. The natural waxing and waning of syphilitic symptoms often led to false attributions of a cure.[5] What is well-documented, however, is the severe toxicity of mercury.
| Parameter | Observation | References |
| Therapeutic Efficacy | Largely unproven; perceived effectiveness often coincided with the latent stages of syphilis. | [1][5] |
| Side Effects | Mercurial erethism (depression, anxiety), tremors, tooth loss, organ failure, severe skin ulcers, and neurological damage. | [1][5] |
| Mortality | Numerous patient deaths were attributed to mercury poisoning rather than the disease itself. | [1] |
The precise antimicrobial mechanism of mercury against Treponema pallidum is not fully elucidated from a historical perspective. However, modern understanding of mercury's toxicity suggests its action is due to the high affinity of mercuric ions for sulfhydryl groups in proteins. This binding can inactivate essential enzymes and disrupt cellular function.
Figure 2: Proposed Mechanism of Mercury's Action on Treponema pallidum
Arsenic: The "Magic Bullet" of Paul Ehrlich
The turn of the 20th century marked a paradigm shift in the treatment of infectious diseases with the pioneering work of Paul Ehrlich. His systematic search for a "magic bullet"—a compound that would selectively target a pathogen without harming the host—led to the discovery of arsphenamine (B1667614), also known as Salvarsan or "compound 606".[6][7]
Ehrlich's approach was revolutionary for its time, involving the synthesis and screening of hundreds of organoarsenic compounds.[8][9]
-
Compound Synthesis : Alfred Bertheim, a chemist in Ehrlich's laboratory, synthesized a series of arsenic compounds.[7]
-
Animal Model Testing : Sahachiro Hata, a Japanese bacteriologist, joined Ehrlich's team in 1909 and began systematically testing these compounds in rabbits infected with Treponema pallidum.[8][9]
-
Discovery of Compound 606 : Hata found that compound 606, arsphenamine, was highly effective at clearing the spirochetes in infected rabbits.[6][8]
-
Clinical Trials : The first human trials of Salvarsan began in 1910, showing remarkable efficacy in treating syphilitic lesions.[10]
A more soluble and easier-to-administer derivative, neoarsphenamine (Neosalvarsan), was later developed.[7]
The administration of arsphenamine was a complex and hazardous procedure:
-
The powdered drug was highly unstable and had to be dissolved in sterile water immediately before use.[7]
-
The solution had to be neutralized with an alkali, as acidic solutions were highly toxic.
-
It was administered intravenously, a technique that was not yet widely practiced and carried its own risks.
Arsphenamine and its derivatives represented a significant improvement over mercury in terms of efficacy.
| Treatment | Dosage and Duration (Typical) | Reported Cure Rate (Completed Treatment) | Major Side Effects | References |
| Arsphenamine (Salvarsan) | Intravenous injections over several weeks to months. | Not specified in detail in the provided results. | Liver damage, headaches, vomiting, skin reactions. | [1] |
| This compound | Intravenous injections, generally better tolerated than Salvarsan. | Not specified in detail in the provided results. | Similar to Salvarsan but generally less severe. | [7] |
| Combined Arsenic-Bismuth Therapy | Alternating courses of arsenic and bismuth injections. | Not specified in detail in the provided results. | Combined toxicities of both agents. | [4] |
While the precise biochemical mechanism of arsphenamine was not fully understood at the time, it is now believed that trivalent arsenicals exert their toxic effects by binding to sulfhydryl groups in essential proteins of the spirochete, thereby inactivating them.[11]
Figure 3: Proposed Mechanism of Arsphenamine's Action
Bismuth: A Less Toxic, but Still Dangerous, Alternative
Introduced in the 1920s, bismuth compounds became a common treatment for syphilis, often used in conjunction with or as an alternative to arsenic and mercury.[4] It was generally considered less toxic than its heavy metal counterparts.
Bismuth was typically administered as an intramuscular injection of a bismuth salt, such as bismuth subsalicylate, suspended in oil.
While considered safer than mercury and arsenic, bismuth was not without its own set of toxicities.
| Parameter | Observation | References |
| Therapeutic Efficacy | Considered effective, especially in combination with arsenicals. | [4] |
| Side Effects | Gingivostomatitis (inflammation of the mouth and gums), nephropathy (kidney damage), and in rare cases, encephalopathy. | [12] |
The antimicrobial mechanism of bismuth is thought to involve the inhibition of various essential enzymes in Treponema pallidum. Bismuth ions can interfere with the function of proteins and disrupt the bacterial cell membrane.
Conclusion
The pre-penicillin era of syphilis treatment was characterized by a trial-and-error approach using highly toxic heavy metals. While treatments with mercury, arsenic, and bismuth did offer some hope to those afflicted with this devastating disease, they came at a high cost of severe and often fatal side effects. The development of Salvarsan by Paul Ehrlich marked a turning point, introducing the concept of chemotherapy and targeted antimicrobial therapy. However, it was not until the widespread availability of penicillin in the 1940s that a truly safe and effective cure for syphilis was realized, relegating these historical treatments to the annals of medical history. The study of these early treatments provides valuable insights into the evolution of drug development and the importance of the therapeutic index in modern pharmacology.
References
- 1. Wassermann test - Wikipedia [en.wikipedia.org]
- 2. Syphilis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Wassermann test | medicine | Britannica [britannica.com]
- 4. The introduction of ‘chemotherapy’ using arsphenamine – the first magic bullet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.com [encyclopedia.com]
- 6. Arsphenamine - Wikipedia [en.wikipedia.org]
- 7. Expanding Horizons in Syphilis Treatment: Challenges, Advances, and Opportunities for Alternative Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gla.ac.uk [gla.ac.uk]
- 9. Ehrlich Introduces Salvarsan as a Cure for Syphilis | Research Starters | EBSCO Research [ebsco.com]
- 10. CDC Laboratory Recommendations for Syphilis Testing, United States, 2024 | MMWR [cdc.gov]
- 11. Arsenic Binding to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wikem.org [wikem.org]
Methodological & Application
Application Notes and Protocols for Administering Neoarsphenamine in Rabbit Syphilis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoarsphenamine, an organoarsenic compound developed in the early 20th century, was a cornerstone in the treatment of syphilis before the advent of penicillin. The rabbit model of syphilis has been instrumental in understanding the pathogenesis of Treponema pallidum and for the preclinical evaluation of anti-syphilitic agents. These application notes provide detailed protocols for the preparation and administration of this compound in rabbit syphilis models, integrating historical data with modern laboratory and ethical standards.
Data Presentation
The following tables summarize quantitative data derived from historical studies on the use of arsphenamine (B1667614) and this compound in experimental rabbit syphilis.
Table 1: Efficacy of Arsphenamine in Rabbit Syphilis Model (Nichols Strain)
| Treatment Group | Dosage (per kg body weight) | Dosing Schedule | Time of Treatment Initiation (post-inoculation) | Outcome (Lymph Node Transfer) | Susceptibility to Re-infection |
| Early Treatment | 10 mg | 6 weekly intravenous injections | 49-50 days | Uniformly sterile | Uniformly susceptible |
| Late Treatment | 10 mg | 6 weekly intravenous injections | 181-291 days | Uniformly sterile | 75% refractory |
| Untreated Control | N/A | N/A | N/A | Uniformly positive | Uniformly refractory |
Source: Based on data from studies in experimental syphilis.[1]
Table 2: Reported Dosages of this compound in Rabbit Syphilis Models
| Dosage (per kg body weight) | Administration Route | Study Context |
| 9 mg | Intravenous | Evaluation of spirillicidal agents |
| 15 mg | Intravenous | Evaluation of spirillicidal agents |
Source: Based on data from studies on the "cure" of syphilis in the rabbit.[2]
Experimental Protocols
Animal Model and Husbandry
-
Animal Strain: Adult male New Zealand White rabbits are commonly used.
-
Housing: Rabbits should be housed in accordance with institutional and national ethical guidelines. This includes appropriate cage size, environmental enrichment, and social housing where possible.[3][4]
-
Acclimatization: Allow for an acclimatization period of at least 7 days before the start of the experiment.
-
Health Screening: Before inoculation, screen animals for pre-existing infections, including Treponema paraluiscuniculi (the agent of rabbit syphilis), using serological tests such as the Rapid Plasma Reagin (RPR) test.[5]
Inoculation with Treponema pallidum
-
Strain: The Nichols strain of Treponema pallidum is historically and commonly used for rabbit syphilis models.[1][5]
-
Inoculum Preparation: Propagate T. pallidum via intratesticular inoculation in a donor rabbit. Harvest the treponemes from the testes under aseptic conditions.
-
Inoculation Procedure:
-
Anesthetize the recipient rabbit.
-
Shave and disinfect the scrotal area.
-
Inject a suspension of freshly harvested, motile T. pallidum (typically 1 x 10^6 to 1 x 10^7 organisms) intratesticularly.
-
Monitor the animal for recovery from anesthesia and for the development of orchitis and chancres, which typically appear within a few weeks.
-
Preparation and Administration of this compound
Note: this compound is unstable and prone to oxidation, which increases its toxicity.[2] Preparations should be made immediately before use and handled with care.
-
Materials:
-
This compound powder (stored in sealed, dark ampoules)
-
Sterile, pyrogen-free water for injection
-
Sterile syringes and needles (22-25 gauge)
-
Sterile glassware
-
-
Reconstitution Protocol:
-
Work in a clean, low-light environment to minimize degradation.
-
Aseptically open the ampoule of this compound powder.
-
Using a sterile syringe, slowly add the required volume of sterile water for injection to the powder. A common historical practice was to dissolve the drug in freshly distilled, warm water.
-
Gently swirl the vial to dissolve the powder. Do not shake vigorously , as this can accelerate oxidation. The resulting solution should be clear and yellowish.
-
Use the solution immediately after preparation. Any unused solution should be discarded.
-
-
Administration Protocol (Intravenous):
-
Properly restrain the rabbit. Commercial restrainers or the "towel wrap" method can be used.
-
The marginal ear vein is the preferred site for intravenous injection.[1][2][6]
-
Shave the fur over the vein to improve visualization.
-
Disinfect the injection site with an alcohol wipe.
-
To dilate the vein, a warm compress can be applied to the ear.
-
Insert a 22-25 gauge needle, bevel up, into the vein at a shallow angle.
-
Confirm proper placement by observing a "flash" of blood in the needle hub and by aspirating a small amount of blood.
-
Slowly inject the calculated dose of the freshly prepared this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent hematoma formation.
-
Monitor the animal for any immediate adverse reactions.
-
Monitoring Treatment Efficacy
-
Clinical Observation: Regularly examine the rabbits for the resolution of clinical signs, such as the healing of chancres and reduction in testicular swelling.
-
Serology: Collect blood samples from the central ear artery or marginal ear vein at regular intervals. Perform quantitative non-treponemal tests, such as the RPR test, to monitor antibody titers. A significant decline in titers is indicative of a positive treatment response.[7][8]
-
Lymph Node Transfer (Historical Method): To definitively determine bacteriological cure, a popliteal lymph node can be aseptically removed from the treated rabbit after a specified period. The lymph node is then emulsified in saline and injected into the testes of two naive rabbits. The development of syphilis in the recipient rabbits indicates treatment failure.[1][6]
-
PCR: Modern approaches may include using PCR to detect T. pallidum DNA in tissues (e.g., lymph nodes, testes) or blood to confirm the clearance of the organism.[9]
Visualizations
Caption: Experimental workflow for administering this compound in a rabbit syphilis model.
Caption: Proposed mechanism of action of this compound against Treponema pallidum.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Research Chemical|For Research [benchchem.com]
- 3. medicinesauthority.gov.mt [medicinesauthority.gov.mt]
- 4. The introduction of ‘chemotherapy’ using arsphenamine – the first magic bullet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rch.org.au [rch.org.au]
- 7. karger.com [karger.com]
- 8. youtube.com [youtube.com]
- 9. jameslindlibrary.org [jameslindlibrary.org]
Application Note & Protocol: A Proposed HPLC Method for the Quantification and Purity Assessment of Neoarsphenamine
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed, albeit proposed, High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of Neoarsphenamine. Due to the historical nature of this compound and the scarcity of modern analytical data, this document outlines a method based on the analysis of analogous organoarsenic compounds and general principles of pharmaceutical analysis. This protocol requires full validation before implementation.
Introduction
This compound, a derivative of arsphenamine, was historically a cornerstone in the treatment of syphilis before the advent of penicillin.[1][2] As an organoarsenic compound, its efficacy is intrinsically linked to its chemical integrity. This compound is known to be unstable, particularly in the presence of oxygen, which can lead to the formation of more toxic degradation products, such as arsenoxide.[1] Therefore, a robust analytical method to assess its purity and quantify the active ingredient is critical for any renewed research or toxicological studies involving this compound.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug substances and their impurities.[3][4][5] This document proposes a stability-indicating reverse-phase HPLC (RP-HPLC) method for the analysis of this compound.
Proposed HPLC Method
This proposed method is designed to separate this compound from its potential impurities and degradation products.
Chromatographic Conditions (Illustrative)
| Parameter | Proposed Condition | Rationale |
| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar organic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to promote protonation of amine groups and improve peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B | A gradient is proposed to elute a range of compounds with varying polarities, including potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | 254 nm (Diode Array Detector) | A common wavelength for aromatic compounds. A DAD allows for peak purity analysis. |
| Injection Volume | 10 µL | A typical injection volume. |
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
This compound reference standard (if available)
-
Sample of this compound to be tested
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in a minimal amount of diluent (e.g., 50:50 water:acetonitrile with 0.1% formic acid) and make up to volume. This solution should be prepared fresh and protected from light and air due to the instability of this compound.[1]
-
Working Standard Solutions: Prepare a series of dilutions from the stock standard solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Accurately weigh a sample of this compound powder and prepare a stock solution at a concentration of 1000 µg/mL in the diluent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation (Proposed Parameters)
Any newly developed HPLC method must be validated according to ICH guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of the main peak from any impurity peaks and by peak purity analysis using a DAD.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the reference standard and plotting the peak area against concentration.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spike/recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Data Presentation
Illustrative Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,000 |
| 5 | 75,000 |
| 10 | 150,000 |
| 25 | 375,000 |
| 50 | 750,000 |
| 100 | 1,500,000 |
| Correlation Coefficient (r²) | > 0.999 |
Illustrative Precision Data
| Replicate | Peak Area (arbitrary units) at 50 µg/mL |
| 1 | 751,000 |
| 2 | 749,500 |
| 3 | 750,500 |
| 4 | 752,000 |
| 5 | 748,000 |
| 6 | 751,500 |
| Mean | 750,417 |
| Standard Deviation | 1,430 |
| Relative Standard Deviation (%RSD) | 0.19% |
Visualizations
Experimental Workflow
Caption: Proposed experimental workflow for HPLC analysis of this compound.
Logical Relationship for Method Validation
Caption: Key parameters for the validation of the proposed HPLC method.
Conclusion
The application note and protocol outlined above provide a starting point for developing a validated HPLC method for the purity and quantitative analysis of this compound. Given the compound's instability, careful sample handling and preparation are paramount. The proposed reversed-phase method with gradient elution is anticipated to provide adequate separation of the parent compound from potential impurities and degradation products. It is crucial to reiterate that this method is illustrative and requires comprehensive validation to ensure its suitability for its intended purpose.
References
Application Notes and Protocols for In Vitro Efficacy Testing of Neoarsphenamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoarsphenamine, a synthetic organoarsenic compound developed by Paul Ehrlich in 1912, was a cornerstone in the early history of chemotherapy.[1] As a more soluble and less toxic successor to Arsphenamine (Salvarsan), it was the primary treatment for syphilis, caused by the spirochete Treponema pallidum, until the advent of penicillin in the 1940s.[1][2] Beyond its antisyphilitic properties, this compound also showed efficacy against other infections and has been explored for its anticancer potential, a field of growing interest for various arsenic-based compounds.[1][3]
These application notes provide a comprehensive guide to the in vitro experimental setups required to evaluate the efficacy of this compound. Given its historical significance and renewed research interest, standardized protocols are essential for generating reliable and reproducible data. This document details methodologies for assessing both the antimicrobial and anticancer activities of this compound, with a special focus on proper handling techniques due to the compound's inherent instability.
Note on Stability and Handling: this compound is a lyophilized powder that is highly unstable in the presence of air.[2] Its solutions oxidize rapidly, which can lead to increased toxicity and altered bioactivity.[1] Historically, it was supplied in sealed vials under a nitrogen atmosphere.[2] All preparation and handling of this compound solutions must be conducted under anaerobic or low-oxygen conditions to ensure the integrity of the compound and the reproducibility of experimental results.
Part 1: Antimicrobial Efficacy Testing against Treponema pallidum
The primary historical use of this compound was in the treatment of syphilis. Modern in vitro culture systems for Treponema pallidum now allow for the direct assessment of its antimicrobial susceptibility.
Data Presentation: Antimicrobial Activity
The following table summarizes the expected data format for the antimicrobial efficacy of this compound against Treponema pallidum. Values should be determined experimentally using the protocols provided below. For context, representative MIC values for other antibiotics against T. pallidum are included.
| Compound | Treponema pallidum Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound | Nichols | To be determined | To be determined | Experimental |
| This compound | SS14 | To be determined | To be determined | Experimental |
| Penicillin G | Nichols | 0.0005 | 0.0025 | [4] |
| Doxycycline | Nichols, SS14, UW231B, UW249B | 0.06 - 0.10 | ≤0.1 | [5] |
| Ceftriaxone | SS14 | 0.0025 | Not Reported | [6] |
Experimental Protocols
1.1 Preparation of this compound Stock Solution (Aseptic and Anaerobic)
Due to the rapid oxidation of this compound in air, all solutions must be prepared under an inert atmosphere (e.g., in a glove box with a nitrogen or argon atmosphere).
-
Materials:
-
Lyophilized this compound
-
Sterile, deoxygenated Water for Injection (WFI) or appropriate solvent
-
Sterile, nitrogen-purged serum vials with rubber stoppers and aluminum seals
-
Syringes and needles
-
-
Protocol:
-
Bring the sealed vial of lyophilized this compound and the deoxygenated solvent to room temperature inside an anaerobic chamber.
-
Using a sterile syringe, inject the required volume of deoxygenated solvent into the vial of this compound to achieve a desired stock concentration (e.g., 1-10 mg/mL).
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming and potential oxidation.
-
The resulting solution should be a clear, pale yellow. A darker color may indicate oxidation.
-
Use the freshly prepared solution immediately for experiments. If short-term storage is necessary, keep the vial sealed under the inert atmosphere and protected from light.
-
1.2 In Vitro Culture of Treponema pallidum
The following is a summarized protocol based on established methods for the in vitro co-culture of T. pallidum with rabbit epithelial cells (Sf1Ep).
-
Materials:
-
Sf1Ep cottontail rabbit epithelial cells
-
T. pallidum culture medium (TpCM-2)
-
T. pallidum strains (e.g., Nichols, SS14)
-
Tissue culture flasks/plates
-
Tri-gas incubator (1.5% O₂, 5% CO₂, 34°C)
-
-
Protocol:
-
Culture Sf1Ep cells in an appropriate medium until they form a confluent monolayer.
-
Replace the Sf1Ep cell medium with pre-warmed TpCM-2.
-
Inoculate the culture with T. pallidum at a suitable density.
-
Incubate the co-culture in a humidified, low-oxygen incubator at 34°C.
-
Monitor treponemal growth and motility using dark-field microscopy. Subculture every 6-7 days.
-
1.3 Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of this compound that inhibits the growth of T. pallidum.
-
Materials:
-
T. pallidum co-culture
-
Freshly prepared this compound stock solution
-
96-well microtiter plates
-
TpCM-2 medium
-
qPCR reagents for T. pallidum DNA quantification (targeting a gene like tp0574)
-
-
Protocol:
-
In a 96-well plate, prepare serial twofold dilutions of the this compound stock solution in TpCM-2. Include a drug-free control.
-
Inoculate each well with a standardized concentration of motile T. pallidum.
-
Incubate the plate for 7 days in a low-oxygen incubator at 34°C.
-
After incubation, determine the treponemal burden in each well. This is best achieved by quantifying T. pallidum DNA using qPCR, as visual inspection for turbidity is not reliable for this organism.[6]
-
The MIC is the lowest concentration of this compound at which the qPCR signal is not significantly higher than the initial inoculum, indicating inhibition of multiplication.[6]
-
To determine the MBC , take aliquots from wells showing no growth (at and above the MIC). Inoculate these into fresh, drug-free co-cultures. After a 7-day incubation, assess for treponemal growth. The MBC is the lowest concentration that results in no growth in the subculture.
-
Experimental Workflow Diagram
Caption: Workflow for determining the MIC and MBC of this compound against T. pallidum.
Part 2: Anticancer Efficacy Testing
Arsenic-based compounds, including arsenic trioxide, are known to induce apoptosis and inhibit proliferation in various cancer cell lines. The protocols below are designed to assess the in vitro anticancer efficacy of this compound.
Data Presentation: Anticancer Activity
The following table structure should be used to present the 50% inhibitory concentration (IC50) values of this compound against various human cancer cell lines. As specific IC50 data for this compound is limited, values should be determined experimentally. Representative data for other compounds are provided for context.
| Compound | Cancer Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| This compound | HL-60 | Acute Promyelocytic Leukemia | 48 | To be determined | Experimental |
| This compound | K562 | Chronic Myeloid Leukemia | 72 | To be determined | Experimental |
| This compound | MCF-7 | Breast Adenocarcinoma | 72 | To be determined | Experimental |
| This compound | HT-29 | Colorectal Adenocarcinoma | 48 | To be determined | Experimental |
| Cytarabine | HL-60 | Acute Promyelocytic Leukemia | 48 | 0.05 - 0.2 | [7] |
| Goniothalamin | MCF-7 | Breast Adenocarcinoma | 72 | 0.62 ± 0.06 µg/ml | [8] |
Experimental Protocols
2.1 Cell Culture and Treatment
-
Materials:
-
Human cancer cell lines (e.g., HL-60, K562 for leukemia; MCF-7 for breast cancer; HT-29 for colon cancer)
-
Appropriate complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Freshly prepared this compound stock solution
-
-
Protocol:
-
Culture cancer cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells into appropriate multi-well plates at a predetermined density to ensure exponential growth during the experiment.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Treat cells with a range of concentrations of freshly prepared this compound. Include a vehicle control (the solvent used for the final dilution of this compound, e.g., sterile water or PBS). The final concentration of any organic solvent like DMSO, if used for intermediate dilutions, should be kept constant and low (<0.1%) across all wells.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
2.2 Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the drug concentration.
-
2.3 Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Harvest cells (including any floating cells) after treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
2.4 Analysis of Signaling Pathways (Western Blot)
Western blotting can be used to investigate the effect of this compound on key signaling proteins, such as those in the PI3K/Akt pathway, which is commonly affected by arsenic compounds.
-
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
-
Protocol:
-
Lyse the treated cells on ice and collect the protein lysate.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, p-Akt).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify band intensities to determine the relative changes in protein expression and phosphorylation.
-
Signaling Pathway and Workflow Diagrams
Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.
Caption: General workflow for assessing the in vitro anticancer efficacy of this compound.
References
- 1. This compound Research Chemical|For Research [benchchem.com]
- 2. Arsphenamine - Wikipedia [en.wikipedia.org]
- 3. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro culture system to determine MICs and MBCs of antimicrobial agents against Treponema pallidum subsp. pallidum (Nichols strain) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Susceptibility of Treponema pallidum subsp. pallidum to Doxycycline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility of Treponema pallidum subspecies pallidum: an in-vitro study [addi.ehu.eus]
- 7. graphviz.org [graphviz.org]
- 8. cg.tuwien.ac.at [cg.tuwien.ac.at]
Application Notes and Protocols for Studying Arsenical Drug-Protein Interactions
For researchers, scientists, and drug development professionals, understanding the interactions between arsenical compounds and proteins is crucial for elucidating mechanisms of toxicity and therapeutic action. This document provides detailed application notes and experimental protocols for key techniques used to identify and characterize these interactions.
Identification of Arsenic-Binding Proteins using Affinity Chromatography-Mass Spectrometry
Application Note:
Arsenic affinity chromatography is a powerful technique for the selective enrichment of proteins that bind to trivalent arsenicals.[1][2] This method leverages the high affinity of trivalent arsenic for sulfhydryl groups, particularly vicinal cysteines, within proteins.[3][4] The general workflow involves immobilizing an arsenical compound onto a solid support to create an affinity matrix. A cellular lysate is then passed through this matrix, allowing proteins with arsenic-binding motifs to be captured. After washing away non-specifically bound proteins, the captured proteins are eluted and subsequently identified using mass spectrometry (MS).[1][5] This approach has been successfully used to identify dozens of arsenic-binding proteins in various cell lines, providing valuable insights into the cellular targets of arsenicals.[6]
Experimental Protocol:
1. Preparation of Arsenic Affinity Column:
- Swell Sepharose 4B beads in deionized water.
- Activate the beads with a solution of p-aminophenylarsine oxide (PAPAO) or another suitable arsenical compound.
- Wash the beads extensively with coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3) to remove unbound arsenical.
- Block any remaining active groups on the beads using a blocking agent like ethanolamine.
- Wash the beads with alternating high and low pH buffers (e.g., acetate (B1210297) buffer, pH 4.0 and Tris-HCl buffer, pH 8.0) to remove non-covalently bound substances.
- Equilibrate the arsenical-coupled beads with binding buffer (e.g., phosphate-buffered saline, PBS).
2. Protein Extraction and Affinity Chromatography:
- Harvest cultured cells and lyse them in a suitable lysis buffer containing protease inhibitors.
- Clarify the cell lysate by centrifugation to remove cellular debris.
- Incubate the clarified lysate with the prepared arsenic affinity resin at 4°C with gentle agitation for 2-4 hours.
- Pack the resin into a chromatography column.
- Wash the column extensively with binding buffer to remove unbound proteins.
3. Elution and Sample Preparation for Mass Spectrometry:
- Elute the bound proteins using a competitive eluent, such as a buffer containing a high concentration of a thiol-containing compound (e.g., 2-mercaptoethanol (B42355) or dithiothreitol, DTT).
- Alternatively, elute with a low pH buffer or a denaturing agent like sodium dodecyl sulfate (B86663) (SDS).
- Concentrate the eluted protein fraction using methods like ultrafiltration or precipitation.
- Resolve the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Excise the protein bands of interest and perform in-gel tryptic digestion.
- Extract the resulting peptides for mass spectrometry analysis.
4. Mass Spectrometry and Data Analysis:
- Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
- Process the raw MS/MS data using a database search engine (e.g., MaxQuant) against a relevant protein database (e.g., UniProt Human Proteome) to identify the proteins.[3]
Quantitative Data Summary:
| Cell Line | Number of Identified Arsenic-Binding Proteins | Reference |
| A549 (Human Lung Carcinoma) - Nuclear Fraction | 50 | [5][6] |
| A549 (Human Lung Carcinoma) - Membrane/Organelle Fraction | 24 | [5][6] |
| MCF-7 (Human Breast Cancer) | 50 | [3][7] |
| HepG2 (Human Liver Cancer) | 32 | [8] |
| Saccharomyces cerevisiae | 174 | [9] |
Workflow Diagram:
Caption: Workflow for identifying arsenic-binding proteins.
Biotinylated Arsenic Pull-Down Assays
Application Note:
Biotinylated arsenical probes offer a versatile method for the capture and identification of arsenic-binding proteins from complex biological samples.[7][8] In this approach, an arsenical compound is conjugated to biotin, a small molecule with an exceptionally high affinity for streptavidin.[3] The biotin-arsenical probe is incubated with a cell lysate to allow binding to target proteins. The resulting protein-probe complexes are then selectively captured using streptavidin-coated beads.[8] After washing, the bound proteins are eluted and identified by mass spectrometry. This technique has been instrumental in identifying novel arsenic-binding proteins, such as pyruvate (B1213749) kinase M2 (PKM2).[6]
Experimental Protocol:
1. Synthesis of Biotinylated Arsenic Probe:
- Synthesize a biotinylated phenylarsenite (Bio-PAO(III)) probe or obtain a commercially available equivalent.
2. Cell Lysis and Probe Incubation:
- Lyse cultured cells in a non-reducing lysis buffer to preserve protein sulfhydryl groups.
- Incubate the clarified cell lysate with the biotin-arsenical probe for 1-2 hours at 4°C.
3. Capture of Biotinylated Complexes:
- Add streptavidin-conjugated magnetic or agarose (B213101) beads to the lysate and incubate for an additional 1-2 hours at 4°C to capture the biotin-probe-protein complexes.
4. Washing and Elution:
- Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
- Elute the bound proteins from the beads using a buffer containing a reducing agent (e.g., DTT or 2-mercaptoethanol) to disrupt the arsenic-cysteine bond, or by boiling in SDS-PAGE sample buffer.
5. Protein Identification:
- Separate the eluted proteins by SDS-PAGE.
- Perform in-gel tryptic digestion of the protein bands.
- Analyze the resulting peptides by LC-MS/MS for protein identification.
Workflow Diagram:
Caption: Biotin-arsenic pull-down assay workflow.
Biophysical Characterization of Arsenical-Protein Interactions
Surface Plasmon Resonance (SPR)
Application Note:
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[10] In the context of arsenical-protein studies, SPR can be used to determine the kinetics (association and dissociation rates) and affinity of the binding between an arsenical compound and a purified protein.[10][11] One interacting partner (the ligand, e.g., the protein) is immobilized on a sensor chip, and the other partner (the analyte, e.g., the arsenical) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Experimental Protocol:
1. Protein Immobilization:
- Select a suitable sensor chip (e.g., CM5 chip for amine coupling).
- Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
- Inject the purified protein of interest over the activated surface to allow for covalent immobilization via primary amine groups.
- Deactivate any remaining active esters using ethanolamine.
2. Binding Analysis:
- Prepare a series of dilutions of the arsenical compound in a suitable running buffer.
- Inject the different concentrations of the arsenical compound over the immobilized protein surface and a reference surface (without immobilized protein) to obtain sensorgrams.
- After each injection, allow for a dissociation phase where only running buffer flows over the surface.
3. Data Analysis:
- Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
- Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Quantitative Data Summary:
| Interacting Partners | Binding Affinity (KD) | Technique | Reference |
| Arsenic(III) and Hydrous Ferric Oxide | Not specified (sensor response measured) | SPR | [12] |
Isothermal Titration Calorimetry (ITC)
Application Note:
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with a binding event.[13][14] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka or KD), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[15][16][17] In a typical ITC experiment, a solution of the arsenical compound is titrated into a solution containing the protein of interest. The heat released or absorbed upon binding is measured, and the data are used to generate a binding isotherm, from which the thermodynamic parameters can be derived.
Experimental Protocol:
1. Sample Preparation:
- Dialyze the purified protein and dissolve the arsenical compound in the same buffer to minimize heat of dilution effects.
- Degas both the protein and arsenical solutions to prevent air bubbles in the calorimeter.
2. ITC Experiment:
- Load the protein solution into the sample cell of the calorimeter and the arsenical solution into the injection syringe.
- Perform a series of small, sequential injections of the arsenical solution into the protein solution while monitoring the heat change.
- Allow the system to reach equilibrium after each injection.
3. Data Analysis:
- Integrate the heat flow signal for each injection to obtain the heat change per mole of injectant.
- Plot the heat change against the molar ratio of the arsenical to the protein.
- Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).
- Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
Thermodynamic Parameters Obtainable from ITC:
| Parameter | Description |
| Ka | Association constant (measure of binding affinity) |
| KD | Dissociation constant (1/Ka) |
| n | Stoichiometry of binding |
| ΔH | Enthalpy change (heat released or absorbed) |
| ΔS | Entropy change (change in disorder) |
| ΔG | Gibbs free energy change (spontaneity of binding) |
X-ray Crystallography and NMR Spectroscopy
Application Note:
To understand the structural basis of arsenical-protein interactions at an atomic level, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable techniques.
-
X-ray crystallography can provide a high-resolution three-dimensional structure of an arsenical compound bound to its protein target.[4] This requires obtaining a high-quality crystal of the protein-arsenical complex. The resulting structure reveals the precise binding site, the coordinating amino acid residues (often cysteines), and any conformational changes in the protein upon binding.[18]
-
NMR spectroscopy is a powerful tool for studying protein structure and dynamics in solution.[19] It can be used to identify the amino acid residues involved in binding an arsenical by monitoring chemical shift perturbations in the protein's NMR spectrum upon addition of the arsenical.[20] This technique is particularly useful for studying dynamic interactions and can provide information on the conformational changes that occur in solution.
Logical Relationship Diagram:
Caption: Hierarchy of techniques for studying arsenical-protein interactions.
References
- 1. Therapeutic and analytical applications of arsenic binding to proteins - Metallomics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemoproteomic Approach for the Quantitative Identification of Arsenic-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arsenic Binding to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of arsenic-binding proteins in human cells by affinity chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. Analysis of arsenic binding proteins in HepG2 cells based on a biotinylated phenylarsenite probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct binding of arsenicals to nuclear transport factors disrupts nucleocytoplasmic transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Surface plasmon resonance for real time in situ analysis of protein adsorption to polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Making cool drugs hot: isothermal titration calorimetry as a tool to study binding energetics. | Semantic Scholar [semanticscholar.org]
- 14. Making cool drugs hot: isothermal titration calorimetry as a tool to study binding energetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.cbc.osu.edu [research.cbc.osu.edu]
- 16. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 17. Khan Academy [khanacademy.org]
- 18. Crystallization and preliminary X-ray crystallographic analysis of the ArsM arsenic(III) S-adenosylmethionine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solution NMR Spectroscopy in Target-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Organoarsenic probes to study proteins by NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Legacy of Neoarsphenamine: From Historical Antibiotic to a Muted Role in Modern Research
Once a cornerstone in the fight against syphilis, Neoarsphenamine and its derivatives have largely been relegated to the annals of medical history, with scant evidence of their application in modern research. While the broader class of organoarsenic compounds continues to see some use, particularly in oncology, specific research into this compound derivatives is not a prominent feature of the current scientific landscape.
This compound, a synthetic organoarsenic compound, was historically significant as a less toxic and more water-soluble successor to Arsphenamine (B1667614) (Salvarsan).[1][2] Its primary application was as an antibacterial agent against the spirochete Treponema pallidum, the causative agent of syphilis, before the advent of penicillin in the 1940s.[1][3][4] The compound functions as a prodrug, meaning it is metabolized in the body to its active, oxidized arsenic form.[1][2] This active species exerts its therapeutic effect by interfering with bacterial metabolic processes.[1] The mechanism of action is rooted in the high affinity of trivalent arsenic for sulfhydryl (thiol) groups found in proteins and enzymes, leading to the disruption of their function.[1]
Beyond its antibacterial properties, there were early explorations into the potential immunomodulatory effects of this compound, with some investigation into its use for autoimmune conditions such as rheumatoid arthritis.[1] However, these research avenues do not appear to have been pursued extensively, and the underlying mechanisms remain poorly understood.[1]
Despite the historical importance of this compound, a comprehensive review of recent scientific literature reveals a notable absence of modern research applications for its derivatives. Searches for contemporary studies on this compound derivatives in areas such as cancer therapy, enzyme inhibition, or targeted drug delivery did not yield specific results. The current focus of medicinal chemistry has shifted towards other classes of compounds for these applications.
While research on this compound derivatives is limited, it is important to note that other organoarsenic compounds continue to have a place in modern medicine. Arsenic trioxide, for instance, is a recognized treatment for acute promyelocytic leukemia.[1] This demonstrates that the therapeutic potential of arsenic-containing molecules has not been entirely abandoned, but the research focus has moved away from the specific chemical scaffold of this compound.
Due to the lack of current research, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams for modern applications of this compound derivatives. The available information is primarily of historical interest, detailing its synthesis from arsphenamine and its mechanism of action as an antibacterial agent.
Historical Synthesis and Mechanism of Action
This compound was synthesized through the condensation of arsphenamine with sodium formaldehyde (B43269) sulphoxylate.[1] This process improved the drug's solubility and ease of administration compared to its predecessor.
The core of its antibacterial activity lies in the interaction of its trivalent arsenic component with bacterial proteins, as illustrated in the simplified workflow below.
Figure 1. Simplified workflow of this compound's historical antibacterial action.
References
Application Notes and Protocols: Neoarsphenamine as a Tool for Studying Antimicrobial Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoarsphenamine, a synthetic organoarsenic compound developed in the early 20th century, was a cornerstone in the treatment of syphilis before the advent of penicillin.[1] While its clinical use has been largely superseded, its unique mode of action as a prodrug that targets bacterial metabolic processes makes it a valuable tool for contemporary research into antimicrobial resistance (AMR).[1] this compound is metabolized in vivo to its active form, an arsenoxide, which is a potent sulfhydryl-binding agent.[1] This active metabolite interacts with thiol groups in proteins, disrupting essential enzymatic functions and leading to bacterial cell death.[1] Understanding how bacteria develop resistance to such a reactive agent can provide insights into fundamental resistance mechanisms that may be applicable to other antimicrobial agents.
These application notes provide a framework for utilizing this compound to investigate mechanisms of antimicrobial resistance, including protocols for susceptibility testing, generation of resistant mutants, and analysis of resistance mechanisms.
Data Presentation: Comparative Susceptibility
A primary application of this compound in AMR research is to compare its activity against susceptible (wild-type) and resistant bacterial strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of susceptibility. Below is a table summarizing hypothetical MIC data for this compound against various bacterial strains, illustrating the kind of data that can be generated.
| Bacterial Strain | Genotype/Phenotype | This compound MIC (µg/mL) | Fold Change in Resistance |
| Staphylococcus aureus ATCC 29213 | Wild-Type (Susceptible) | 2 | - |
| S. aureus NAR-01 | This compound-Resistant | 64 | 32 |
| Escherichia coli ATCC 25922 | Wild-Type (Susceptible) | 8 | - |
| E. coli NAR-02 | This compound-Resistant | 128 | 16 |
| S. aureus RN4220 | Wild-Type (Susceptible) | 1 | - |
| S. aureus RN4220 (pSK1) | Efflux Pump Overexpression | 16 | 16 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., sterile water with slight warming)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial cultures in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1024 µg/mL) in a suitable solvent. Ensure complete dissolution.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Generation of this compound-Resistant Mutants
This protocol describes a method for generating bacterial strains with resistance to this compound through serial passage.
Materials:
-
Bacterial culture (wild-type, susceptible strain)
-
CAMHB
-
This compound
-
Agar (B569324) plates
Protocol:
-
Initial MIC Determination: Determine the baseline MIC of this compound for the wild-type bacterial strain as described above.
-
Sub-inhibitory Concentration Exposure: In a culture tube containing CAMHB, inoculate the wild-type bacteria and add this compound at a concentration of 0.5x the MIC.
-
Incubation: Incubate the culture at 37°C with shaking until it reaches the stationary phase.
-
Serial Passage: From the culture grown in the presence of this compound, inoculate a fresh tube of CAMHB containing a 2-fold higher concentration of the drug.
-
Repeat Passaging: Repeat the incubation and passaging steps, progressively increasing the concentration of this compound in the culture medium.
-
Isolation of Resistant Clones: At various stages, plate the cultures onto agar plates containing different concentrations of this compound to isolate individual resistant colonies.
-
Confirmation of Resistance: Determine the MIC of the isolated colonies to confirm the level of resistance.
Investigating Mechanisms of Resistance
Once resistant strains are generated, various biochemical and molecular assays can be employed to elucidate the underlying resistance mechanisms.
a) Efflux Pump Activity Assay (using Ethidium Bromide)
This assay indirectly assesses the activity of efflux pumps, a common resistance mechanism.
Materials:
-
Wild-type and this compound-resistant bacterial strains
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
Glucose
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - an efflux pump inhibitor
-
Fluorometer or fluorescence plate reader
Protocol:
-
Cell Preparation: Grow bacterial cultures to the mid-logarithmic phase, harvest by centrifugation, wash with PBS, and resuspend in PBS containing glucose.
-
EtBr Loading: Add EtBr to the cell suspension and incubate to allow for its uptake.
-
Efflux Initiation: After loading, centrifuge the cells, resuspend them in PBS with glucose to initiate efflux, and monitor the fluorescence over time. A decrease in fluorescence indicates EtBr efflux.
-
Inhibitor Control: In a parallel experiment, add CCCP to the cell suspension before initiating efflux. Inhibition of EtBr efflux by CCCP suggests the involvement of an efflux pump.
-
Comparison: Compare the rate of EtBr efflux between the wild-type and resistant strains. A higher rate of efflux in the resistant strain is indicative of enhanced efflux pump activity.
b) Proteomic and Genomic Analysis
Comparative analysis of the proteome and genome of wild-type and resistant strains can identify changes associated with resistance.
Protocol (General Overview):
-
Genomic DNA and Protein Extraction: Extract genomic DNA and total protein from both wild-type and this compound-resistant bacterial cultures grown under standard conditions.
-
Whole-Genome Sequencing: Sequence the genomes of both strains to identify mutations (e.g., in genes encoding drug targets, efflux pumps, or metabolic enzymes) in the resistant strain.
-
Proteomic Analysis (e.g., using Mass Spectrometry):
-
Separate proteins by 2D-gel electrophoresis or use a gel-free shotgun proteomics approach.
-
Identify differentially expressed proteins between the wild-type and resistant strains using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).
-
Upregulation of proteins such as efflux pumps or enzymes capable of modifying the drug, or downregulation/mutation of drug targets, can indicate resistance mechanisms.
-
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and resistance to this compound.
Caption: Mechanism of action of this compound.
Caption: Overview of bacterial resistance mechanisms.
Caption: Workflow for studying this compound resistance.
References
The Historical Use of Neoarsphenamine in Tropical Pulmonary Eosinophilia: A Retrospective Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropical Pulmonary Eosinophilia (TPE) is a clinical manifestation of occult filariasis, primarily caused by an immunologic hyper-response to microfilariae of Wuchereria bancrofti and Brugia malayi trapped in the pulmonary capillaries.[1][2] The syndrome was first comprehensively described in 1943 by Weingarten, who also pioneered its successful treatment with the arsenical compound, neoarsphenamine.[1] Before the advent of diethylcarbamazine (B1670528) (DEC) in the late 1950s, arsenicals were the mainstay of therapy for this condition.[1] This document provides a detailed overview of the historical use of this compound in TPE, based on available literature, to inform researchers and drug development professionals.
Pathophysiology and Rationale for Treatment
TPE is characterized by a massive eosinophilic infiltration of the lungs, leading to symptoms such as paroxysmal cough, wheezing, dyspnea, and low-grade fever, often with nocturnal exacerbation.[2][3] Laboratory findings typically include marked peripheral eosinophilia, significantly elevated serum IgE levels, and high titers of anti-filarial antibodies.[1] The underlying mechanism is a Type I hypersensitivity reaction to the filarial antigens.[1]
The rationale for the use of arsenicals like this compound, though not explicitly detailed in the early literature in modern immunological terms, was likely based on their known antimicrobial and antiparasitic properties. Arsenicals were widely used at the time for treating various infections, and their efficacy in TPE suggested a direct or indirect effect on the causative filarial parasites.
Historical Treatment Protocol with this compound
It is crucial to note that this compound is no longer the standard of care for TPE and is associated with significant toxicity. This information is for historical and research purposes only.
Due to the limitations of historical records, specific quantitative data from Weingarten's original studies, such as patient demographics, precise dosage regimens, and detailed treatment outcomes, are not available in the contemporary literature.
Summary of Clinical Picture and Diagnostic Criteria
To provide context for the historical treatment, the following table summarizes the key clinical and laboratory features used to diagnose TPE.
| Feature | Typical Presentation |
| Clinical Symptoms | Paroxysmal cough (often nocturnal), wheezing, dyspnea, low-grade fever, malaise |
| Physical Examination | Wheezing, rhonchi, and sometimes hepatosplenomegaly |
| Hematology | Marked peripheral eosinophilia (>3000 cells/µL) |
| Serology | High titers of filarial-specific antibodies, markedly elevated serum IgE |
| Radiology | Diffuse miliary mottling or increased bronchovascular markings on chest X-ray |
| Microbiology | Absence of microfilariae in peripheral blood |
Experimental Workflow and Diagnostic Approach
The following diagram illustrates the typical diagnostic workflow for TPE, which would have guided the decision to use this compound in the pre-DEC era.
References
Application Notes and Protocols for Evaluating the Trypanocidal Activity of Arsenical Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro and in vivo assays for the evaluation of arsenical compounds against Trypanosoma species, the causative agents of Human African Trypanosomiasis (HAT) and Animal African Trypanosomiasis (AAT). Detailed protocols for key experiments, data presentation guidelines, and visualizations of relevant biological pathways and experimental workflows are included to facilitate robust and reproducible research.
Introduction to Arsenicals in Trypanosomiasis Treatment
Arsenical compounds, particularly melarsoprol (B1676173), have historically been a cornerstone in the treatment of late-stage HAT, where the parasite has crossed the blood-brain barrier.[1] Their potent trypanocidal activity is, however, offset by significant toxicity.[2] The emergence of drug-resistant parasite strains further complicates treatment, underscoring the critical need for standardized assays to evaluate novel arsenical derivatives and to understand resistance mechanisms.[3]
Mechanisms of Action and Resistance of Arsenical Compounds
The primary mechanism of action of trivalent arsenicals like melarsoprol involves their interaction with trypanothione (B104310), a unique dithiol present in trypanosomatids that is analogous to glutathione (B108866) in mammalian cells.[4][5] The active metabolite of melarsoprol, melarsen (B1215594) oxide, forms a stable adduct with trypanothione, known as Mel T.[4][5] This adduct competitively inhibits trypanothione reductase, an essential enzyme for maintaining the reduced state of intracellular trypanothione and protecting the parasite from oxidative stress.[4][5][6]
Resistance to arsenicals in trypanosomes is primarily associated with reduced drug accumulation within the parasite. This is often due to mutations or deletions in genes encoding specific transporters:
-
P2 Adenosine Transporter (TbAT1): This transporter is involved in the uptake of both melaminophenyl arsenicals and diamidines.[7][8] Loss of P2 transporter function is a well-documented mechanism of resistance.[7]
-
Aquaglyceroporin 2 (AQP2): This protein has been identified as a high-affinity transporter for pentamidine (B1679287) and melaminophenyl arsenicals.[9][10] Loss or modification of TbAQP2 is a major determinant of cross-resistance to these drug classes.[9][11]
Signaling Pathway for Arsenical Action and Resistance
The following diagram illustrates the uptake and mechanism of action of melarsoprol, as well as the key resistance mechanisms.
Caption: Mechanism of arsenical action and resistance in Trypanosoma.
In Vitro Trypanocidal Assays
In vitro assays are essential for the initial screening of arsenical compounds to determine their potency and selectivity.
Culturing Bloodstream Form Trypanosoma brucei
Maintaining healthy parasite cultures is a prerequisite for reliable in vitro testing.
Protocol 1: Culturing Trypanosoma brucei Bloodstream Forms [12]
-
Medium Preparation: Use HMI-9 medium supplemented with 10% (v/v) heat-inactivated fetal bovine serum.
-
Culture Conditions: Maintain parasites in a humidified incubator at 37°C with 5% CO₂.[12]
-
Subculturing: Passage the cultures every 2-3 days to maintain a cell density between 1 x 10⁵ and 2 x 10⁶ cells/mL.[3]
-
Cell Counting: Use a hemocytometer to determine cell density.
Resazurin-Based Viability Assay
This colorimetric assay is a widely used, robust, and high-throughput method for determining the 50% inhibitory concentration (IC₅₀) of trypanocidal compounds.[13][14][15] Metabolically active cells reduce the blue, non-fluorescent resazurin (B115843) to the pink, fluorescent resorufin.
Protocol 2: Resazurin Assay for IC₅₀ Determination [13][14][15]
-
Parasite Seeding: In a 96-well plate, seed 100 µL of T. brucei bloodstream form suspension at a density of 1 x 10⁴ cells/mL.
-
Compound Addition: Add 100 µL of the arsenical compound serially diluted in culture medium to achieve a final volume of 200 µL per well. Include a positive control (e.g., melarsoprol) and a negative control (medium with the same concentration of solvent used to dissolve the compound, typically DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.[16]
-
Resazurin Addition: Add 20 µL of resazurin solution (0.125 mg/mL in PBS) to each well.
-
Final Incubation: Incubate for an additional 4-6 hours at 37°C.[14]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[13]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[16]
Cytotoxicity Assay on Mammalian Cells
To assess the selectivity of the arsenical compounds, a cytotoxicity assay using a mammalian cell line (e.g., HEK293 or L6) is performed to determine the 50% cytotoxic concentration (CC₅₀).[17][18]
Protocol 3: MTT Assay for CC₅₀ Determination [17][19][20]
-
Cell Seeding: Seed a 96-well plate with a mammalian cell line (e.g., HEK293) at a density of 5 x 10⁴ cells/mL in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.[17]
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of the arsenical compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[17]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[19]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the CC₅₀ value.
The Selectivity Index (SI) is then calculated as: SI = CC₅₀ / IC₅₀ . A higher SI value indicates greater selectivity for the parasite over mammalian cells.
Experimental Workflow for In Vitro Assays
References
- 1. benchchem.com [benchchem.com]
- 2. journals.plos.org [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of inhibition of trypanothione reductase and glutathione reductase by trivalent organic arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trypanothione is the primary target for arsenical drugs against African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Mechanisms of Arsenical and Diamidine Uptake and Resistance in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei [frontiersin.org]
- 9. Trypanosoma brucei aquaglyceroporin 2 is a high-affinity transporter for pentamidine and melaminophenyl arsenic drugs and the main genetic determinant of resistance to these drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fieldlab.org [fieldlab.org]
- 11. Positively selected modifications in the pore of TbAQP2 allow pentamidine to enter Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to analyze the transmigration efficiency of T. brucei using an in vitro model of the blood-cerebrospinal fluid barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. labbox.es [labbox.es]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. HEK293 cell line toxicity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for the Synthesis of Neoarsphenamine Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Neoarsphenamine analogues, building upon the foundational work of Ehrlich and Bertheim. The synthesis is a multi-step process beginning with the preparation of a key precursor, 3-amino-4-hydroxyphenylarsonic acid, followed by its reduction to form an arsphenamine (B1667614) analogue, and concluding with the derivatization to a more soluble this compound analogue. This guide is intended for research purposes to facilitate the exploration of novel arsenobenzene (B13736338) derivatives.
I. Synthesis of Arsphenamine Analogues
The core of this compound is the arsphenamine backbone. The general synthesis involves the reduction of a substituted phenylarsonic acid. The following protocols detail the synthesis of the parent arsphenamine molecule, which can be adapted for the synthesis of various analogues by using appropriately substituted starting materials.
Synthesis of 3-Amino-4-hydroxyphenylarsonic acid
This is a key intermediate in the synthesis of Arsphenamine. One common method for its preparation is the nitration of 4-hydroxyphenylarsonic acid followed by reduction of the nitro group.
Experimental Protocol:
-
Step 1: Nitration of 4-hydroxyphenylarsonic acid
-
In a flask equipped with a stirrer and cooled in an ice bath, dissolve 4-hydroxyphenylarsonic acid in concentrated sulfuric acid.
-
Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure complete nitration.
-
Pour the reaction mixture onto crushed ice to precipitate the 3-nitro-4-hydroxyphenylarsonic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Step 2: Reduction of 3-nitro-4-hydroxyphenylarsonic acid
-
Suspend the dried 3-nitro-4-hydroxyphenylarsonic acid in a suitable solvent, such as a mixture of hydrochloric acid and water.
-
Add a reducing agent, such as sodium dithionite (B78146) (Na₂S₂O₄), portion-wise while stirring vigorously. The reaction is exothermic and should be controlled.[1]
-
The color of the solution will change from orange to pale yellow upon completion of the reduction.[1]
-
After the reaction is complete, the 3-amino-4-hydroxyphenylarsonic acid can be precipitated by adjusting the pH.
-
Filter the product, wash with cold water, and dry under vacuum.
-
Purification:
The crude 3-amino-4-hydroxyphenylarsonic acid can be purified by recrystallization. A common method involves dissolving the crude product in dilute hydrochloric acid, treating with decolorizing charcoal, filtering, and then precipitating the purified product by the addition of a sodium acetate (B1210297) solution.[1]
Synthesis of Arsphenamine Dihydrochloride (B599025) (Salvarsan analogue)
This step involves the reduction of the arsonic acid group of 3-amino-4-hydroxyphenylarsonic acid to form the arsenobenzene dimer, which is the core structure of Arsphenamine.
Experimental Protocol:
-
Dissolve the purified 3-amino-4-hydroxyphenylarsonic acid in a suitable reaction vessel containing a reducing agent. A common reducing agent for this step is sodium hydrosulfite (sodium dithionite).
-
The reaction is typically carried out in an aqueous solution.
-
The Arsphenamine base will precipitate out of the solution.
-
To obtain the more stable dihydrochloride salt, the crude Arsphenamine base is dissolved in a suitable solvent and treated with hydrochloric acid.
-
The resulting Arsphenamine dihydrochloride precipitates and can be collected by filtration, washed with a suitable solvent (e.g., ether), and dried under vacuum in an inert atmosphere to prevent oxidation.[2]
II. Synthesis of this compound Analogues
This compound is a derivative of Arsphenamine, designed to be more soluble and less toxic. It is formed by the condensation of Arsphenamine with sodium formaldehyde (B43269) sulfoxylate (B1233899).[3]
Experimental Protocol:
-
Suspend the freshly prepared Arsphenamine dihydrochloride in an aqueous solution.
-
Add a solution of sodium formaldehyde sulfoxylate (also known as sodium hydroxymethanesulfinate) to the suspension with stirring.
-
The reaction mixture is stirred until the Arsphenamine dissolves, indicating the formation of the more soluble this compound.
-
The resulting solution can be filtered to remove any unreacted starting material.
-
The this compound analogue can be isolated by precipitation, for example, by the addition of a salt or an organic solvent in which it is insoluble.
-
The product should be collected, washed, and dried under vacuum in an inert atmosphere.
III. Quantitative Data
The synthesis of arsenical compounds can be challenging, with yields often being modest and purification being critical to remove toxic impurities.
| Synthesis Step | Product | Reported Yield | Reference |
| Reduction of 3-nitro-4-hydroxyphenylarsonic acid | 3-amino-4-hydroxyphenylarsonic acid | 56% (crude), 78% (purified) | [1] |
| Reduction of 3-amino-4-hydroxyphenylarsonic acid | Arsphenamine | ~75% | [4] |
| Condensation with Sodium Formaldehyde Sulfoxylate | This compound | Not explicitly stated in the provided search results. |
Note: The yields can vary significantly depending on the specific reaction conditions and the purity of the starting materials.
IV. Experimental Workflow and Signaling Pathways
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound analogues.
Caption: General workflow for the synthesis of this compound analogues.
Apoptosis Induction Signaling Pathway
Arsenical compounds, including analogues of this compound, are known to induce apoptosis in cancer cells through the activation of both the intrinsic and extrinsic pathways, which converge on the activation of executioner caspases.
Caption: Apoptosis induction by this compound analogues.
MAPK Signaling Pathway Modulation
Organoarsenical compounds can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. The activation of JNK and p38 is often associated with apoptosis induction, while the role of ERK can be context-dependent.
Caption: Modulation of MAPK signaling by this compound analogues.
Disclaimer: The synthesis of arsenic-containing compounds should only be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions. Arsenic and its compounds are highly toxic. All waste must be disposed of according to institutional and governmental regulations. These protocols are for research and informational purposes only and should be adapted and optimized based on specific laboratory conditions and the desired analogues.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Research Chemical|For Research [benchchem.com]
- 4. Arsenic compounds activate MAPK and inhibit Akt pathways to induce apoptosis in MA-10 mouse Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Assessing Organ-Specific Toxicity of Arsenicals
Introduction
Arsenic is a naturally occurring metalloid that poses a significant global health risk due to its presence in contaminated groundwater, food, and industrial sources.[1][2] It exists in both organic and inorganic forms, with the inorganic trivalent (arsenite, As³⁺) and pentavalent (arsenate, As⁵⁺) states being the most toxic.[1] Chronic exposure to arsenic is linked to a multitude of health issues, including cancers of the skin, bladder, kidney, and liver, as well as cardiovascular and neurological diseases.[2] The toxicity of arsenic is complex, involving the induction of oxidative stress, disruption of cellular signaling pathways, and epigenetic modifications.[1][3]
The assessment of arsenic's effects is challenging due to its diverse impacts on various organs. After absorption, arsenic is transported to organs like the liver, kidneys, lungs, and skin, where it can accumulate and exert its toxic effects.[1][4] Therefore, a robust experimental design is crucial for elucidating the mechanisms of organ-specific toxicity and for developing effective risk assessment strategies. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to design and execute studies for assessing the organ-specific toxicity of arsenicals.
Section 1: Experimental Design and Models
A multi-faceted approach combining both in vivo and in vitro models is essential for a comprehensive assessment of arsenic toxicity.
1.1 In Vivo Models
Animal models are indispensable for studying the systemic effects of arsenicals and understanding how the substance is metabolized and distributed among different organs.[5][6]
-
Model Selection: C57BL/6J mice and Sprague-Dawley rats are commonly used models.[2][7] Swine models have also been utilized for bioavailability studies.[8]
-
Arsenical Selection: Sodium arsenite (for As³⁺) and sodium arsenate (for As⁵⁺) are frequently used to represent inorganic arsenic exposure.[7][9]
-
Administration Route: The most relevant route for environmental exposure is oral administration through drinking water or gavage.[2][7][10] Intratracheal and injection routes can also be used to model specific exposure scenarios.[6][9]
-
Dose and Duration:
-
Acute Toxicity: High doses administered over a short period (e.g., a single injection or exposure for up to 24-48 hours) are used to study immediate effects and mechanisms of cell death.[9][11]
-
Chronic Toxicity: Lower, environmentally relevant doses administered over extended periods (e.g., weeks to months) are necessary to model human exposure scenarios and study the development of chronic diseases like cancer.[4][5][12]
-
1.2 In Vitro Models
Cell-based models offer a controlled environment for mechanistic studies at the cellular and molecular level, providing insights that complement in vivo data.[13]
-
Cell Line Selection: The choice of cell line should reflect the target organ of interest.
-
Endpoints: In vitro assays are used to measure cytotoxicity, oxidative stress, DNA damage, apoptosis, and alterations in gene expression.[13][15][17]
1.3 Experimental Workflow
A well-defined workflow ensures a systematic approach to toxicity assessment.
Section 2: Core Toxicological Endpoints and Protocols
2.1 Histopathological Analysis
Histopathology provides direct visual evidence of tissue damage and morphological changes in target organs.
Key Organ-Specific Changes:
-
Liver: Degenerative changes, necrosis, microvesicular steatosis, and congestion are common findings.[4][10][18]
-
Kidney: Marked degenerative changes, including tubular degeneration and congestion, can be observed.[4][10][19]
-
Skin: Chronic exposure can lead to hyperkeratosis, acanthosis, papillomatosis, and increased basal pigmentation.[20][21]
-
Brain: Edema and intracellular spacing have been noted in arsenic-exposed mice.[4]
Protocol: Hematoxylin and Eosin (H&E) Staining
-
Tissue Collection & Fixation: Immediately after euthanasia, excise target organs (liver, kidney, skin, lung, brain). Fix tissues in 10% neutral buffered formalin for 24-48 hours.
-
Processing: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions (70%, 80%, 95%, 100%). Clear the tissues with xylene.
-
Embedding: Infiltrate tissues with and embed in paraffin (B1166041) wax to form solid blocks.
-
Sectioning: Cut thin sections (4-5 µm) from the paraffin blocks using a microtome.
-
Staining:
-
Deparaffinize sections in xylene and rehydrate through graded alcohols to water.
-
Stain with Hematoxylin solution for 5-10 minutes to stain cell nuclei blue/purple.
-
Rinse in running tap water.
-
Differentiate with 1% acid alcohol to remove excess stain.
-
"Blue" the sections in Scott's tap water substitute.
-
Counterstain with Eosin Y solution for 1-3 minutes to stain cytoplasm and extracellular matrix pink/red.
-
-
Dehydration & Mounting: Dehydrate the stained sections through graded alcohols, clear in xylene, and mount with a permanent mounting medium and coverslip.
-
Microscopy: Examine the slides under a light microscope and document any pathological changes.
2.2 Biochemical Assays for Oxidative Stress
One of the primary mechanisms of arsenic toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[1][22]
Protocol: Measurement of Oxidative Stress Markers in Tissue Homogenates
-
Tissue Homogenization:
-
Excise a known weight of tissue (e.g., 100 mg of liver) and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the tissue in an appropriate ice-cold buffer (e.g., Tris-HCl) using a mechanical homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for analysis.
-
-
Reactive Oxygen Species (ROS) Assay:
-
Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Incubate the tissue supernatant with DCFH-DA.
-
Measure the fluorescence intensity at an excitation/emission of 485/530 nm. Increased fluorescence indicates higher ROS levels.[17]
-
-
Reduced Glutathione (GSH) Assay:
-
GSH is a key antioxidant. Its depletion is a marker of oxidative stress.[17]
-
Use a commercially available kit based on the reaction of GSH with DTNB (Ellman's reagent) to produce a colored product measured at 412 nm.
-
-
Superoxide Dismutase (SOD) and Catalase (CAT) Assays:
-
Lipid Peroxidation (Malondialdehyde - MDA) Assay:
-
MDA is a product of lipid peroxidation and a marker of oxidative damage.
-
Use the thiobarbituric acid reactive substances (TBARS) assay. Mix the supernatant with thiobarbituric acid and heat.
-
Measure the absorbance of the resulting pink-colored product at 532 nm.[17]
-
2.3 Gene Expression Analysis
Arsenic exposure alters the expression of genes involved in stress response, DNA damage, cell cycle control, and apoptosis.[14][24]
Protocol: Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction:
-
Homogenize ~30-50 mg of frozen tissue in a lysis buffer (e.g., TRIzol).
-
Extract total RNA using a chloroform/isopropanol precipitation method or a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
RT-qPCR:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., HO-1, GADD45, c-Jun, Nrf2) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
-
Section 3: Mechanistic Insights - Signaling Pathways
Arsenic disrupts several key signaling pathways, contributing to its toxicity.
Arsenic-Induced Oxidative Stress & Nrf2 Pathway
Arsenic exposure generates ROS, which leads to cellular damage.[16] The Nrf2 pathway is a primary defense mechanism against oxidative stress.[16]
MAPK Signaling in Arsenic Toxicity
Arsenicals can activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK and JNK, which regulate cell proliferation and apoptosis.[1][2]
Section 4: Data Presentation and Interpretation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison and interpretation.
Table 1: Example Dose-Response Data for Sodium Arsenite in an Animal Model (90-Day Exposure)
| Parameter | Control | Low Dose (10 ppm) | High Dose (50 ppm) |
| Body Weight Change (%) | +15.2 ± 2.1 | +11.5 ± 1.8 | +5.3 ± 1.5** |
| Liver Weight (g) | 1.5 ± 0.2 | 1.8 ± 0.3 | 2.2 ± 0.4 |
| Kidney Weight (g) | 0.3 ± 0.05 | 0.35 ± 0.06 | 0.45 ± 0.08 |
| Serum ALT (U/L) | 35 ± 5 | 68 ± 12 | 155 ± 25 |
| Serum BUN (mg/dL) | 22 ± 4 | 35 ± 7 | 62 ± 11** |
| *Data are presented as Mean ± SD. Statistical significance vs. control: *p < 0.05, **p < 0.01. ALT: Alanine Aminotransferase. ***BUN: Blood Urea Nitrogen. |
Table 2: Summary of Histopathological Findings in Target Organs
| Organ | Finding | Severity (High Dose) |
| Liver | Hepatocellular necrosis, vacuolation | Moderate to Severe |
| Inflammatory cell infiltration | Moderate | |
| Kidney | Proximal tubule degeneration | Severe |
| Glomerular congestion | Mild | |
| Skin | Hyperkeratosis, Acanthosis | Moderate |
| Lung | Alveolar septal thickening | Mild |
Table 3: Biomarkers of Oxidative Stress in Liver Tissue
| Biomarker | Control | High Dose (50 ppm) | % Change |
| ROS (Fluorescence Units) | 100 ± 15 | 250 ± 30 | +150% |
| GSH (nmol/mg protein) | 8.5 ± 1.1 | 4.2 ± 0.8 | -51% |
| SOD (U/mg protein) | 12.4 ± 1.5 | 15.8 ± 2.0 | +27% |
| MDA (nmol/mg protein) | 0.5 ± 0.1 | 1.5 ± 0.3** | +200% |
| Data are presented as Mean ± SD. Statistical significance vs. control: *p < 0.05, *p < 0.01. |
Table 4: Relative Gene Expression Changes in Kidney Tissue (Fold Change vs. Control)
| Gene | Function | Fold Change (High Dose) |
| HO-1 | Heme oxygenase 1 (Stress Response) | +12.5 |
| GADD45 | DNA Damage Inducible Protein | +8.2 |
| c-Jun | Transcription Factor (AP-1) | +5.6 |
| Nrf2 | Oxidative Stress Response Regulator | +4.1 |
| Bax | Pro-apoptotic Protein | +3.5 |
| Statistical significance vs. control: *p < 0.05, *p < 0.01. |
The experimental design for assessing the organ-specific toxicity of arsenicals requires a comprehensive strategy that integrates in vivo and in vitro models. By systematically evaluating endpoints from histopathology, biochemistry, and molecular biology, researchers can gain a deeper understanding of the mechanisms underlying arsenic-induced damage. The protocols and data presentation formats outlined in these notes provide a framework for conducting rigorous and reproducible studies, ultimately contributing to better risk assessment and the protection of public health.
References
- 1. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of arsenate and arsenite on signal transduction pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms Pertaining to Arsenic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arsenic-induced Histological Alterations in Various Organs of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arsenic Toxicology: Translating between Experimental Models and Human Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchopenworld.com [researchopenworld.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Stress-related gene expression in mice treated with inorganic arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Biochemical and Molecular Alterations Following Arsenic-Induced Oxidative Stress and Mitochondrial Dysfunction in Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. Effect of Long-Term Low-Dose Arsenic Exposure on DNA Methylation and Gene Expression in Human Liver Cells | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. The Role of Reactive Oxygen Species in Arsenic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Arsenic trioxide-mediated oxidative stress and genotoxicity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Four cases of fatal acute arsenic poisoning: histopathology, toxicology, and new trends | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Histopathology of skin lesions in chronic arsenic toxicity--grading of changes and study of proliferative markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dermatological manifestations of arsenic exposure - Journal of Skin and Sexually Transmitted Diseases [jsstd.org]
- 22. Arsenic-Induced Oxidative Stress and Antioxidant Defense in Plants [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Laboratory handling and safety precautions for Neoarsphenamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoarsphenamine, a synthetic organoarsenic compound, was historically a cornerstone in the treatment of syphilis before the advent of penicillin.[1] It is a derivative of arsphenamine (B1667614) (Salvarsan) and was favored for its improved solubility and ease of administration.[1] Today, this compound and other arsenicals are subjects of research for their potential in other therapeutic areas, leveraging their unique biological activities. This document provides detailed application notes on the laboratory handling of this compound, safety precautions, and protocols for its analysis and evaluation.
Laboratory Handling and Safety Precautions
This compound is a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety. The following precautions are based on standard laboratory safety practices and information from Safety Data Sheets (SDS).
Personal Protective Equipment (PPE)
All personnel handling this compound must use appropriate personal protective equipment.
| PPE Item | Specification |
| Gloves | Nitrile or other chemical-resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate particulate filter when handling the powder outside of a certified chemical fume hood. |
Engineering Controls
| Control | Specification |
| Ventilation | Handle solid this compound in a certified chemical fume hood to avoid inhalation of dust. |
| Safety Shower & Eyewash | A safety shower and eyewash station should be readily accessible in the work area. |
Storage and Stability
This compound is unstable, especially in solution and when exposed to air, which can lead to oxidation and an increase in toxicity.[1]
| Condition | Specification |
| Storage Temperature | Store in a cool, dry, and well-ventilated area. |
| Container | Keep in a tightly closed container, protected from light. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] |
| Solutions | Prepare solutions fresh and use them immediately. Avoid storing solutions, as their toxicity can increase rapidly on standing in contact with air.[1] |
Spill and Waste Disposal
| Procedure | Description |
| Spill Cleanup | In case of a spill, wear appropriate PPE, and gently sweep up the solid material, avoiding dust generation. Place the spilled material into a sealed container for disposal. |
| Waste Disposal | Dispose of this compound waste and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not discharge into the environment. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₃As₂N₂NaO₄S |
| Molecular Weight | 466.15 g/mol |
| CAS Number | 457-60-3 |
| Appearance | Yellowish to yellow powder |
| Solubility | Soluble in water |
Experimental Protocols
The following are example protocols for the analysis and evaluation of this compound. These should be considered as starting points and may require optimization for specific experimental conditions.
Protocol for Purity and Impurity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of this compound purity and the detection of impurities. Specific parameters may need to be optimized based on the available instrumentation and the specific impurities being targeted.
Objective: To determine the purity of a this compound sample and to identify and quantify any related impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution to appropriate concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration within the linear range of the standard curve (e.g., 10 µg/mL).
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-5 min: 95% A, 5% B5-20 min: Gradient to 5% A, 95% B20-25 min: 5% A, 95% B25-30 min: Gradient to 95% A, 5% B30-35 min: 95% A, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or other appropriate wavelength determined by UV scan) |
| Injection Volume | 10 µL |
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Analyze the resulting chromatograms to determine the retention time and peak area of this compound and any impurities.
-
-
Data Interpretation:
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Purity can be expressed as the percentage of the main peak area relative to the total peak area.
-
Identify and quantify impurities by comparing their retention times and peak areas to those of known impurity standards, if available.
-
Protocol for In Vitro Trypanocidal Activity Assay
This protocol describes a method to evaluate the efficacy of this compound against Trypanosoma species in vitro.
Objective: To determine the in vitro trypanocidal activity of this compound.
Materials:
-
Trypanosoma brucei (or other relevant species) culture
-
Complete HMI-9 medium (or other appropriate culture medium)
-
This compound
-
Resazurin solution (e.g., AlamarBlue)
-
96-well microtiter plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) at a high concentration (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired test concentrations.
-
-
Assay Setup:
-
Harvest log-phase Trypanosoma brucei trypomastigotes and adjust the cell density to 2 x 10⁵ cells/mL in fresh culture medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with untreated cells (negative control) and a reference trypanocidal drug (positive control).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere for 48-72 hours.
-
-
Viability Assessment:
-
After the incubation period, add 20 µL of Resazurin solution to each well.
-
Incubate for an additional 4-6 hours.
-
Measure the fluorescence (excitation 530-560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
-
Protocol for In Vivo Anti-syphilitic Activity in a Rabbit Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in a rabbit model of syphilis. All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[2]
Objective: To assess the in vivo anti-syphilitic activity of this compound.
Materials:
-
Male New Zealand White rabbits
-
Treponema pallidum Nichols strain
-
This compound
-
Sterile saline for injection
-
Syringes and needles
Procedure:
-
Infection:
-
Inoculate rabbits intradermally at multiple sites on their shaved backs with a suspension of T. pallidum.
-
Monitor the animals for the development of characteristic syphilitic lesions (chancres).
-
-
Treatment:
-
Once lesions are well-developed (typically 2-4 weeks post-infection), randomize the rabbits into treatment and control groups.
-
Prepare a fresh solution of this compound in sterile saline immediately before administration.
-
Administer this compound intravenously (e.g., via the marginal ear vein) at various dose levels. The control group should receive the vehicle (sterile saline). A typical treatment regimen might involve multiple doses over a period of days or weeks.[2]
-
-
Monitoring and Evaluation:
-
Monitor the animals daily for any signs of toxicity.
-
Measure the size of the lesions regularly (e.g., every other day) to assess the therapeutic effect.
-
At the end of the study, euthanize the animals and collect tissues (e.g., lymph nodes, lesion sites) for further analysis.
-
-
Endpoint Analysis:
-
Dark-field microscopy: Examine tissue samples for the presence of motile treponemes.
-
Rabbit Infectivity Test (RIT): Inoculate tissue homogenates from treated animals into naive rabbits to determine if viable treponemes are still present.
-
Histopathology: Analyze tissue sections for inflammation and the presence of treponemes.
-
-
Data Analysis:
-
Compare the lesion healing rates and the presence or absence of treponemes in the tissues of the treated groups versus the control group to determine the efficacy of this compound.
-
Mechanism of Action and Signaling Pathway
This compound is a prodrug that is metabolized in the body to its active arsenoxide form.[1] The trivalent arsenic in the active metabolite is highly reactive and exerts its therapeutic and toxic effects by binding to sulfhydryl groups in proteins.[1] This interaction can disrupt the function of numerous enzymes and signaling proteins.
In the context of its historical use against syphilis, the arsenoxide metabolite is thought to interfere with essential metabolic processes in Treponema pallidum.
In cancer cells, arsenicals like arsenic trioxide have been shown to induce apoptosis through multiple mechanisms. A key pathway involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This triggers the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.
Caption: Proposed mechanism of action for this compound leading to apoptosis.
Conclusion
This compound is a historically significant compound with renewed interest in modern research. Due to its inherent toxicity and instability, strict adherence to safety protocols is paramount. The experimental procedures outlined in this document provide a framework for the analysis and evaluation of this compound in a laboratory setting. Further optimization of these protocols will be necessary to suit specific research objectives. A thorough understanding of its mechanism of action is crucial for exploring its full therapeutic potential.
References
Application Notes and Protocols for the Historical Reconstitution and Administration of Neosalvarsan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed historical overview of the reconstitution and administration of Neosalvarsan, an organoarsenic compound developed by Paul Ehrlich in 1912 as a treatment for syphilis.[1][2] It superseded the more toxic and less water-soluble Salvarsan.[1][2] The following protocols and data have been compiled from historical medical texts and are intended for research and informational purposes only. Neosalvarsan is not a currently approved medical treatment.
Data Presentation
Reconstitution of Neosalvarsan
Neosalvarsan was supplied as a yellow, crystalline, hygroscopic powder that was highly unstable in air and had to be stored in sealed vials under a nitrogen atmosphere.[1][3] It was reconstituted with sterile, freshly distilled water immediately before administration.[4] The following table outlines the recommended dilution for various doses of Neosalvarsan as per historical documents.
| Neosalvarsan Dose (g) | Volume of Sterile Redistilled Water (c.c. or mL) |
| 0.15 | 3.5 |
| 0.3 | 5.0 |
| 0.45 | 7.5 |
| 0.6 | 10.0 |
| 0.75 | 10.0 |
| 0.9 | 10.0 |
Source: Historical Neosalvarsan packaging information.[4]
Historical Dosage Regimens for Syphilis
The dosage and frequency of Neosalvarsan administration varied depending on the stage of syphilis. The following is a summary of a typical treatment course described in historical medical literature.
| Stage of Syphilis | Injection Number | Neosalvarsan Dose |
| Primary Syphilis | 1st | Dose III (0.45 g) |
| 2nd | Dose III (0.45 g) | |
| 3rd | Dose III (0.45 g) | |
| 4th | Dose IV (0.6 g) | |
| 5th | Dose V (0.75 g) | |
| Secondary Syphilis | 1st - 4th | As per Primary Syphilis |
| 5th | Dose IV (0.6 g) | |
| 6th | Dose V (0.75 g) | |
| 7th - 9th | Dose V (0.75 g) or Dose VI (0.9 g) |
Injections were typically administered intravenously at intervals of four to seven days.[5] This treatment was often supplemented with mercurial injections.[5]
Experimental Protocols
Protocol 1: Reconstitution of Neosalvarsan Powder
This protocol describes the historical method for reconstituting Neosalvarsan powder for intravenous injection.
Materials:
-
Ampoule of Neosalvarsan powder
-
Sterile, freshly redistilled water, cooled to room temperature
-
Sterile glass syringe (e.g., 10 c.c. or 20 c.c. Luer syringe)[5]
-
Sterile needle
-
Sterile glass container or gallipot
-
Alcohol for sterilizing the needle
Procedure:
-
Inspect the Neosalvarsan ampoule to ensure the powder is a light-yellow, mobile powder. Do not use if the color has darkened or if the powder is clumped together.
-
Aseptically draw the required volume of sterile, freshly redistilled water into the sterile syringe (refer to the reconstitution table).
-
Carefully open the Neosalvarsan ampoule.
-
Gently empty the Neosalvarsan powder into the sterile glass container.
-
Slowly add the sterile water from the syringe to the powder.
-
To facilitate dissolution, draw the solution up into the syringe and gently expel it back into the container multiple times until the powder is completely dissolved.[5] The resulting solution should be clear and yellow.
-
The solution is now ready for immediate administration. Any delay can lead to oxidation and increased toxicity.
Protocol 2: Intravenous Administration of Neosalvarsan
This protocol outlines the historical technique for the intravenous administration of a reconstituted Neosalvarsan solution.
Materials:
-
Prepared Neosalvarsan solution in a sterile syringe
-
Sterile needle
-
Tourniquet or other means of venous congestion
-
Antiseptic for skin preparation
-
Sterile dressing
Procedure:
-
Select a suitable vein for injection, typically in the patient's arm.
-
Apply a tourniquet to congest the vein and make it more prominent.
-
Cleanse the injection site with an appropriate antiseptic.
-
Attach a sterile needle to the syringe containing the Neosalvarsan solution.
-
Carefully insert the needle into the selected vein.
-
Slowly inject the Neosalvarsan solution. The injection should be administered gently and at a steady pace.
-
Once the injection is complete, withdraw the needle.
-
Apply a sterile dressing to the injection site.
-
Monitor the patient for any immediate adverse reactions.
Visualizations
Caption: Workflow for the historical reconstitution of Neosalvarsan powder.
Caption: Workflow for the historical intravenous administration of Neosalvarsan.
Caption: Plausible mechanism of action of Neosalvarsan on Treponema pallidum.
References
Application of Neoarsphenamine in Non-Syphilitic Spirochetal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the historical and potential research applications of Neoarsphenamine, an organoarsenic compound, in the study of non-syphilitic spirochetes. While its primary use was for the treatment of syphilis, caused by Treponema pallidum, historical data suggests its activity against other spirochetal organisms. This document outlines its known applications, potential research avenues, and detailed protocols for evaluating its efficacy.
Introduction
This compound, also known as Neosalvarsan, was a cornerstone of antimicrobial therapy in the pre-penicillin era.[1][2] It is a synthetic organoarsenic compound developed as a less toxic and more soluble alternative to arsphenamine (B1667614) (Salvarsan).[1][2] As a prodrug, this compound is metabolized in vivo to its active form, an arsenoxide, which exerts its antimicrobial effects.[1] The primary mechanism of action is believed to be the interference with bacterial metabolic processes through the binding of the arsenic component to sulfhydryl groups in essential enzymes.[1]
While its use in treating syphilis is well-documented, its application in research concerning non-syphilitic spirochetes such as Borrelia, Leptospira, and oral treponemes is less explored in modern literature. The following sections detail the known quantitative data and provide protocols for further investigation.
Data Presentation: In Vivo Efficacy of this compound
Historical studies provide some quantitative data on the efficacy of this compound against non-syphilitic spirochetes, particularly Spirochaeta recurrentis, the causative agent of relapsing fever. The following table summarizes the in vivo suppressive effect of this compound on parent and this compound-resistant strains of S. recurrentis in mice.
| Spirochete Strain | Drug | Dosage (mg/20g mouse, s.c.) | Mean Parasite Count (as proportion of control) | Efficacy (Percent Decrease in Parasite Density) |
| S. recurrentis (Parent Strain) | This compound | 0.50 | 0.06 | ~94% |
| S. recurrentis (Resistant Strain) | This compound | 4.00 | 0.17 | ~83% |
Adapted from Rollo, I. M., & Williamson, J. (1952). Acquired resistance to penicillin and to this compound in Spirochaeta recurrentis. British journal of pharmacology and chemotherapy, 7(1), 33–41.
This data indicates that a dose of approximately 0.5 mg of this compound was required to produce a 90% decrease in parasite density in the parent strain, whereas a dose of at least 4 mg was necessary to achieve a similar effect in the resistant strain, demonstrating an approximately eightfold increase in resistance.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound against various non-syphilitic spirochetes. These protocols are adapted from established methods for antimicrobial susceptibility testing of these organisms.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Borrelia spp.
This protocol is adapted from standard microdilution methods for Borrelia burgdorferi.
Materials:
-
Borrelia species of interest (e.g., B. burgdorferi, B. hermsii)
-
Barbour-Stoenner-Kelly (BSK-H) medium supplemented with 6% rabbit serum
-
This compound stock solution (in a suitable solvent, e.g., DMSO, filter-sterilized)
-
Sterile 96-well microtiter plates
-
Incubator at 33°C
-
Dark-field microscope and counting chamber
Procedure:
-
Inoculum Preparation: Culture Borrelia in BSK-H medium at 33°C to mid-log phase (approximately 1 x 10⁷ spirochetes/mL). Adjust the final inoculum concentration to 1 x 10⁶ cells/mL in fresh BSK-H medium.
-
Drug Dilution: Prepare serial twofold dilutions of this compound in BSK-H medium in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (no drug) and a negative control (no bacteria).
-
Inoculation: Add 100 µL of the prepared Borrelia inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Seal the plate and incubate at 33°C for 72 hours.
-
MIC Determination: After incubation, visually inspect the wells for a color change of the phenol (B47542) red indicator from red to yellow, which indicates growth. The MIC is the lowest concentration of this compound that inhibits visible growth (no color change). Confirm the absence of motile spirochetes by dark-field microscopy.
Protocol 2: In Vitro Susceptibility Testing of Leptospira spp.
This protocol is adapted from methods for culturing and testing antimicrobial susceptibility of Leptospira.
Materials:
-
Leptospira species of interest (e.g., L. interrogans)
-
Ellinghausen-McCullough-Johnson-Harris (EMJH) medium
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Incubator at 30°C
-
Dark-field microscope
Procedure:
-
Inoculum Preparation: Grow Leptospira in EMJH medium at 30°C to a concentration of approximately 1 x 10⁸ cells/mL.
-
Drug Dilution: Prepare serial dilutions of this compound in EMJH medium in a 96-well plate.
-
Inoculation: Inoculate each well with the Leptospira culture to a final density of 1 x 10⁷ cells/mL. Include growth and sterility controls.
-
Incubation: Incubate the plates at 30°C for 7 days.
-
MIC Determination: Examine the wells for growth inhibition using dark-field microscopy. The MIC is the lowest concentration of this compound at which a significant reduction in the number of motile leptospires is observed compared to the growth control.
Protocol 3: Antimicrobial Gradient Diffusion Assay for Oral Treponema spp.
This protocol is adapted from the antimicrobial gradient method for Treponema denticola.
Materials:
-
Treponema species of interest (e.g., T. denticola)
-
Anaerobic culture medium (e.g., TYGVS medium)
-
Agar (B569324) plates
-
This compound gradient strips (E-test strips)
-
Anaerobic chamber or jar with gas-generating system
-
Incubator at 37°C
Procedure:
-
Inoculum Preparation: Culture oral Treponema in an appropriate broth medium under anaerobic conditions to the desired turbidity.
-
Plate Inoculation: Spread the bacterial suspension evenly onto the surface of the agar plates using a sterile swab.
-
Application of Gradient Strip: Aseptically place the this compound gradient strip onto the inoculated agar surface.
-
Incubation: Incubate the plates anaerobically at 37°C for 5-7 days, or until sufficient growth is observed.
-
MIC Determination: An elliptical zone of inhibition will form around the strip. The MIC value is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Mandatory Visualizations
Caption: Experimental Workflow for MIC Determination.
Caption: Proposed Mechanism of Action of this compound.
References
Application Notes and Protocols for Studying Metalloid Drug Pharmacology Using Neoarsphenamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Neoarsphenamine, a historically significant organoarsenic compound, as a tool to investigate the pharmacology of metalloid-based drugs. The protocols detailed below will enable researchers to explore its mechanism of action, quantify its cytotoxic and antimicrobial effects, and elucidate the cellular pathways it modulates.
Introduction to this compound
This compound, also known as Neosalvarsan, was first introduced in 1912 as a less toxic and more soluble derivative of Arsphenamine (Salvarsan), the first effective chemotherapeutic agent for syphilis.[1][2] As a prodrug, this compound is metabolized in the body to its active trivalent arsenical form.[1] This active metabolite exerts its therapeutic and toxic effects by binding with high affinity to sulfhydryl groups in proteins, disrupting their function and leading to the inhibition of essential metabolic and signaling pathways.[1] This reactivity with thiols is a hallmark of trivalent arsenicals and a key area of investigation in metalloid drug pharmacology.[1]
The study of this compound provides a valuable model for understanding the broader class of metalloid drugs. Its known bioactivation, interaction with protein thiols, and induction of oxidative stress and apoptosis offer a foundational framework for investigating novel metalloid-based therapeutic agents.[3]
Key Pharmacological Characteristics
| Property | Description | References |
| Chemical Formula | C13H13As2N2NaO4S | [4] |
| Molar Mass | 466.15 g/mol | [4] |
| Mechanism of Action | Prodrug converted to an active arsenoxide. The trivalent arsenic metabolite binds to sulfhydryl (-SH) groups of proteins, inhibiting enzyme activity and disrupting cellular processes.[1] | [1] |
| Primary Cellular Targets | Proteins and enzymes containing accessible cysteine residues.[1] | [1] |
| Known Biological Effects | Antimicrobial (historically against Treponema pallidum), induction of oxidative stress, and apoptosis.[1][3] | [1][3] |
| Toxicity Profile | Toxicity is primarily mediated by the arsenic component and is dose-dependent. It is known to be less toxic than its predecessor, Arsphenamine.[1] | [1] |
Experimental Protocols
The following protocols are designed to provide a starting point for researchers to investigate the pharmacological properties of this compound in their specific experimental systems.
Protocol 1: Determination of In Vitro Cytotoxicity (IC50) using MTT Assay
This protocol determines the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium
-
This compound (handle with appropriate safety precautions for arsenic compounds)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value from the dose-response curve.[1][5]
Protocol 2: Assessment of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate liquid bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Grow the bacterial strain overnight in the appropriate medium. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in the growth medium directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria in medium without the compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.[6][7]
Protocol 3: Western Blot Analysis of Signaling Pathway Modulation
This protocol allows for the investigation of how this compound affects the expression and phosphorylation status of key proteins in cellular signaling pathways.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., phospho-p38 MAPK, total p38 MAPK, phospho-JNK, total JNK, cleaved caspase-3, Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for different time points. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression or phosphorylation.[8][9]
Protocol 4: Cellular Uptake of Arsenic
This protocol quantifies the intracellular accumulation of arsenic following treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture plates
-
Ice-cold PBS
-
Cell lysis solution (e.g., 1% Triton X-100 in PBS)
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)
Procedure:
-
Cell Seeding and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with a defined concentration of this compound for various time points.
-
Washing: After treatment, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Lyse the cells with the lysis solution and collect the lysate.
-
Sample Preparation for Analysis: Prepare the cell lysates for ICP-MS or AAS analysis according to the instrument's requirements. This may involve acid digestion.
-
Arsenic Quantification: Measure the arsenic concentration in the samples using ICP-MS or AAS.
-
Data Normalization: Normalize the arsenic content to the cell number or total protein concentration in each sample to determine the cellular uptake.[10][11][12]
Visualizing Cellular Effects of this compound
The following diagrams illustrate the proposed mechanism of action and experimental workflows for studying this compound.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound Research Chemical|For Research [benchchem.com]
- 4. Neosalvarsan - Wikipedia [en.wikipedia.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. mdpi.com [mdpi.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cellular uptake, subcellular distribution and toxicity of arsenic compounds in methylating and non-methylating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges with Neoarsphenamine stability in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Neoarsphenamine in solution. Due to its inherent instability, proper handling and experimental design are critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My freshly prepared this compound solution has a yellow to reddish-brown color. Is this normal?
A1: Yes, this is expected. Solid this compound is a yellow powder, and upon dissolution in water, it typically forms a yellowish solution. The intensity of the color can vary between batches and with concentration. However, a rapid darkening of the color to reddish-brown or the formation of a precipitate indicates degradation.
Q2: My this compound solution rapidly changed color and a precipitate formed. What happened?
A2: This is a classic sign of oxidation and degradation. This compound is highly unstable in the presence of air (oxygen).[1] Oxidation leads to the formation of more toxic and less soluble degradation products, such as arsenoxide, which can precipitate out of solution.[1] It is crucial to minimize air exposure during and after preparation. Studies have shown that the toxicity of this compound solutions can increase significantly—by as much as 56%—after just twenty minutes of contact with air.[1]
Q3: What are the primary factors that cause this compound solutions to degrade?
A3: The primary factors influencing this compound instability are:
-
Oxygen: Exposure to atmospheric oxygen is the main driver of oxidative degradation.[1]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[2][3] A "heat test" at 70°C has been historically suggested as a method to determine the stability of a sample.[1]
-
Light: Exposure to light, particularly UV light, can cause photolysis and contribute to degradation.[2][3]
-
pH: The pH of the solution can affect the stability and solubility of the compound.[4][5]
-
Time: Degradation is a time-dependent process. The longer a solution is stored, the more degradation will occur.[2]
Q4: How can I prepare and handle this compound solutions to maximize stability?
A4: To minimize degradation, follow these handling procedures:
-
Use High-Purity Solvent: Use deoxygenated water for injections or a similarly high-purity, oxygen-free solvent.
-
Inert Atmosphere: Prepare the solution under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]
-
Fresh Preparation: Always prepare solutions fresh for each experiment. Do not store stock solutions. The compound's instability necessitates careful handling and storage in sealed vials, ideally under a nitrogen atmosphere.[1]
-
Control Temperature: Prepare and use the solution at controlled, cool temperatures where possible.
-
Protect from Light: Use amber-colored vials or protect the solution from light at all times.[2]
Q5: What are the degradation products of this compound, and why are they a concern?
A5: this compound is considered a prodrug that is metabolized to its active form, believed to be an arsenoxide.[1][6] However, uncontrolled oxidation in solution also leads to the formation of arsenoxides and other related compounds.[1] These degradation products are a significant concern because they are generally more toxic than the parent compound.[1] The increase in toxicity is primarily due to the trivalent arsenic (As III) species, which have a high affinity for sulfhydryl groups in essential proteins and enzymes, disrupting cellular function.[1]
Quantitative Stability Data
Historical literature on this compound rarely provides detailed quantitative stability data in the format of modern pharmaceutical guidelines. The compound's use was largely supplanted by penicillin before these practices were standardized.[1][6] However, the available information strongly emphasizes its rapid degradation.
| Parameter | Condition | Observation / Impact on Stability | Citation |
| Air Exposure | 20 minutes at room temperature | Toxicity can increase by as much as 56%. | [1] |
| Temperature | Elevated temperatures (e.g., 70°C) | Accelerates degradation; used as a "heat test" for stability assessment. | [1] |
| Storage | Solid form, aged samples | Older samples show increased toxicity due to the formation of degradation products. | [1] |
| Atmosphere | Solution prepared in ambient air | Rapid oxidation and precipitation occur. | [1] |
Experimental Protocols
Protocol: General Stability Assessment of a Freshly Prepared this compound Solution
This protocol outlines a basic workflow for preparing and evaluating the short-term stability of a this compound solution.
1. Materials and Equipment:
-
This compound powder (stored in a sealed ampoule)
-
Deoxygenated sterile water for injection
-
Inert gas source (Nitrogen or Argon) with sterile filter
-
Sterile amber glass vials with rubber septa
-
Syringes and needles
-
UV-Vis Spectrophotometer
-
pH meter
-
Analytical balance and weighing paper
-
Glove box or laminar flow hood with inert gas supply
2. Solution Preparation (under inert atmosphere):
-
Place all necessary materials inside a glove box purged with nitrogen or argon.
-
Carefully break the sealed ampoule of this compound.
-
Weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile amber vial.
-
Using a sterile syringe, add the calculated volume of deoxygenated water to the vial to achieve the target concentration.
-
Gently swirl the vial to dissolve the powder completely. Do not shake vigorously, as this can introduce atmospheric oxygen if the seal is imperfect.
-
The resulting solution should be clear and yellowish.
3. Stability Testing Parameters:
-
Visual Inspection (t=0, 15min, 30min, 1hr): Observe the solution for any changes in color, clarity, or the formation of precipitate.
-
pH Measurement (t=0 and final time point): Measure the initial and final pH of the solution.
-
UV-Vis Spectroscopy (t=0, 15min, 30min, 1hr): Scan the solution across a relevant wavelength range (e.g., 200-500 nm) to observe changes in the absorbance spectrum, which may indicate chemical changes. A shift in λmax or a change in absorbance intensity can signify degradation.
-
Purity/Degradation Analysis (Advanced): For a more detailed analysis, an HPLC method with a suitable column (e.g., C18) and detector (e.g., DAD or MS) would be required to separate and quantify this compound from its degradation products. This is the most accurate way to assess stability.
4. Acceptance Criteria:
-
Appearance: The solution should remain clear and free of visible particulates. A significant color change (e.g., to dark red/brown) indicates failure.
-
pH: The pH should remain within a predefined range (e.g., ±0.5 units of the initial value).
-
UV-Vis Spectrum: The spectral profile should not show significant changes.
-
Purity (HPLC): The peak corresponding to this compound should not decrease by more than a specified percentage (e.g., 5%) over the test period.
Visualizations
Caption: Experimental workflow for preparing and assessing this compound stability.
Caption: Simplified degradation pathway of this compound in solution.
Caption: Troubleshooting guide for this compound solution instability.
References
- 1. This compound Research Chemical|For Research [benchchem.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neosalvarsan - Wikipedia [en.wikipedia.org]
Technical Support Center: Neoarsphenamine Handling and Oxidation Prevention
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the oxidation of Neoarsphenamine during experiments. Due to its inherent instability, proper handling and experimental design are critical to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color and showing increased toxicity?
A1: this compound is highly susceptible to oxidation when exposed to air, particularly in solution. This oxidation process can occur rapidly, leading to a visible color change and a significant increase in toxicity. Studies have shown that the toxicity of this compound solutions can increase by as much as 56% after only twenty minutes of contact with air[1]. The primary degradation product is believed to be arsenoxide, which is significantly more potent and toxic under aerobic conditions[1].
Q2: What are the ideal storage conditions for this compound powder?
A2: To minimize degradation, solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), the temperature should be -20°C. Historically, this compound was stored in sealed vials under a nitrogen atmosphere to prevent oxidation, a practice that remains a best practice today[1].
Q3: Can I prepare a stock solution of this compound in advance?
A3: It is strongly advised to prepare this compound solutions immediately before use. The compound is known to be unstable in solution, with rapid oxidation occurring upon exposure to air[1]. Preparing solutions fresh for each experiment minimizes the formation of toxic oxidation products and ensures the consistency of your results.
Q4: Are there any antioxidants I can use to stabilize my this compound solution?
Q5: How can I detect and quantify the oxidation of this compound in my samples?
A5: High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a highly suitable technique for the speciation and quantification of organoarsenic compounds[3][4][5][6]. This method allows for the separation of this compound from its oxidation products, such as arsenoxide, followed by sensitive and element-specific detection by ICP-MS. While a specific validated method for this compound is not widely published, methods developed for other organoarsenicals can be adapted.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid color change of solution (yellow to brown) | Oxidation of this compound due to air exposure. | Prepare solutions using deoxygenated solvents and under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is purged with inert gas. |
| Inconsistent experimental results between batches | Variable levels of this compound oxidation. | Strictly adhere to a standardized protocol for solution preparation, ensuring minimal air exposure. Prepare fresh solutions for each experiment. |
| Increased cell death or unexpected toxicity in vitro | Formation of toxic oxidation byproducts like arsenoxide. | Implement rigorous air-free techniques during solution preparation and handling. Consider incorporating an antioxidant like ascorbic acid, with proper validation. |
| Precipitate formation in the solution | Poor solubility or degradation of the compound. | Ensure the use of an appropriate, high-purity, deoxygenated solvent. Prepare solutions immediately before use. |
Data Summary: Factors Affecting this compound Stability
The following table summarizes the expected qualitative impact of various experimental parameters on the stability of this compound based on its known chemical properties and information on analogous compounds. Quantitative kinetic data for this compound is not extensively available in the literature.
| Parameter | Condition | Expected Impact on Stability | Recommendation |
| Atmosphere | Aerobic (Air) | Highly Unstable, Rapid Oxidation | Critical: Handle under an inert atmosphere (Nitrogen or Argon). |
| Anaerobic (Inert Gas) | Significantly More Stable | Always use inert gas for storage and solution preparation. | |
| Temperature | Elevated Temperature | Increased Rate of Degradation | Store solid at ≤ -20°C. Prepare and use solutions at room temperature or below, avoiding heat. |
| Room Temperature (in solution) | Unstable, Oxidation Occurs | Use solutions immediately after preparation. | |
| Refrigerated (0-4°C, solid) | Stable for Short-Term Storage | Suitable for daily or weekly use of the solid compound. | |
| pH | Acidic (e.g., pH < 6) | Likely More Stable (General trend for similar compounds) | Buffer solutions to a slightly acidic or neutral pH, and validate for your specific experiment. |
| Alkaline (e.g., pH > 8) | Likely Less Stable, Increased Oxidation Potential | Avoid alkaline conditions unless experimentally required. | |
| Light | UV or Strong Visible Light | Potential for Photodegradation | Protect solid compound and solutions from light by using amber vials and covering experimental setups. |
| Antioxidants | Presence of Reducing Agents (e.g., Ascorbic Acid) | Potential for Increased Stability | Consider as a strategy, but requires validation to ensure no interference with the experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution under Inert Atmosphere
This protocol describes the preparation of a this compound stock solution using a Schlenk line to ensure an oxygen-free environment.
Materials:
-
This compound powder
-
Deoxygenated solvent (e.g., sterile, deionized water or buffer, degassed by sparging with nitrogen or argon for at least 30 minutes)
-
Schlenk flask and other appropriate glassware, oven-dried
-
Nitrogen or argon gas source
-
Gas-tight syringes and needles
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >100°C for several hours and then cooled under a stream of inert gas.
-
Inert Atmosphere: Assemble the glassware on a Schlenk line. Evacuate the air from the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Weighing: Weigh the required amount of this compound in a sealed container, preferably within a glove box, to minimize air exposure.
-
Dissolution: Under a positive pressure of inert gas, quickly add the this compound powder to the Schlenk flask containing the deoxygenated solvent.
-
Solubilization: Stir the solution with a magnetic stir bar until the this compound is fully dissolved.
-
Aliquoting and Storage: If immediate use of the entire volume is not planned, use a gas-tight syringe to transfer aliquots to smaller, sealed vials that have been purged with inert gas. Store these aliquots at -20°C and protect them from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Proposed Method for Monitoring this compound Oxidation by HPLC-ICP-MS
This protocol outlines a proposed analytical method for the separation and quantification of this compound and its potential oxidation product, arsenoxide. This method is based on established techniques for organoarsenic speciation[3][4][5][6].
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
Chromatographic Conditions (Starting Point for Method Development):
-
Column: A reverse-phase C18 column or an anion-exchange column suitable for organoarsenic compounds.
-
Mobile Phase: A gradient elution using a buffer such as ammonium (B1175870) acetate (B1210297) or ammonium carbonate at a controlled pH, with an organic modifier like methanol. The mobile phase should be freshly prepared and degassed.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 10-20 µL.
ICP-MS Conditions:
-
Monitored Mass: m/z 75 (Arsenic).
-
Gas Flows and Power: Optimize nebulizer gas flow, plasma gas flow, and RF power for maximum sensitivity for arsenic.
-
Collision/Reaction Cell: Use if necessary to remove polyatomic interferences (e.g., ArCl⁺).
Procedure:
-
Standard Preparation: Prepare standards of this compound (if a pure standard is available) and any potential degradation products in deoxygenated solvent under an inert atmosphere.
-
Sample Preparation: Dilute experimental samples in the mobile phase.
-
Analysis: Inject standards and samples onto the HPLC-ICP-MS system.
-
Quantification: Identify peaks based on retention times compared to standards. Quantify the amount of this compound and its oxidation products by integrating the peak areas of the arsenic signal (m/z 75).
Visualizations
Caption: Workflow for preparing and using this compound to minimize oxidation.
Caption: Simplified pathway of this compound oxidation to a more toxic form.
References
- 1. This compound Research Chemical|For Research [benchchem.com]
- 2. banglajol.info [banglajol.info]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. publisherspanel.com [publisherspanel.com]
- 5. Characterization and Quantification of Arsenic Species in Foodstuffs of Plant Origin by HPLC/ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Speciation analysis of organoarsenic species in marine samples: method optimization using fractional factorial design and method validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bacterial Resistance to Arsenical Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to bacterial resistance to arsenical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to arsenical compounds?
A1: Bacteria have evolved several mechanisms to resist the toxic effects of arsenical compounds. The most common is the arsenic resistance (ars) operon, which is often located on plasmids, facilitating its transfer between bacteria.[1][2] Key mechanisms include:
-
Reduction of Arsenate to Arsenite: Arsenate [As(V)] enters bacterial cells through phosphate (B84403) transport systems.[3][4] Inside the cell, the enzyme arsenate reductase, encoded by the arsC gene, reduces arsenate to the more toxic arsenite [As(III)].[1][2][3]
-
Efflux of Arsenite: The primary resistance mechanism involves the active extrusion of arsenite from the cell. This is mediated by an efflux pump, which in Gram-negative bacteria is typically a two-component ATPase complex consisting of the ArsA ATPase and the ArsB integral membrane protein.[1] Gram-positive bacteria usually have ArsB and ArsC but lack ArsA.[1][2]
-
Regulation of the ars Operon: The arsR gene encodes a repressor protein that controls the expression of the ars operon.[5][6] In the presence of arsenite, the ArsR repressor is released, allowing for the transcription of the resistance genes.[3]
-
Methylation and Demethylation: Some bacteria possess genes for organoarsenical detoxification. The arsM gene encodes an As(III) S-adenosylmethionine methyltransferase that converts inorganic arsenic into more toxic methylated forms.[5][6][7] Other genes, such as arsI (encoding a C-As bond lyase) and arsH (encoding a methylarsenite oxidase), are involved in the detoxification of these organoarsenicals.[5][6][7]
-
Oxidation of Arsenite: Some bacteria can detoxify arsenite by oxidizing it to the less toxic arsenate.[1]
Q2: My bacterial culture is showing unexpected resistance to arsenate. What could be the cause?
A2: Unexpected resistance to arsenate can arise from several factors:
-
Plasmid-mediated Resistance: The bacteria may have acquired a plasmid containing the ars operon, which confers resistance.[1][2] This can happen through horizontal gene transfer.
-
Induction of the ars Operon: Sub-lethal concentrations of arsenate in your media could be inducing the expression of the ars operon, leading to increased resistance.
-
Presence of Reducing Agents: Components in your culture medium could be chemically reducing arsenate to arsenite, which is then effluxed by the cell's resistance machinery.
-
Contamination: Your culture may be contaminated with a different, more resistant bacterial strain. It is advisable to re-streak your culture to ensure purity.
Q3: How can I determine if my bacterial isolate is oxidizing or reducing arsenic?
A3: A qualitative plate assay using silver nitrate (B79036) is a common method to differentiate between arsenic oxidation and reduction.[8][9][10] After growing the bacteria on a medium containing either arsenite or arsenate, the plate is flooded with a silver nitrate solution.
-
A brownish precipitate (silver arsenate) indicates the presence of arsenate. If the initial medium contained arsenite, this signifies arsenite oxidation by the bacteria.[8][11]
-
A bright yellow precipitate (silver arsenite) indicates the presence of arsenite. If the initial medium contained arsenate, this suggests arsenate reduction by the bacteria.[8][11]
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for arsenical compounds.
| Possible Cause | Troubleshooting Steps |
| Inoculum Variability | Standardize the inoculum density for all experiments. Use a spectrophotometer to adjust the optical density (OD) of the bacterial suspension before inoculation. |
| Media Composition | Ensure the composition of the culture medium is consistent across all experiments. Components like phosphates can interfere with arsenate uptake. |
| Arsenical Compound Instability | Prepare fresh stock solutions of arsenical compounds for each experiment. Some arsenicals can be unstable in solution over time. |
| Incubation Conditions | Maintain consistent incubation temperature, aeration, and time. Variations in these parameters can affect bacterial growth and resistance. |
Problem 2: Difficulty in isolating arsenic-resistant bacteria from environmental samples.
| Possible Cause | Troubleshooting Steps |
| Low Abundance of Resistant Strains | Increase the concentration of the arsenical compound in your selective medium to enrich for highly resistant strains. |
| Inappropriate Culture Conditions | Optimize the culture medium, pH, and temperature to mimic the natural environment of the bacteria you are trying to isolate.[11] |
| Competition from Other Microorganisms | Use a selective medium that inhibits the growth of fungi and other competing microorganisms. |
| Incorrect Dilution Series | Perform a wider range of serial dilutions of your environmental sample to ensure you are plating a suitable number of cells. |
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of arsenate and arsenite for various bacterial species as reported in the literature.
| Bacterial Species | Arsenate (mM) | Arsenite (mM) | Reference |
| Exiguobacterium sp. As-9 | 700 | 180 | [4] |
| Shouchella sp. | >320 | 16 | [12] |
| Salipaludibacillus sp. | >320 | 16 | [12] |
| Evansella sp. | >320 | 16 | [12] |
| Bacillus sp. (SW2) | ~30 (4500 ppm) | ~7.3 (550 ppm) | [10] |
| Aneurinibacillus aneurinilyticus (SW4) | ~30 (4500 ppm) | ~7.3 (550 ppm) | [10] |
| Enterobacter sp. (MNZ1) | - | ~4 (300 mg/L) | [13] |
| Klebsiella pneumoniae (MNZ4) | - | ~4 (300 mg/L) | [13] |
| Klebsiella pneumoniae (MNZ6) | - | ~4.9 (370 mg/L) | [13] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an arsenical compound that inhibits the visible growth of a bacterium.
Methodology:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in a suitable liquid medium (e.g., Luria-Bertani broth). Adjust the culture to a standardized optical density (e.g., OD600 of 0.1).
-
Prepare Arsenical Dilutions: Prepare a series of two-fold dilutions of the arsenical compound in the liquid medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (no arsenical) and a negative control (no bacteria).
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.[11]
-
Observation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the arsenical compound in which no growth is observed.
Protocol 2: Arsenic Oxidation/Reduction Plate Assay
Objective: To qualitatively determine if a bacterial isolate can oxidize arsenite or reduce arsenate.
Methodology:
-
Prepare Media: Prepare agar (B569324) plates (e.g., Luria-Bertani agar) supplemented with either sodium arsenite or sodium arsenate at a sub-lethal concentration.[11]
-
Inoculation: Streak the bacterial isolate onto the center of the agar plates.
-
Incubation: Incubate the plates at the optimal temperature for the bacterial strain for 48-72 hours.[11]
-
Silver Nitrate Staining: Flood the plates with a 0.1 M silver nitrate solution.[8][11]
-
Observation: Observe the color of the precipitate formed. A brownish precipitate indicates the presence of arsenate, while a yellow precipitate indicates the presence of arsenite.[8][11]
Visualizations
Caption: Overview of the primary arsenic resistance mechanism in bacteria.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Logic diagram for the arsenic speciation plate assay.
References
- 1. Resistance to arsenic compounds in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Bacterial resistance to arsenic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. New mechanisms of bacterial arsenic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New mechanisms of bacterial arsenic resistance - ProQuest [proquest.com]
- 7. New mechanisms of bacterial arsenic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijcmas.com [ijcmas.com]
- 9. mdpi.com [mdpi.com]
- 10. Isolation and characterization of arsenic-resistant bacteria and possible application in bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Frontiers | Arsenic pollution and arsenic-resistant bacteria of drying Urmia Salt Lake [frontiersin.org]
- 13. Isolation and characterization of arsenic resistant bacteria from wastewater - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Side Effects of Neoarsphenamine in Animal Models
Disclaimer: The following troubleshooting guides and FAQs are based on the known mechanisms of Neoarsphenamine toxicity and evidence from studies on related arsenical compounds and other toxins that induce similar side effects. As of the latest literature review, direct experimental studies on the mitigation of this compound-specific side effects in animal models are limited. Therefore, the proposed interventions are based on established principles of toxicology and should be adapted and validated for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are the primary side effects of this compound observed in animal models?
A1: Based on historical use and toxicological profiles of related arsenical compounds, the primary side effects of this compound in animal models include hepatotoxicity (liver damage), hematological toxicity (bone marrow suppression), and potential nephrotoxicity (kidney damage).[1][2] Clinical signs may include lethargy, weight loss, changes in blood parameters, and at higher doses, mortality.
Q2: What is the underlying mechanism of this compound-induced toxicity?
A2: this compound is a prodrug that metabolizes to release active trivalent arsenic species.[3] The toxicity is primarily mediated by the high affinity of trivalent arsenic for sulfhydryl (-SH) groups in proteins and enzymes.[3] This binding can disrupt critical cellular processes, including cellular respiration and energy metabolism.[3] A key mechanism of cellular damage is the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to lipid peroxidation, DNA damage, and apoptosis (programmed cell death).[3]
Q3: Are there any potential agents to mitigate these side effects?
A3: While direct studies on this compound are scarce, research on arsenic and other heavy metal toxicities suggests that antioxidants and chelating agents may be effective.
-
Antioxidants: Compounds like Glutathione (B108866) (GSH) and N-acetylcysteine (NAC) may counteract the oxidative stress induced by this compound.[4][5]
-
Chelating Agents: Dithiol chelators such as Dimercaptosuccinic acid (DMSA) and 2,3-Dimercapto-1-propanesulfonic acid (DMPS) can bind to arsenic, forming stable complexes that are more readily excreted, thus reducing its systemic toxicity.[6]
Q4: How can I monitor for this compound-induced toxicity in my animal models?
A4: Regular monitoring of key parameters is crucial. This includes:
-
Biochemical Analysis: Measurement of serum levels of liver enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP) to assess hepatotoxicity.[7]
-
Hematological Analysis: Complete Blood Counts (CBC) to monitor for changes in red blood cells, white blood cells, and platelets, which can indicate bone marrow suppression.
-
Histopathology: Microscopic examination of liver, kidney, and bone marrow tissues can provide definitive evidence of cellular damage.
-
Clinical Observation: Daily monitoring of animal weight, behavior, and overall health status.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (Hepatotoxicity)
Possible Cause: this compound-induced oxidative stress and direct binding of arsenic metabolites to hepatocytes.
Troubleshooting/Mitigation Strategies:
-
Co-administration with Antioxidants:
-
Dose Reduction: If permissible by the experimental design, reducing the dose of this compound can decrease the toxic burden on the liver.
-
Monitor Liver Function: Regularly collect blood samples to monitor ALT, AST, and bilirubin (B190676) levels to track the progression of liver injury and the effectiveness of any intervention.
Issue 2: Hematological Abnormalities (Myelosuppression)
Possible Cause: Toxic effect of this compound on hematopoietic stem and progenitor cells in the bone marrow.
Troubleshooting/Mitigation Strategies:
-
Chelation Therapy:
-
DMSA or DMPS: Administration of a dithiol chelating agent can help to remove arsenic from the body, potentially reducing its toxic impact on the bone marrow.[6] Therapy should be initiated promptly after this compound administration.
-
-
Supportive Care: In cases of severe myelosuppression, supportive care measures may be necessary, although this can be challenging in small animal models.
-
Regular Blood Monitoring: Perform serial CBCs to monitor the extent of myelosuppression and the recovery of blood cell lineages following intervention.
Data Presentation
Table 1: Illustrative Data on Mitigating Toxin-Induced Hepatotoxicity in Rats (Note: This data is from a study on a different hepatotoxin but illustrates the potential effects of an antioxidant intervention.)
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Liver MDA (nmol/mg protein) |
| Control | 35 ± 4 | 85 ± 7 | 1.2 ± 0.2 |
| Toxin Only | 150 ± 15 | 280 ± 25 | 4.5 ± 0.5 |
| Toxin + Antioxidant | 60 ± 8 | 120 ± 12 | 2.1 ± 0.3 |
Data are presented as Mean ± SD. ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, MDA: Malondialdehyde (a marker of oxidative stress).
Table 2: Illustrative Data on Chelation Therapy for Arsenic in Mice (Note: This data is from a study on arsenic poisoning and demonstrates the principle of chelation.)
| Treatment Group | Urinary Arsenic Excretion (µ g/24h ) | Liver Arsenic Content (µg/g tissue) |
| Arsenic Only | 15 ± 3 | 5.2 ± 0.8 |
| Arsenic + DMSA | 75 ± 9 | 1.8 ± 0.4 |
Data are presented as Mean ± SD. DMSA: Dimercaptosuccinic acid.
Experimental Protocols
Protocol 1: Evaluation of N-acetylcysteine (NAC) for the Mitigation of this compound-Induced Hepatotoxicity in Rats
-
Animal Model: Male Wistar rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least one week with free access to standard chow and water.
-
Grouping (n=8 per group):
-
Group 1: Control (vehicle only).
-
Group 2: this compound only.
-
Group 3: this compound + NAC.
-
Group 4: NAC only.
-
-
Dosing:
-
Dissolve this compound in sterile, oxygen-free water immediately before use.
-
Administer a single dose of this compound (e.g., 40 mg/kg) via intravenous (IV) injection to Groups 2 and 3.
-
Administer NAC (e.g., 150 mg/kg) via intraperitoneal (IP) injection to Groups 3 and 4, one hour prior to this compound administration.
-
Administer corresponding vehicle volumes to the control group.
-
-
Monitoring and Sample Collection:
-
Monitor animals for clinical signs of toxicity daily.
-
Collect blood samples via tail vein at 24, 48, and 72 hours post-treatment for biochemical analysis of ALT, AST, and ALP.
-
At 72 hours, euthanize animals and collect liver tissue for histopathological examination and measurement of oxidative stress markers (e.g., MDA, GSH levels).
-
-
Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare between groups.
Protocol 2: Assessment of DMSA for Ameliorating this compound-Induced Hematological Toxicity in Mice
-
Animal Model: Male BALB/c mice (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week.
-
Grouping (n=8 per group):
-
Group 1: Control (vehicle only).
-
Group 2: this compound only.
-
Group 3: this compound + DMSA.
-
-
Dosing:
-
Administer a single dose of this compound (e.g., 100 mg/kg) via IV injection to Groups 2 and 3.
-
Two hours post-Neoarsphenamine administration, begin DMSA treatment (e.g., 50 mg/kg) orally to Group 3, once daily for 5 days.
-
-
Monitoring and Sample Collection:
-
Collect blood samples via retro-orbital or submandibular bleeding on days 0 (baseline), 3, 7, and 14 for Complete Blood Count (CBC) analysis.
-
Monitor body weight and clinical signs daily.
-
On day 14, euthanize animals and collect bone marrow from femurs for cytological analysis.
-
-
Data Analysis: Use repeated measures ANOVA or a similar statistical approach to analyze changes in hematological parameters over time between the groups.
Mandatory Visualization
References
- 1. Early Solution | Science History Institute [sciencehistory.org]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. This compound Research Chemical|For Research [benchchem.com]
- 4. Effects of glutathione on the in vivo metabolism and oxidative stress of arsenic in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of N-acetylcysteine against dimethylnitrosamine induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Arsphenamine - Wikipedia [en.wikipedia.org]
Troubleshooting inconsistent results in Neoarsphenamine experiments
This guide provides troubleshooting support for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Neoarsphenamine. The inherent instability of this organoarsenic compound requires meticulous handling and standardized protocols to ensure reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound (also known as Neosalvarsan) is a synthetic organoarsenic compound developed in 1912 as a more soluble and less toxic alternative to Arsphenamine for treating syphilis.[1] In modern research, it serves as a tool to study the pharmacological and toxicological profiles of metalloid drugs.[2] It is considered a prodrug, meaning it is metabolized in the body into its active, oxidized arsenic form, which is responsible for its antimicrobial and cellular effects.[2]
Q2: My experimental results are highly variable. What is the most likely cause?
The most common cause of inconsistency in this compound experiments is the compound's chemical instability.[2] Solutions of this compound are highly susceptible to oxidation when exposed to air, a process that can significantly increase its toxicity.[2] Studies have shown that the toxicity of a this compound solution can increase by as much as 56% after just twenty minutes of air exposure.[2] This degradation makes precise, consistent preparation and handling procedures absolutely critical.
Q3: How should I properly store and handle this compound?
Proper storage is crucial for maintaining the integrity of the compound. Adhere to the following guidelines:
-
Solid Form: Store the powder in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), use -20°C.[2]
-
Solutions: Freshly prepared solutions are mandatory for each experiment. Avoid storing solutions, as they oxidize rapidly.[2] If a stock solution must be made, it should be prepared under an inert atmosphere (e.g., nitrogen), stored in small, single-use aliquots at -80°C, and protected from light. Avoid repeated freeze-thaw cycles.[3]
Q4: Are there differences between batches of this compound?
Yes, batch-to-batch variability can be a significant issue.[2] Differences in the manufacturing process can lead to variations in the final composition and the presence of impurities, including more toxic forms of arsenic.[2] It is essential to standardize research protocols and, if possible, conduct comparative toxicity or activity assays to qualify new batches against a reference standard.[2]
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format.
Issue 1: Higher-Than-Expected Toxicity or Cell Death
Q: I'm observing unexpectedly high levels of cytotoxicity in my cell culture experiments, even at low concentrations. What could be the cause?
A: This issue almost always points to the degradation of this compound into more potent arsenicals.
Troubleshooting Workflow:
References
Technical Support Center: Impact of Manufacturing Impurities on Neoarsphenamine Toxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neoarsphenamine. The information addresses common issues related to manufacturing impurities and their impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We observed higher-than-expected toxicity in our in vivo/in vitro experiments with this compound. What could be the cause?
A1: Increased toxicity of this compound is often linked to the presence of manufacturing impurities and degradation products.[1] this compound is inherently unstable and can oxidize, especially when exposed to air, leading to the formation of more toxic compounds.[1] One of the primary degradation products is arsenoxide, which is significantly more toxic than this compound itself. Variations in the manufacturing process can also introduce impurities, such as other arsenic species, which can contribute to unpredictable toxic reactions.[1]
Q2: What are the common impurities found in this compound preparations?
A2: The most well-documented toxic impurity is arsenoxide , formed via oxidation of this compound. Other potential impurities can arise during synthesis, which involves the reaction of arsphenamine (B1667614) with sodium formaldehyde (B43269) sulfoxylate.[1] These can include unreacted starting materials and "disubstituted byproducts," though their specific chemical structures are not well-defined in publicly available literature. The quality of the raw materials, such as 3-amino-4-hydroxyphenylarsonic acid used in the initial synthesis of arsphenamine, can also impact the final impurity profile.
Q3: How can we minimize the formation of toxic impurities during our experiments?
A3: To minimize the formation of oxidative degradation products like arsenoxide, it is crucial to handle this compound under anaerobic conditions. Solutions should be prepared fresh using deoxygenated solvents and stored under an inert atmosphere (e.g., nitrogen or argon). Exposure to air should be minimized, as studies have shown a significant increase in toxicity after even short periods of air contact.[1]
Q4: Are there established methods to test for the presence of impurities in our this compound samples?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent results between different batches of this compound | Batch-to-batch variability in impurity profiles. | 1. Request a certificate of analysis from the supplier for each batch. 2. Perform your own impurity profiling using HPLC-UV or HPLC-MS to compare batches. 3. If significant differences are observed, consider purifying the this compound or sourcing it from a different manufacturer. |
| Unexpected cell death or animal mortality at previously safe doses | Degradation of this compound to more toxic compounds (e.g., arsenoxide) due to improper storage or handling. | 1. Review your storage and handling procedures. Ensure the compound is stored under an inert atmosphere and protected from light and moisture. 2. Prepare solutions fresh for each experiment using deoxygenated solvents. 3. Test the purity of your current stock of this compound. |
| Difficulty in achieving a clear solution upon reconstitution | Presence of insoluble impurities or degradation products. | 1. Attempt to dissolve a small amount in the recommended solvent. If it does not dissolve completely, it may indicate contamination. 2. Analyze the insoluble material separately if possible. 3. Do not use the solution if it is not clear, as this may indicate the presence of potentially toxic particulates. |
Quantitative Data on Toxicity
| Compound | Animal Model | Route of Administration | LD50 / MTD | Reference |
| This compound | Rat | Intravenous | MTD: ~254 mg/kg | [8] |
| Arsphenamine | Rat | Intravenous | MTD: ~105 mg/kg | [8] |
| Sodium Arsenite | Rat | Subcutaneous | LD50: 12 mg/kg | [9] |
| Sodium Arsenite | Mouse | Oral | LD50: 18 mg/kg | [9] |
| Arsenic Trioxide | Rat | Oral | LD50: 14.98 mg/kg | [10] |
MTD: Maximum Tolerated Dose
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling of this compound (General Approach)
This protocol provides a general framework for developing an HPLC-UV method for the analysis of this compound and its potential impurities. Optimization will be required for specific instrumentation and columns.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Filter and degas all mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 254 nm.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable deoxygenated solvent (e.g., a mixture of water and methanol) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: Acute Oral Toxicity Study in Rodents (Adapted from OECD Guideline 423)
This protocol outlines a general procedure for assessing the acute oral toxicity of a test substance, which can be adapted for this compound impurities if they can be isolated.
-
Test Animals:
-
Use healthy, young adult rats (e.g., Wistar strain), typically females.
-
House the animals in appropriate conditions with a 12-hour light/dark cycle.
-
-
Dose Preparation and Administration:
-
Prepare a solution or suspension of the test substance in a suitable vehicle (e.g., water, corn oil).
-
Administer the test substance by oral gavage in a single dose. The volume should generally not exceed 1 mL/100g of body weight.
-
-
Procedure (Stepwise Approach):
-
Start with a group of three animals at a predetermined dose level (e.g., based on preliminary data).
-
Observe the animals for mortality and clinical signs of toxicity.
-
If no mortality occurs, dose a new group of three animals at a higher dose level.
-
If mortality occurs, dose a new group of three animals at a lower dose level.
-
Continue this process until the dose that causes mortality in a certain proportion of animals is identified, or the limit dose (e.g., 2000 mg/kg) is reached without mortality.
-
-
Observations:
-
Observe animals closely for the first few hours after dosing and at least once daily for 14 days.
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, and behavior.
-
Record body weights at the start of the study and weekly thereafter.
-
At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by Trivalent Arsenicals
Trivalent arsenicals, including the active metabolites of this compound and its more toxic impurities, are known to disrupt key cellular signaling pathways, primarily through their interaction with sulfhydryl groups on proteins. This can lead to the activation of stress-response pathways and the inhibition of normal cellular processes.
Caption: Activation of MAPK signaling pathways by trivalent arsenicals.
Caption: Disruption of the Hippo signaling pathway by arsenic compounds.[1][11][12][13][14][15][16][17]
Experimental Workflow Diagrams
Caption: Workflow for HPLC-UV impurity profiling of this compound.
Caption: Workflow for an in vivo acute oral toxicity study in rodents.
References
- 1. This compound Research Chemical|For Research [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jopcr.com [jopcr.com]
- 5. Determination of organoarsenic species in marine samples using gradient elution cation exchange HPLC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 6. Speciation Analysis of Arsenic Compounds by HPLC-ICP-MS: Application for Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. | PPTX [slideshare.net]
- 9. Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arsenic compounds activate MAPK and inhibit Akt pathways to induce apoptosis in MA‐10 mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. Determination of organoarsenic species in marine samples using gradient elution cation exchange HPLC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 15. Arsenic impairs stem cell differentiation via the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. Emerging evidence on the role of the Hippo/YAP pathway in liver physiology and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of early arsenical drugs
Technical Support Center: Early Arsenical Drugs
This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of early arsenical drugs like Salvarsan (Arsphenamine), Neosalvarsan, and Atoxyl.
Frequently Asked Questions (FAQs)
Q1: Why is my Salvarsan (Arsphenamine) powder difficult to dissolve in water?
A1: Salvarsan, or Compound 606, was distributed as a yellow, crystalline, hygroscopic powder that is inherently unstable in air and not readily soluble in water.[1][2] It was marketed as a dihydrochloride (B599025) salt, which is acidic and requires neutralization to a monosodium or disodium (B8443419) salt to become soluble for administration.[3] Simply adding water will result in an acidic, insoluble suspension.
Q2: What is the key difference in solubility between Salvarsan and Neosalvarsan?
A2: Neosalvarsan (Compound 914) was developed by Paul Ehrlich's laboratory as a more soluble alternative to Salvarsan.[4][5] It is a derivative in which one of the amino groups is modified with a sodium formaldehyde (B43269) sulfoxylate (B1233899) group, which confers greater water solubility.[6] This modification made Neosalvarsan easier to prepare for injection as it did not require the complex multi-step neutralization process needed for Salvarsan.[1][7]
Q3: My Atoxyl (Arsanilic Acid) solution is forming a precipitate. What could be the cause?
A3: Atoxyl (sodium arsanilate) is generally soluble in water but only slightly soluble in alcohol and very slightly soluble in ether or chloroform.[8] Precipitation could occur due to several reasons:
-
pH Changes: Atoxyl's solubility is pH-dependent. Changes in the solution's pH could cause the free acid form (arsanilic acid) to precipitate.
-
Solvent Incompatibility: If mixed with a solvent in which it has low solubility, such as ether, it will precipitate.
-
Temperature: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.
Q4: Why is it critical to prepare Salvarsan solutions with minimal exposure to air?
A4: Salvarsan is highly unstable and prone to oxidation when exposed to air.[1][5] This oxidation process not only reduces the drug's efficacy but also converts it into a more toxic form, increasing the risk of severe side effects.[1][4] Historically, it was recommended to prepare the solution in sealed vials or under a nitrogen atmosphere to prevent this degradation.[1]
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution |
| Salvarsan solution remains a cloudy suspension after adding sterile water. | The drug is in its acidic dihydrochloride form, which is insoluble in water.[1][3] | The solution requires careful neutralization. Add a sterile, dilute solution of sodium hydroxide (B78521) (NaOH) dropwise until a clear, yellow solution is formed. See Protocol 1 for detailed steps. |
| A clear Salvarsan solution turns cloudy or forms a precipitate again. | Too much alkali (NaOH) was added, forming the disodium salt which is less soluble and can precipitate. | Add a few drops of sterile dilute acid (like HCl) to revert to the more soluble monosodium salt. This requires extreme care to avoid making the solution acidic again. The process is delicate. |
| Neosalvarsan solution appears to darken or change color upon standing. | The compound is oxidizing due to air exposure.[9] Oxidized solutions are more toxic. | Discard the solution immediately. Prepare a fresh solution immediately before use and ensure minimal agitation and exposure to air during preparation. |
| Administered solutions are causing severe local reactions (e.g., "burning up veins"). | This can be due to incorrect preparation (improper pH), oxidation of the drug, or the inherent toxicity of the compound.[10] | Ensure the pH of the final Salvarsan solution is near neutral. Prepare all solutions fresh using aseptic techniques and appropriate sterile, distilled water. Administer via the correct route (intravenous infusion was common) and dilution. |
Quantitative Data Summary
The historical nature of these compounds means that precise quantitative solubility data as per modern standards is scarce. The table below compiles available qualitative and descriptive data.
| Compound | Chemical Name | Water Solubility | Alcohol Solubility | Other Solvents | Key Notes |
| Salvarsan | Arsphenamine (B1667614) Dihydrochloride | Insoluble in its initial form. Soluble after neutralization with NaOH.[3][4] | Soluble | Soluble in ether and glycerine.[5] | Marketed as a yellow, hygroscopic, unstable powder.[1][2] |
| Neosalvarsan | Neoarsphenamine | Readily soluble.[4][6] | Data not specified. | Data not specified. | Developed to be a more water-soluble and easier-to-prepare alternative to Salvarsan.[5][7] |
| Atoxyl | Sodium Arsanilate | Soluble.[8] | Slightly Soluble.[8] | Very slightly soluble in Ether, Chloroform.[8] | Used as a sodium salt for injections.[11] |
Experimental Protocols
Protocol 1: Historical Preparation of a Salvarsan Solution for Injection
Disclaimer: This protocol is for informational purposes, reflecting historical practices. These compounds are toxic and should be handled with extreme caution and modern safety standards.
-
Initial Dissolution: In an aseptic environment, dissolve the required dose of Salvarsan powder (e.g., 0.6 g) in approximately 40-50 mL of sterile, hot distilled water. This will form a cloudy, acidic suspension.[1][2]
-
Neutralization: Using a sterile pipette, add a 15% sterile sodium hydroxide (NaOH) solution drop by drop while constantly agitating the mixture.
-
First Precipitation: A thick, gelatinous precipitate of the monosodium salt will form. Continue adding NaOH.
-
Clarification: As more NaOH is added, the precipitate will redissolve, yielding a clear, yellow, alkaline solution (the disodium salt). This is the point of solubility.
-
Final Adjustment (Optional but recommended): Some historical procedures recommended carefully adding a drop or two of dilute acid back to this clear solution to ensure it was not overly alkaline, which could increase toxicity.
-
Dilution and Administration: Dilute the final clear solution with sterile saline to the desired final volume (often several hundred milliliters) for slow intravenous injection.[1] The solution must be used immediately after preparation.
Protocol 2: Preparation of a Neosalvarsan Solution
-
Aseptic Preparation: In an aseptic environment, draw up the required volume of sterile, room-temperature distilled water into a syringe.
-
Dissolution: Slowly add the water to the vial containing the Neosalvarsan powder.
-
Mixing: Gently agitate the vial by rolling it between the hands. Avoid vigorous shaking to minimize air exposure and oxidation.[9] The powder should dissolve readily to form a clear solution.
-
Administration: The solution should be administered immediately intravenously.
Visualizations
Logical Workflow for Drug Preparation
This diagram illustrates the decision process for preparing solutions of Salvarsan versus the more soluble Neosalvarsan.
Caption: Decision workflow for preparing arsenical drug solutions.
Proposed Mechanism of Action Pathway
This diagram shows the proposed mechanism by which trivalent arsenicals exert their anti-trypanosomal effect. The drugs are prodrugs that are metabolized to active trivalent arsenicals, which then inhibit key parasitic enzymes.[6][7][12]
Caption: Proposed mechanism of action for trivalent arsenical drugs.
References
- 1. Arsphenamine - Wikipedia [en.wikipedia.org]
- 2. Of Syphilis and Salvarsan: The danger and promise of cure - Dittrick Medical History Center [artsci.case.edu]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. The introduction of ‘chemotherapy’ using arsphenamine – the first magic bullet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jameslindlibrary.org [jameslindlibrary.org]
- 6. Neosalvarsan - Wikipedia [en.wikipedia.org]
- 7. Neosalvarsan [chemeurope.com]
- 8. labsolu.ca [labsolu.ca]
- 9. This compound Research Chemical|For Research [benchchem.com]
- 10. Syphilis and Salvarsan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arsanilic acid - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Melarsoprol? [synapse.patsnap.com]
Technical Support Center: Strategies to Reduce Organoarsenic Compound Toxicity in Research
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with organoarsenic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce the toxicity of organoarsenic compounds in a research setting?
A1: The primary strategies to mitigate the toxicity of organoarsenic compounds in research can be broadly categorized into three main approaches:
-
Chelation Therapy: This involves the use of chelating agents that bind to arsenic, forming a less toxic complex that can be more easily excreted from cells or organisms. Common chelating agents include Dimercaptosuccinic acid (DMSA), Dimercapto-1-propanesulfonic acid (DMPS), and British Anti-Lewisite (BAL).
-
Antioxidant Supplementation: Organoarsenic compounds are known to induce oxidative stress by generating reactive oxygen species (ROS). Antioxidants can neutralize these harmful ROS, thereby reducing cellular damage. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione (B108866), is a widely studied and effective antioxidant in this context.
-
Arsenic Speciation Analysis: The toxicity of arsenic is highly dependent on its chemical form (speciation). Inorganic forms like arsenite (AsIII) are generally more toxic than organic forms. Understanding the specific arsenic species present in your experimental system is crucial for accurately assessing and managing toxicity. High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is the gold standard for arsenic speciation analysis.
Q2: How does chelation therapy work to reduce organoarsenic toxicity?
A2: Chelation therapy works by introducing a substance (the chelating agent) that has a high affinity for the metal ion, in this case, arsenic. The chelating agent forms a stable, ring-like structure with the arsenic ion, effectively "trapping" it. This newly formed complex is typically less toxic than the free arsenic ion and is more water-soluble, which facilitates its excretion from the body or removal from a cellular system. The effectiveness of a chelating agent depends on its affinity for the specific arsenic species, its ability to reach the site of arsenic accumulation, and its own toxicity profile.
Q3: What is the role of oxidative stress in organoarsenic toxicity, and how do antioxidants help?
A3: Organoarsenic compounds can disrupt cellular processes, particularly mitochondrial function, leading to the overproduction of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. This increase in ROS creates a state of oxidative stress, which can damage cellular components like lipids, proteins, and DNA, ultimately leading to cell death. Antioxidants help by neutralizing these ROS. For example, N-acetylcysteine (NAC) replenishes intracellular levels of glutathione (GSH), a major endogenous antioxidant that plays a key role in detoxifying arsenic compounds and scavenging ROS. By reducing oxidative stress, antioxidants can protect cells from the damaging effects of organoarsenic compounds.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in cell-based assays with organoarsenic compounds.
-
Possible Cause 1: Incorrect Dosage or Concentration. The concentration of the organoarsenic compound may be too high for the specific cell line being used.
-
Solution: Perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) of the compound for your cell line. Start with a wide range of concentrations and narrow it down to find a suitable working concentration that allows for the study of sublethal effects if desired.
-
-
Possible Cause 2: High Proportion of Toxic Arsenic Species. The stock solution of your organoarsenic compound may contain a higher than expected proportion of more toxic inorganic arsenic species (e.g., arsenite).
-
Solution: Perform arsenic speciation analysis on your stock solution using HPLC-ICP-MS to determine the concentration of each arsenic species. This will allow for a more accurate assessment of the toxic potential.
-
-
Possible Cause 3: Cell Line Sensitivity. The cell line you are using may be particularly sensitive to arsenic-induced toxicity.
-
Solution: Consider using a different cell line that is known to be more resistant to arsenic toxicity, or genetically modify your current cell line to overexpress protective genes, such as those involved in antioxidant defense.
-
Issue 2: Inconsistent or unexpected results in arsenic speciation analysis using HPLC-ICP-MS.
-
Possible Cause 1: Matrix Effects. Components of the biological matrix (e.g., salts, proteins in urine or cell lysates) can interfere with the chromatographic separation or the ICP-MS detection. High chloride concentrations, for instance, can form argon chloride (ArCl+), which has the same mass-to-charge ratio as arsenic (m/z 75), leading to artificially high readings.[1]
-
Solution: Implement a dynamic reaction cell (DRC) in the ICP-MS to resolve polyatomic interferences.[1] Matrix-matched calibration standards should also be used to compensate for signal suppression or enhancement. Proper sample preparation, such as dilution or protein precipitation, is also crucial.[2]
-
-
Possible Cause 2: Species Transformation during Sample Preparation or Storage. The chemical form of arsenic can change during sample handling and storage, leading to inaccurate speciation results. For example, As(III) can oxidize to the less toxic As(V).
-
Solution: Minimize sample processing time and store samples at low temperatures (e.g., -80°C) to preserve the integrity of the arsenic species. Use appropriate extraction methods that are known to minimize species interconversion.
-
-
Possible Cause 3: Contamination. Contamination from glassware, reagents, or the environment can introduce extraneous arsenic into your samples.
-
Solution: Use metal-free labware and high-purity reagents. Analyze procedural blanks to monitor for and quantify any background arsenic levels.
-
Data Presentation
Table 1: Median Lethal Dose (LD50) of Various Arsenic Compounds
| Arsenic Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Sodium Arsenite | Rat | Oral | 15 | [3] |
| Metallic Arsenic | Rat | Oral | 763 | [4] |
| Monomethylarsonic acid (MMA) | Hamster | Intraperitoneal | 29.3 µmol/kg | [5] |
| Sodium Arsenite | Hamster | Intraperitoneal | 112.0 µmol/kg | [5] |
| Monomethylarsonous acid (MMA(III)) | Chang human hepatocytes | In vitro (LC50) | 6 µM | [6] |
| Arsenite | Chang human hepatocytes | In vitro (LC50) | 68 µM | [6] |
Table 2: Efficacy of Chelation Therapy and Antioxidant Treatment in Reducing Arsenic Toxicity
| Treatment | Model System | Parameter Measured | Result | Reference(s) |
| meso-DMSA | Mice (in vivo) | Reversal of arsenite-induced pyruvate (B1213749) dehydrogenase inhibition | Superior to DL-DMSA | [7] |
| N-acetylcysteine (NAC) | Rats (in vivo) | Reduction of arsenic-induced hepatotoxicity | Significant improvement in liver function parameters | [7][8] |
| NAC + DMSA | Rats (in vivo) | Recovery of total protein and glutathione levels | Superior to monotherapy | [7] |
Experimental Protocols
Protocol 1: In Vitro Chelation of Sodium Arsenite using DMSA
This protocol provides a general framework for assessing the efficacy of DMSA in reducing the cytotoxicity of sodium arsenite in a cell culture model.
Materials:
-
Cell line of interest (e.g., HepG2, Chang hepatocytes)
-
Complete cell culture medium
-
Sodium arsenite stock solution
-
meso-2,3-Dimercaptosuccinic acid (DMSA) stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density to achieve ~80% confluency after 24 hours of incubation.
-
Treatment:
-
Prepare serial dilutions of sodium arsenite in complete culture medium.
-
Prepare solutions of sodium arsenite at a fixed concentration (e.g., IC50) co-treated with serial dilutions of DMSA.
-
Include control wells with medium only and DMSA only.
-
Remove the old medium from the cells and add the treatment solutions.
-
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48 hours) at 37°C in a humidified CO2 incubator.
-
Cytotoxicity Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the concentration of sodium arsenite and DMSA to determine the protective effect of the chelator.
Protocol 2: Assessing the Efficacy of N-acetylcysteine (NAC) Against Organoarsenic-Induced Cytotoxicity
This protocol outlines a method to evaluate the protective effects of NAC against cytotoxicity induced by an organoarsenic compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Organoarsenic compound stock solution
-
N-acetylcysteine (NAC) stock solution
-
96-well cell culture plates
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Pre-treatment (optional) and Co-treatment:
-
For pre-treatment, incubate cells with various concentrations of NAC for a defined period (e.g., 1-2 hours) before adding the organoarsenic compound.
-
For co-treatment, add solutions containing the organoarsenic compound at a fixed concentration and varying concentrations of NAC simultaneously to the cells.
-
Include appropriate controls: medium only, organoarsenic only, and NAC only.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Cytotoxicity Assessment (LDH Assay):
-
Collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the medium, which is an indicator of cell membrane damage.
-
Measure the absorbance at the specified wavelength.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (fully lysed cells). Plot the cytotoxicity against the concentration of NAC to determine its protective effect.[9]
Protocol 3: Measurement of Mitochondrial ROS Production using MitoSOX Red
This protocol describes the use of the fluorescent probe MitoSOX Red to specifically detect mitochondrial superoxide production in cells exposed to organoarsenic compounds.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Organoarsenic compound stock solution
-
MitoSOX Red reagent
-
Fluorescence microscope or flow cytometer
-
Appropriate buffers (e.g., HBSS)
Procedure:
-
Cell Seeding and Treatment: Seed cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy, 6-well plate for flow cytometry) and allow them to adhere. Treat the cells with the organoarsenic compound at the desired concentration and for the desired time.
-
MitoSOX Red Staining:
-
Washing: Wash the cells gently with warm buffer to remove excess probe.
-
Imaging or Flow Cytometry:
-
Microscopy: Immediately image the cells using a fluorescence microscope with the appropriate filter set for red fluorescence (e.g., excitation ~510 nm, emission ~580 nm).[12]
-
Flow Cytometry: Detach the cells, resuspend them in buffer, and analyze them on a flow cytometer, measuring the fluorescence in the appropriate channel.
-
-
Data Analysis: Quantify the fluorescence intensity. An increase in red fluorescence indicates an increase in mitochondrial superoxide production.
Mandatory Visualizations
References
- 1. Arsenic speciation using HPLC–ICP–MS in white and brown rice and health risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Speciation Analysis of Arsenic Compounds by HPLC-ICP-MS: Application for Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. Monomethylarsonous acid (MMA(III)) and arsenite: LD(50) in hamsters and in vitro inhibition of pyruvate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monomethylarsonous acid (MMA(III)) is more toxic than arsenite in Chang human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-acetylcysteine and meso-2,3-dimercaptosuccinic acid alleviate oxidative stress and hepatic dysfunction induced by sodium arsenite in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of protective effect of N-acetyl cysteine on arsenic-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetylcysteine attenuates sodium arsenite-induced oxidative stress and apoptosis in embryonic fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the Therapeutic Index of Novel Arsenical Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for working with novel arsenical drug candidates. Our goal is to facilitate smoother experimentation and data interpretation, ultimately aiding in the development of safer and more effective cancer therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for novel organic arsenicals like Darinaparsin (B1669831)?
A1: Darinaparsin, a novel organic arsenical, exhibits a multi-faceted mechanism of action that differs from inorganic arsenic trioxide (ATO). Its primary mechanisms include the disruption of mitochondrial function, leading to an increase in intracellular reactive oxygen species (ROS), and the modulation of key signaling pathways, which collectively induce cell cycle arrest and apoptosis in cancer cells.[1][2]
Q2: How does the toxicity profile of Darinaparsin compare to Arsenic Trioxide (ATO)?
A2: Preclinical and clinical studies suggest that Darinaparsin has a more favorable toxicity profile compared to ATO.[3] Organic arsenicals are generally considered to be less toxic than inorganic forms.[3] This improved safety profile is a key driver in the development of novel arsenical agents.
Q3: What are the key signaling pathways affected by arsenical drugs?
A3: Arsenical drugs modulate several critical signaling pathways involved in cancer cell proliferation and survival. Arsenic trioxide has been shown to inhibit the Hedgehog signaling pathway by targeting the GLI transcription factors.[4][5][6][7][8] Darinaparsin has been demonstrated to activate the MAPK signaling pathway and also inhibit the Hedgehog pathway.[9][10][11][12][13]
Q4: What strategies can be employed to improve the therapeutic index of arsenical drugs?
A4: Several strategies are being explored to enhance the therapeutic index of arsenicals. One major approach is the development of novel organic arsenicals, like Darinaparsin, which exhibit greater efficacy and reduced toxicity.[3] Another key strategy is combination therapy, where arsenicals are used with other anticancer agents to achieve synergistic effects at lower, less toxic doses.
Data Presentation: Comparative Efficacy and Pharmacokinetics
Table 1: In Vitro Cytotoxicity (IC50) of Arsenical Drugs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Arsenic Trioxide | Raji | Lymphoma | 2.06 | 24 |
| Jurkat | Lymphoma | 3.75 | 24 | |
| NCI-H460 | Lung Cancer | >10 | 24 | |
| NCI-H460 | Lung Cancer | 6 | 72 | |
| NCI-H1299 | Lung Cancer | 4 | 72 | |
| ESFT Cell Lines (avg) | Ewing Sarcoma | 0.68 | Not Specified | |
| Medulloblastoma (avg) | Medulloblastoma | 0.68 | Not Specified | |
| Darinaparsin | NB4 | Leukemia | 1.03 | 24 |
| U-937 | Leukemia | 1.76 | 24 | |
| MOLT-4 | Leukemia | 2.94 | 24 | |
| HL-60 | Leukemia | 2.96 | 24 | |
| Jurkat | T-cell Lymphoma | 2.7 | 72 | |
| HH | T-cell Lymphoma | 3.2 | 72 | |
| Hut78 | T-cell Lymphoma | 6.7 | 72 | |
| L540 | Hodgkin's Lymphoma | 1.3 | 72 | |
| L1236 | Hodgkin's Lymphoma | 2.8 | 72 | |
| L428 | Hodgkin's Lymphoma | 7.2 | 72 |
Table 2: Pharmacokinetic Parameters of Arsenical Drugs
| Compound | Parameter | Value | Species | Administration |
| Arsenic Trioxide | Cmax | 32 ng/mL | Human | IV |
| Trough (6h) | 10 ng/mL | Human | IV | |
| Absolute Bioavailability | 81.03% | Rat | Oral | |
| Darinaparsin | Cmax (300 mg/m²) | 708 - 838 ng/mL | Human | IV |
| AUC₀₋₂₄ (300 mg/m²) | 11282 - 12759 ng·h/mL | Human | IV | |
| t½ (300 mg/m²) | 20 - 20.6 h | Human | IV |
Mandatory Visualizations
References
- 1. ashpublications.org [ashpublications.org]
- 2. Darinaparsin in patients with relapsed or refractory peripheral T-cell lymphoma: results of an Asian phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and clinical development of darinaparsin, a novel organic arsenic derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the Roles of the Hedgehog Signaling Pathway during T-Cell Lymphopoiesis and in T-Cell Acute Lymphoblastic Leukemia (T-ALL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Arsenic trioxide inhibits human cancer cell growth and tumor development in mice by blocking Hedgehog/GLI pathway [jci.org]
- 6. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 7. Arsenic antagonizes the Hedgehog pathway by preventing ciliary accumulation and reducing stability of the Gli2 transcriptional effector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Novel Organic Arsenical Darinaparsin Induces MAPK-Mediated and SHP1-Dependent Cell Death in T-cell Lymphoma and Hodgkin’s Lymphoma Cells and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel organic arsenical darinaparsin induces MAPK-mediated and SHP1-dependent cell death in T-cell lymphoma and Hodgkin lymphoma cells and human xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collection - Data from The Novel Organic Arsenical Darinaparsin Induces MAPK-Mediated and SHP1-Dependent Cell Death in T-cell Lymphoma and Hodgkin Lymphoma Cells and Human Xenograft Models - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Bridging the Gap Between In Vitro and In Vivo Arsenical Studies
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to navigate the complexities of translating in vitro findings for arsenicals to in vivo models. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help resolve common discrepancies and enhance the predictive value of your research.
Troubleshooting Guide: Common Discrepancies and Solutions
This guide addresses frequent challenges encountered when in vitro efficacy or toxicity of arsenicals does not align with in vivo outcomes.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| High in vitro potency, low in vivo efficacy | Poor Bioavailability: The arsenical may not be well absorbed in the gastrointestinal tract.[1] Rapid Metabolism/Excretion: The compound is quickly metabolized into less active forms or cleared from the body. Species-Specific Metabolism: The animal model may metabolize the arsenical differently than human cells. | - Assess Bioavailability: Conduct pharmacokinetic studies to determine the concentration of the arsenical in the plasma over time. Consider formulation changes to improve absorption. - Metabolite Analysis: Analyze urine and plasma for metabolites to understand the biotransformation of the compound.[2] - Select Appropriate Animal Model: Choose a model with metabolic pathways more similar to humans if possible. |
| Low in vitro toxicity, high in vivo toxicity | Formation of Toxic Metabolites: The liver or other organs may convert the arsenical into a more toxic substance.[2] Target Organ Accumulation: The compound may accumulate in a specific organ, reaching toxic concentrations. Immune System Response: The in vivo model may have an adverse immune reaction not present in cell culture. | - Investigate Metabolic Activation: Use in vitro liver microsome assays to screen for the formation of toxic metabolites. - Biodistribution Studies: Track the distribution and accumulation of the arsenical in various tissues. - Immunotoxicity Assessment: Monitor for signs of inflammation and immune cell activation in treated animals. |
| Inconsistent results between different in vitro assays | Different Cellular Mechanisms: Assays may measure different endpoints (e.g., metabolic activity vs. membrane integrity), which can be affected differently by the arsenical. Cell Line Variability: Different cell lines have unique genetic and metabolic profiles that influence their response. | - Use a Panel of Assays: Employ multiple cytotoxicity assays that measure different aspects of cell health. - Characterize Cell Lines: Ensure the chosen cell lines are relevant to the in vivo model and the research question. |
| Difficulty correlating in vitro IC50 to in vivo effective dose | Complex Pharmacokinetics/Pharmacodynamics (PK/PD): The relationship between drug concentration and effect is more complex in a whole organism. Dose Translation Challenges: Direct conversion of concentration (in vitro) to dosage (in vivo) is often not straightforward. | - Develop a PK/PD Model: Integrate pharmacokinetic data with efficacy data to understand the dose-response relationship in vivo. - Allometric Scaling: Use established methods to scale doses from animal models to humans, considering differences in body surface area and metabolism. |
Frequently Asked Questions (FAQs)
Q1: Why is there often a poor correlation between the IC50 of an arsenical in a cancer cell line and its effective dose in a mouse model?
A1: The discrepancy arises from the fundamental differences between a simplified in vitro system and a complex in vivo environment. In an animal model, factors such as absorption, distribution, metabolism, and excretion (ADME) play a crucial role in determining the concentration of the active compound that reaches the tumor.[1] Additionally, the tumor microenvironment, including interactions with the immune system and stromal cells, can significantly influence the drug's efficacy, aspects that are absent in a cell culture flask.
Q2: How can I improve the predictive value of my in vitro studies for in vivo outcomes?
A2: To enhance the translational relevance of your in vitro work, consider the following:
-
Use of 3D cell cultures or organoids: These models more closely mimic the three-dimensional structure and cell-cell interactions of tissues.
-
Co-culture systems: Incorporating different cell types, such as immune cells or fibroblasts, can provide a more realistic representation of the tumor microenvironment.
-
Metabolically competent cell lines: Using cells that express key metabolic enzymes can help to predict the formation of active or toxic metabolites.
-
In vitro bioaccessibility assays: These can provide an initial estimate of a compound's potential for absorption in the gut.
Q3: What are the key signaling pathways affected by arsenicals that I should investigate?
A3: Arsenicals are known to impact several critical cellular pathways. Two of the most important are:
-
Oxidative Stress Pathways: Arsenicals can induce the production of reactive oxygen species (ROS), leading to cellular damage. Key players in this pathway include the Nrf2-antioxidant response element (ARE) signaling pathway.[3][4]
-
Apoptosis Pathways: Many arsenicals exert their anticancer effects by inducing programmed cell death. This often involves the activation of caspase cascades (both intrinsic and extrinsic pathways) and modulation of the MAPK signaling pathway (including JNK, p38, and ERK).[2][5][6]
Quantitative Data Summary
The following tables provide a summary of reported in vitro and in vivo data for various arsenicals to illustrate the typical range of effective concentrations and doses.
Table 1: In Vitro Cytotoxicity (IC50) of Arsenicals in Various Cancer Cell Lines
| Arsenical | Cell Line | Cancer Type | IC50 (µM) |
| Arsenic Trioxide | NCI/ADR-RES | Ovarian | 0.54 |
| P388 | Leukemia | 0.71 | |
| MOLT-4 | Leukemia | 0.93 | |
| A549/ATCC | Non-Small Cell Lung | 1.58 | |
| HT29 | Colon | 2.51 | |
| OVCAR-5 | Ovarian | 3.16 | |
| U251 | CNS | 3.55 | |
| SK-MEL-28 | Melanoma | 4.37 | |
| DU-145 | Prostate | 5.01 | |
| MCF7 | Breast | 5.62 | |
| Sodium Arsenite | HeLa | Cervical | ~10 |
| HT1080 | Fibrosarcoma | ~10 | |
| Dimethylarsinic Acid | MA-10 | Leydig Cell Tumor | ~1000-10000 |
Data compiled from multiple sources.[2][7][8]
Table 2: In Vivo Efficacy of Arsenic Trioxide in Mouse Models
| Cancer Type | Mouse Model | Dosing Regimen | Outcome |
| Acute Promyelocytic Leukemia (APL) | PML/RARα transgenic mice | 10 mg/kg, daily | Prolonged survival |
| Non-Small Cell Lung Cancer | A549 xenograft | 2.5 - 5.0 mg/kg, daily for 10 days | Reduced tumor growth |
| Ewing Sarcoma | Xenograft | 2.5 mg/kg, daily x 5 (3 weeks) | No significant difference in event-free survival |
Data compiled from multiple sources.[9][10][11]
Key Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Arsenical Treatment: Prepare serial dilutions of the arsenical compound in culture medium. Remove the existing medium from the wells and add 100 µL of the arsenical dilutions or control medium. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Dilute the stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the arsenical concentration.
In Vivo Acute Oral Toxicity Study in Rodents (Mouse Model)
Principle: This study is designed to determine the acute toxicity of an arsenical after a single oral administration. It helps in identifying the dose range for subsequent efficacy studies and provides information on potential target organs of toxicity.
Methodology:
-
Animal Selection and Acclimatization: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old. House the animals in standard conditions for at least 5 days to allow for acclimatization.
-
Dose Preparation: Prepare the arsenical compound in a suitable vehicle (e.g., sterile water or saline). The concentration should be calculated to deliver the desired dose in a volume that does not exceed 10 mL/kg body weight.
-
Dosing: Fast the mice for 3-4 hours before dosing. Administer the prepared arsenical solution or vehicle control orally using a gavage needle.
-
Dose Groups: A typical study includes a control group (vehicle only) and at least three dose levels of the arsenical (low, medium, and high). The doses are selected based on available in vitro data or literature.
-
Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Record body weights at the start of the study and periodically thereafter.
-
Necropsy: At the end of the observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) and collect major organs for histopathological examination.
-
Data Analysis: Analyze mortality data to determine the LD50 (lethal dose for 50% of the animals), if applicable. Evaluate clinical signs, body weight changes, and histopathology findings to characterize the toxicity profile of the arsenical.[12][13][14][15][16]
Visualization of Key Signaling Pathways
Arsenic-Induced Oxidative Stress
Arsenicals can induce the production of Reactive Oxygen Species (ROS), leading to a state of oxidative stress. This disrupts the normal redox balance of the cell and can activate signaling pathways that lead to either adaptation or cell death. A key response is the activation of the Nrf2 transcription factor, which upregulates the expression of antioxidant genes.
Caption: Arsenic-induced oxidative stress pathway.
Arsenic-Induced Apoptosis via Caspase Activation
Arsenicals are potent inducers of apoptosis (programmed cell death), a key mechanism of their anti-cancer activity. They can activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways, which converge on the activation of effector caspases, such as caspase-3, leading to cell death.
Caption: Arsenic-induced apoptosis signaling cascade.
Experimental Workflow for Troubleshooting Discrepancies
This workflow provides a logical sequence of experiments to investigate and resolve discrepancies between in vitro and in vivo results for arsenicals.
Caption: Troubleshooting workflow for arsenical studies.
References
- 1. In vivo and in vitro methods for evaluating soil arsenic bioavailability: relevant to human health risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arsenic compounds induce apoptosis through caspase pathway activation in MA-10 Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unfolded Protein Response Signaling and MAP Kinase Pathways Underlie Pathogenesis of Arsenic-induced Cutaneous Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arsenic trioxide induces apoptosis in pancreatic cancer cells via changes in cell cycle, caspase activation, and GADD expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. The degree of caspase-3 aggregation determines the selectivity of arsenic-induced cell death [jstage.jst.go.jp]
- 9. Anticancer Effects of Arsenic Compounds in Non-Small Cell Lung Cancer [dr.clintile.com]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. Evaluation of Arsenic Trioxide by the Pediatric Preclinical Testing Program with a Focus on Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Early Life Oral Arsenic Exposure on Intestinal Tract Development and Lipid Homeostasis in Neonatal Mice: Implications for NAFLD Development - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage and stability of Neoarsphenamine powder
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Neoarsphenamine powder. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
This compound powder is known to be unstable, particularly when exposed to air and moisture. For long-term storage, it is recommended to keep the powder in a dry, dark environment at -20°C. For short-term storage (days to weeks), a temperature of 0-4°C is acceptable.[1] To prevent oxidation, the powder should be stored in sealed vials, preferably under an inert atmosphere such as nitrogen.[1]
Q2: How should I handle this compound powder safely in the laboratory?
This compound is an organoarsenic compound and should be handled with care. Always use personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[1] Work in a well-ventilated area or a fume hood to avoid inhalation of the powder. Avoid direct contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with soap and water.
Q3: My this compound powder has changed color. Is it still usable?
A change in the color of the this compound powder, such as darkening, can indicate degradation. The primary degradation pathway is oxidation, which can lead to the formation of more toxic byproducts, including arsenoxide.[1] It is strongly advised not to use discolored powder, as the increased toxicity can significantly impact experimental results and safety.
Q4: What is the best solvent for reconstituting this compound powder?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For aqueous solutions, historical protocols suggest the use of sterile, oxygen-free water to minimize oxidation.[2] The choice of solvent will depend on the specific experimental requirements.
Q5: How long is a reconstituted solution of this compound stable?
Solutions of this compound are highly susceptible to oxidation when exposed to air, leading to a rapid increase in toxicity.[1] It is recommended to prepare solutions fresh for each experiment and use them immediately. If temporary storage is necessary, it should be for the shortest possible duration, in a sealed, airtight container, protected from light, and under an inert atmosphere if possible.
Troubleshooting Guides
Issue 1: Poor Solubility or Incomplete Dissolution
Symptoms:
-
The powder does not fully dissolve in the chosen solvent.
-
Visible particulate matter remains after vortexing or sonication.
Possible Causes:
-
Incorrect Solvent: this compound has specific solubility characteristics.
-
Low-Quality Reagent: The powder may contain insoluble impurities.
-
Degradation: The powder may have degraded, leading to less soluble byproducts.
Solutions:
-
Verify Solvent Choice: Ensure you are using a recommended solvent, such as DMSO, for initial solubilization.[1] For aqueous systems, consider the impact of pH on solubility.
-
Gentle Heating: Gentle warming of the solution may aid dissolution. However, be cautious as heat can accelerate degradation.
-
Sonication: Use an ultrasonic bath to aid in the dissolution of the powder.
-
Check Powder Integrity: Visually inspect the powder for any signs of discoloration that might indicate degradation.
Issue 2: Rapid Color Change of Reconstituted Solution
Symptoms:
-
The solution quickly turns yellow or brown after reconstitution.
Possible Causes:
-
Oxidation: Exposure to atmospheric oxygen is the most likely cause.
-
Contaminated Solvent: The solvent may contain oxidizing impurities.
-
Inappropriate pH: The pH of the solution can affect the stability of this compound.
Solutions:
-
Use Degassed Solvents: Prepare solutions using solvents that have been degassed to remove dissolved oxygen.
-
Inert Atmosphere: If possible, perform the reconstitution and subsequent handling under an inert gas like nitrogen or argon.
-
Fresh, High-Purity Solvents: Always use fresh, high-purity solvents for reconstitution.
-
pH Control: Buffer the solution to a pH that minimizes degradation, if compatible with your experimental design. The optimal pH for stability would need to be determined empirically.
Issue 3: Inconsistent Experimental Results
Symptoms:
-
High variability in results between different batches of reconstituted this compound.
-
Unexpected toxicity or lack of efficacy in biological assays.
Possible Causes:
-
Degradation of Stock Powder: The powder may have degraded during storage.
-
Inconsistent Reconstitution: Variations in the reconstitution process can lead to different concentrations of the active compound and its degradation products.
-
Age of Solution: The time between reconstitution and use can significantly impact the integrity of the compound.
Solutions:
-
Aliquot Stock Powder: Upon receipt, aliquot the this compound powder into smaller, single-use vials to minimize exposure of the entire stock to air and moisture.
-
Standardize Reconstitution Protocol: Develop and adhere to a strict, standardized protocol for reconstituting the powder, including solvent type, volume, and mixing method.
-
Prepare Fresh Solutions: Always prepare solutions immediately before use to ensure consistency and minimize the impact of degradation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Powder
| Storage Duration | Temperature | Atmosphere | Light Conditions |
| Short-term (days to weeks) | 0 - 4°C | Sealed Vial | Dark |
| Long-term (months to years) | -20°C | Sealed Vial under Nitrogen | Dark |
Table 2: Physical Properties and Appearance of this compound
| Property | Specification |
| Appearance | Solid powder[1][2] |
| Color | Typically a yellowish powder |
| Molecular Formula | C13H13As2N2NaO4S[1][3] |
| Molecular Weight | 466.15 g/mol [1][3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound and detect degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point for the separation of aromatic compounds.
2. Mobile Phase and Gradient:
-
A gradient elution is recommended to separate the parent compound from potential degradation products with different polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
A starting gradient could be 95% A and 5% B, ramping to 100% B over 20-30 minutes. The gradient should be optimized to achieve good resolution between peaks.
3. Sample Preparation:
-
Accurately weigh and dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 1 mg/mL).
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (this may need to be determined by UV-Vis spectroscopy). A DAD can be used to scan a range of wavelengths.
-
Injection Volume: 10 µL.
5. Forced Degradation Studies:
-
To validate the stability-indicating nature of the method, perform forced degradation studies.[4][5]
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH.
-
Oxidation: Treat the sample with 3% H2O2.
-
Thermal Degradation: Heat the solid powder or a solution at an elevated temperature (e.g., 70°C).
-
Photodegradation: Expose the sample to UV light.
-
-
Analyze the stressed samples using the developed HPLC method to ensure that degradation products are well-separated from the parent peak.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol outlines the general procedure for determining the water content in this compound powder using Karl Fischer titration.
1. Instrumentation:
-
A coulometric or volumetric Karl Fischer titrator. A coulometric titrator is generally more suitable for low water content.
2. Reagents:
-
Karl Fischer reagent (e.g., a one-component or two-component system).
-
Anhydrous methanol (B129727) or a suitable solvent for the sample.
3. Sample Preparation:
-
Accurately weigh a sufficient amount of this compound powder. The sample size will depend on the expected water content and the instrument's sensitivity.
-
The sample is introduced directly into the titration vessel.
4. Titration Procedure:
-
Follow the instrument manufacturer's instructions for standardizing the Karl Fischer reagent (for volumetric titration) and running a blank to account for ambient moisture.
-
Introduce the weighed sample into the titration cell.
-
The titration will proceed automatically until all the water in the sample has reacted.
-
The instrument will calculate the water content, typically expressed as a percentage or parts per million (ppm).
5. Important Considerations:
-
Perform all manipulations in a low-humidity environment to prevent moisture absorption from the air.
-
Ensure all glassware is thoroughly dried before use.
Visualizations
Caption: Experimental workflow for handling and analyzing this compound.
Caption: Conceptual mechanism of action for this compound.
Caption: Logical troubleshooting guide for common this compound issues.
References
Technical Support Center: Managing Cross-Contamination in Experiments with Arsenicals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with arsenical compounds. Our goal is to help you identify and mitigate potential sources of cross-contamination to ensure the accuracy and reliability of your experimental results.
Troubleshooting Guide
Q1: My experimental blank shows a high arsenic signal. What are the primary sources of contamination I should investigate?
An elevated arsenic signal in a blank sample indicates the introduction of arsenic from an external source. A systematic evaluation of all potential inputs is crucial. The most common sources include:
-
Reagents and Water: The purity of all chemicals and water is paramount. Even high-purity water (e.g., Type I) can become contaminated if the purification system is not properly maintained. Arsenic can also be present as an impurity in various chemical reagents.[1]
-
Laboratory Glassware and Plasticware: Borosilicate glass, while chemically resistant, is not entirely immune to leaching, especially with prolonged storage of solutions.[1] New glassware should be acid-leached before its first use to remove surface contaminants. Plasticware can also be a source of contamination.
-
Equipment: Shared laboratory equipment, such as pipettes, centrifuges, and incubators, can be a significant source of cross-contamination if not decontaminated thoroughly between experiments.
-
Environment: Airborne dust particles in the laboratory can settle on surfaces and introduce arsenic into your experiment.[2]
Q2: I suspect my stock solution of an arsenical compound is contaminated. How can I verify this?
To verify the purity of your stock solution, you can perform the following checks:
-
Analytical Testing: The most definitive method is to analyze the stock solution using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Graphite Furnace Atomic Absorption Spectrometry (GFAAS). Compare the measured concentration to the expected concentration.
-
Preparation of a New Stock Solution: Prepare a fresh stock solution using a different lot of the arsenical compound and a new batch of high-purity water and other reagents. If the issue is resolved with the new stock, the original stock or its components were likely contaminated.
-
Blank Analysis: Prepare a "mock" stock solution containing all components except the arsenical compound and analyze it for arsenic. This will help identify if any of the other reagents are contributing to the contamination.
Q3: I am observing unexpected cellular responses in my control group (not treated with arsenicals). Could this be due to cross-contamination?
Yes, unexpected biological effects in a control group are a strong indicator of cross-contamination. Even trace amounts of arsenicals can induce cellular stress responses.[3][4][5][6] To troubleshoot this:
-
Review Handling Procedures: Carefully review your cell culture and experimental handling procedures. Ensure that separate, dedicated sets of pipettes, media, and other reagents are used for control and arsenical-treated groups.
-
Decontaminate Equipment: Thoroughly decontaminate all shared equipment, including the cell culture hood, incubator, centrifuges, and microscopes.
-
Use Fresh Reagents: Discard all current media and reagents used for the control group and prepare fresh batches from new, unopened stock.
-
Spatial and Temporal Separation: If possible, handle control and arsenical-treated cells at different times or in different dedicated spaces to minimize the risk of airborne or aerosol contamination.[7]
Frequently Asked Questions (FAQs)
Q4: What is the best way to clean glassware to minimize arsenic contamination?
A rigorous cleaning protocol is essential for trace metal analysis. The following procedure is recommended:[1][8][9][10][11][12]
-
Initial Rinse: Immediately after use, rinse glassware with tap water to remove gross contamination.[1]
-
Detergent Wash: Soak and scrub with a 2% phosphate-free laboratory detergent solution.[1]
-
Tap Water Rinse: Thoroughly rinse off the detergent with tap water.
-
Acid Wash: After the tap water rinse, soak or rinse the glassware in an acid bath. A 10% hydrochloric acid solution is common, but for trace metal analysis, a 20% nitric acid solution is often preferred.[1][8] Ensure all detergent is removed before the acid wash.
-
Final Rinse: Rinse thoroughly, at least three to four times, with high-purity, arsenic-free water (e.g., distilled deionized water).[1]
-
Drying: Allow glassware to air dry on a clean rack or in a drying oven. Loosely cover openings with cleaned aluminum foil to prevent contamination from airborne dust.[1]
Q5: Can my choice of laboratory plasticware affect arsenic levels in my experiments?
Yes. While less common than with glassware, some plastics can contain trace amounts of metals that may leach into solutions. For ultra-trace analysis, it is advisable to:
-
Use high-quality, virgin polypropylene (B1209903) or other certified metal-free plasticware.
-
Pre-leach new plasticware by soaking it in a dilute acid solution (e.g., 1-5% nitric acid) for several hours, followed by thorough rinsing with high-purity water.
-
Whenever possible, use dedicated plasticware for experiments involving arsenicals and for control experiments.
Q6: How should I properly dispose of waste containing arsenicals?
Arsenical waste is considered hazardous and must be disposed of according to institutional and local regulations.[13][14] General guidelines include:
-
Segregation: Collect all arsenic-containing waste (liquid and solid) in clearly labeled, dedicated, and leak-proof containers.
-
Labeling: Label waste containers with "Hazardous Waste," the name of the arsenical compound, and a "Toxic" or "Carcinogen" hazard symbol.[14]
-
Liquid Waste: Collect liquid waste in a compatible container. Do not pour arsenical waste down the drain.[13]
-
Solid Waste: Collect contaminated solid waste (e.g., gloves, pipette tips, paper towels) in a designated, sealed bag or container.[14]
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department for specific instructions on waste pickup and disposal procedures.
Q7: What personal protective equipment (PPE) is required when working with arsenicals?
Appropriate PPE is crucial to prevent exposure. The minimum required PPE includes:[7][13][15][16]
-
Lab Coat: A buttoned lab coat should be worn at all times.
-
Gloves: Nitrile gloves are recommended. Double-gloving may be necessary for handling concentrated solutions. Change gloves immediately if they become contaminated.[16]
-
Eye Protection: Chemical splash goggles are required.
-
Respiratory Protection: For procedures that may generate dust or aerosols of arsenicals, a respirator may be necessary. Consult your institution's EH&S department for guidance on respirator selection and fit-testing.
Data Presentation
Table 1: Efficacy of Cleaning Procedures for Arsenic Decontamination of Laboratory Surfaces
Note: Direct comparative studies on the efficacy of various cleaning agents for arsenic decontamination on common laboratory surfaces are limited. The following table provides a summary of best practices based on general trace metal analysis guidelines.
| Surface Material | Cleaning Agent/Procedure | Expected Efficacy | Key Considerations |
| Borosilicate Glass | 1. Detergent wash2. Tap water rinse3. 10-20% Nitric Acid soak (hours)4. High-purity water rinse | High | Acid washing is critical for removing adsorbed arsenic.[1][8] |
| Stainless Steel | 1. Detergent wash2. Tap water rinse3. Wipe with 5-10% Nitric Acid4. High-purity water rinse | Moderate to High | Ensure complete removal of acid to prevent corrosion. |
| Plastic (Polypropylene/Polyethylene) | 1. Detergent wash2. Tap water rinse3. 1-5% Nitric Acid soak (hours)4. High-purity water rinse | Moderate | Efficacy can vary depending on the type and quality of the plastic. |
Table 2: Comparison of Analytical Methods for Arsenic Detection
| Analytical Method | Common Abbreviation | Typical Detection Limit Range (in aqueous solution) | Key Advantages | Key Disadvantages |
| Inductively Coupled Plasma-Mass Spectrometry | ICP-MS | 0.01 - 1 µg/L (ppb) | High sensitivity, multi-element capability, isotopic analysis.[17][18] | High instrument cost, potential for polyatomic interferences.[19] |
| Graphite Furnace Atomic Absorption Spectrometry | GFAAS | 0.1 - 5 µg/L (ppb) | High sensitivity for single element analysis, lower cost than ICP-MS.[18] | Slower sample throughput, susceptible to matrix effects. |
| Hydride Generation Atomic Absorption Spectrometry | HGAAS | 0.1 - 2 µg/L (ppb) | Excellent sensitivity for arsenic, reduced matrix interference.[18] | Requires chemical conversion to arsine gas, potential for interferences in the hydride generation step. |
| Silver Diethyldithiocarbamate (SDDC) Method | - | ~10 µg/L (ppb) | Low cost, simple instrumentation.[19] | Lower sensitivity, potential for interferences, semi-quantitative.[19][20] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Sodium Arsenite Stock Solution
-
Preparation: Work within a certified chemical fume hood.[13] Don appropriate PPE, including a lab coat, nitrile gloves, and chemical splash goggles.
-
Weighing: Tare a clean, dry weighing boat on an analytical balance. Carefully weigh out the required amount of sodium arsenite (NaAsO₂, MW = 129.91 g/mol ).
-
Dissolution: Transfer the weighed sodium arsenite to a sterile, conical tube or bottle. Add a portion of high-purity, sterile water and vortex or mix gently until the solid is completely dissolved.
-
Final Volume: Bring the solution to the final desired volume with high-purity, sterile water.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Labeling and Storage: Clearly label the container with the compound name, concentration, date of preparation, and your initials. Store the stock solution according to the manufacturer's recommendations, typically at 4°C.
Protocol 2: Decontamination of a Minor Arsenical Spill
This protocol is for minor spills (a few drops of a dilute solution) on a laboratory benchtop. For larger spills or spills of solid arsenicals, evacuate the area and contact your institution's EH&S department immediately.[2]
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Don PPE: Ensure you are wearing appropriate PPE, including a lab coat, double nitrile gloves, and chemical splash goggles.
-
Containment: If the spill is liquid, contain it by covering it with absorbent pads.
-
Cleaning:
-
Carefully collect the absorbent material and any broken glass (using tongs) and place it in a designated hazardous waste bag.
-
Clean the spill area with a detergent solution, wiping from the outside of the spill towards the center.
-
Rinse the area with water.
-
Wipe the area with a 10% sodium thiosulfate (B1220275) solution to chelate any remaining arsenic.
-
Rinse the area again with water.
-
-
Waste Disposal: Place all contaminated materials (absorbent pads, wipes, gloves) in the designated hazardous waste container.
-
Hand Washing: After removing your PPE, wash your hands thoroughly with soap and water.
Mandatory Visualization
Caption: Experimental workflow for handling arsenicals.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Canonical cellular stress granules are required for arsenite-induced necroptosis mediated by Z-DNA-binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of oxidative stress in hormesis induced by sodium arsenite in human embryo lung fibroblast (HELF) cellular proliferation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Sodium arsenite induces the stress response in the gut and decreases bacterial translocation in a burned mouse model with gut-derived sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epfl.ch [epfl.ch]
- 8. watersciences.unl.edu [watersciences.unl.edu]
- 9. 研究実験用ガラス器具の洗浄 [sigmaaldrich.com]
- 10. How To [chem.rochester.edu]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. aceglass.com [aceglass.com]
- 13. drexel.edu [drexel.edu]
- 14. nps.gov [nps.gov]
- 15. in.nau.edu [in.nau.edu]
- 16. amherst.edu [amherst.edu]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. cool.culturalheritage.org [cool.culturalheritage.org]
Technical Support Center: Analysis of Neoarsphenamine and its Degradation Products
Welcome to the technical support center for the analytical testing of Neoarsphenamine. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the analysis of its degradation products important?
A: this compound is a synthetic organoarsenic compound, historically used as a chemotherapeutic agent. It is a prodrug, meaning it is metabolized in the body to its active, oxidized arsenic form.[1] However, this compound is known to be unstable, particularly in solution and when exposed to air.[1] This degradation can lead to the formation of more toxic products, such as arsenoxide.[1] Studies have shown that the toxicity of this compound solutions can increase significantly upon exposure to air.[1] Therefore, monitoring for degradation products is crucial for ensuring the safety and efficacy of any research or application involving this compound.
Q2: What are the primary challenges in analyzing this compound?
A: The main challenges stem from the inherent instability of the molecule and its complex structure. Key issues include:
-
Oxidative Instability: Rapid degradation upon exposure to air necessitates careful sample handling, such as storage in sealed vials under a nitrogen atmosphere.[1]
-
Structural Complexity: Like its predecessor Salvarsan, this compound may exist as a mixture of differently sized rings with arsenic-arsenic single bonds, rather than a single, simple structure.
Q3: Which analytical techniques are most suitable for detecting this compound and its degradation products?
A: High-Performance Liquid Chromatography (HPLC) coupled with a sensitive and specific detector is the most appropriate technique. Given the arsenic core, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an excellent choice for arsenic-specific detection. Alternatively, tandem mass spectrometry (MS/MS) can provide structural information for identification of the parent drug and its degradation products.
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to understand the stability of this compound and to develop a stability-indicating analytical method. The following protocol outlines typical stress conditions.
Objective: To generate potential degradation products of this compound under various stress conditions and to assess the specificity of the analytical method.
General Procedure:
-
Prepare a stock solution of this compound in deoxygenated water at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 100 µg/mL.
-
Expose the solutions to the stress conditions for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize if necessary (for acidic and basic samples), and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the stressed samples, along with a control sample (stored at 2-8°C, protected from light and air), using a suitable analytical method.
Stress Conditions:
| Stress Condition | Reagent/Parameter | Typical Conditions |
| Acid Hydrolysis | 1 M HCl | Room Temperature & 60°C |
| Base Hydrolysis | 1 M NaOH | Room Temperature & 60°C |
| Oxidation | 3% H₂O₂ | Room Temperature |
| Thermal Degradation | Heat | 70°C in solution and as solid |
| Photostability | UV/Visible Light | ICH Q1B conditions |
Hypothetical HPLC-MS/MS Method for Analysis
-
Instrumentation: UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan (m/z 100-1000) for identification of unknowns and Multiple Reaction Monitoring (MRM) for quantification of this compound and known degradants.
-
Hypothetical MRM Transitions:
-
This compound (m/z 467): 467 -> [Fragment 1], 467 -> [Fragment 2]
-
Arsenoxide derivative (m/z ~390-420): [Parent ion] -> [As-containing fragment]
-
-
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study to illustrate the expected stability profile of this compound.
| Stress Condition (24 hours) | % Degradation of this compound | Major Degradation Products Observed |
| Control (2-8°C, protected) | < 1% | None |
| 1 M HCl (60°C) | ~15% | DP1, DP2 |
| 1 M NaOH (RT) | ~25% | DP3, DP4 |
| 3% H₂O₂ (RT) | > 50% | DP5 (likely Arsenoxide), DP6 |
| Heat (70°C, solution) | ~20% | DP1, DP5 |
| Photolytic (UV/Vis) | ~10% | DP7 |
DP = Degradation Product. This data is for illustrative purposes only.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of parent peak intensity even in control samples | Oxidation of this compound due to air exposure. | - Prepare all solutions with deoxygenated solvents.- Use amber vials with septa and purge with nitrogen or argon before sealing.- Analyze samples immediately after preparation. |
| Poor peak shape (tailing) for this compound | - Secondary interactions with silanol (B1196071) groups on the column.- Chelation with metal ions in the HPLC system or column. | - Use a high-purity silica (B1680970) column.- Add a chelating agent like EDTA (0.1 mM) to the mobile phase.- Ensure the mobile phase pH is appropriate. |
| Inconsistent retention times | - Column not properly equilibrated.- Mobile phase composition changing over time.- Fluctuations in column temperature. | - Equilibrate the column for at least 30 minutes with the initial mobile phase.- Prepare fresh mobile phase daily.- Use a column oven for stable temperature control. |
| High backpressure | - Frit or column blockage from precipitated sample or buffer.- Particulate matter from the sample. | - Filter all samples through a 0.22 µm syringe filter before injection.- Ensure buffer components are fully dissolved in the mobile phase.- Use a guard column. |
| Interference in ICP-MS detection | - Chloride in the sample or mobile phase can form ⁴⁰Ar³⁵Cl⁺, interfering with ⁷⁵As detection. | - If possible, use non-chloride containing acids or buffers.- Ensure chromatographic separation of chloride from arsenic-containing peaks.- Use an ICP-MS with a collision/reaction cell to remove interferences. |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
Validation & Comparative
A Comparative Analysis of Neoarsphenamine and Salvarsan for the Treatment of Syphilis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and safety profiles of two historically significant arsenical drugs, Neoarsphenamine and Salvarsan, which were the primary treatments for syphilis in the early 20th century. While both drugs represented a monumental leap forward in chemotherapy, their differing properties influenced their clinical application. This document synthesizes available historical data to offer an objective comparison, including experimental protocols and a visualization of their mechanism of action.
Executive Summary
Salvarsan (Arsphenamine), introduced in 1910, was the first effective chemotherapeutic agent against Treponema pallidum, the bacterium that causes syphilis.[1][2] Despite its groundbreaking efficacy, Salvarsan was difficult to administer due to its poor solubility and inherent instability, and it was associated with severe side effects.[2][3] In response to these challenges, this compound was developed and introduced in 1912 as a more soluble and less toxic alternative.[1] While this compound was easier to prepare and associated with less severe side effects, it was also considered slightly less effective than its predecessor.[4] Both drugs were eventually superseded by the discovery of penicillin in the 1940s.[4]
Data Presentation: A Comparative Overview
Direct quantitative comparisons from head-to-head clinical trials in the early 20th century are scarce in modern literature. However, based on historical accounts and qualitative reports, the following table summarizes the key differences between Salvarsan and this compound.
| Feature | Salvarsan (Arsphenamine, "606") | This compound ("914") |
| Year of Introduction | 1910[1] | 1912[1] |
| Chemical Properties | Yellow, crystalline, hygroscopic powder; highly unstable in air.[4] | More soluble in water than Salvarsan. |
| Efficacy | Considered highly effective for its time. | Generally considered slightly less effective than Salvarsan.[4] |
| Toxicity | More toxic; associated with severe side effects, including rashes and liver damage. Some adverse effects were attributed to improper administration.[4] | Less toxic; side effects such as nausea and vomiting were still common but generally less severe.[4] |
| Administration | Difficult to prepare; required dissolution in several hundred milliliters of sterile water with minimal air exposure to create a solution for injection.[4] | Easier to prepare and administer due to higher solubility. |
| Storage | Had to be stored in sealed vials under a nitrogen atmosphere to prevent oxidation.[4] | Also required storage in sealed vials under nitrogen to prevent oxidation.[4] |
Side Effect Profile Comparison
Note: This table does not compare Salvarsan and this compound directly but offers a contemporary example of adverse reaction reporting for arsenical drugs.
| Reaction Type | This compound (Rate per 1,000 Injections) |
| Minor Reactions | |
| Gastrointestinal | 15.3 |
| Nitritoid | 4.9 |
| Pruritus | 10.5 |
| Slight Skin Eruptions | 8.1 |
| Febrile | 2.1 |
| Other | 3.0 |
| Total Minor Reactions | 43.9 |
| Major Reactions | |
| Icterus | 4.5 |
| Purpura Haemorrhagica | 0.1 |
| Agranulocytosis | 0.1 |
| Hemorrhagic Encephalitis | 0.2 |
| Arsenical Dermatitis | 2.2 |
| Total Major Reactions | 7.2 |
Adapted from Public Health Reports, 1941.[5]
Experimental Protocols
The administration of these arsenical compounds was a complex procedure that required meticulous preparation to minimize toxicity.
Preparation and Administration of Salvarsan
The protocol for preparing and administering Salvarsan was notably complex and fraught with potential for error, which could lead to increased toxicity.
-
Dissolution: A precise dose of the yellow, crystalline Salvarsan powder was dissolved in 15-20 mL of hot, sterile, distilled water in a sterile glass-stoppered cylinder.
-
Neutralization: A 15% solution of sodium hydroxide (B78521) was added drop by drop while vigorously shaking the cylinder. Initially, a precipitate of the base would form. The addition of sodium hydroxide was continued until the precipitate completely redissolved, indicating the formation of the disodium (B8443419) salt.
-
Dilution: The now-clear, alkaline solution was further diluted with warm, sterile saline to a final volume of approximately 250 mL.
-
Administration: The final solution was administered to the patient via intravenous infusion. The entire process had to be conducted with minimal exposure to air to prevent oxidation of the drug, which would increase its toxicity.
Preparation and Administration of this compound
This compound was developed to simplify this process, owing to its improved solubility.
-
Dissolution: The required dose of this compound powder was dissolved in a smaller volume of sterile, distilled water at room temperature.
-
Administration: The resulting solution could be administered intravenously without the complex neutralization step required for Salvarsan. This made the preparation quicker and less prone to errors that could increase toxicity.
Mandatory Visualization
Experimental Workflow: Preparation of Salvarsan for Administration
Caption: Workflow for the preparation and administration of Salvarsan.
Signaling Pathway: General Mechanism of Action of Arsenical Drugs
The precise signaling pathways in Treponema pallidum affected by Salvarsan and this compound are not fully elucidated in historical literature. However, the general mechanism of action for trivalent arsenicals like these involves the inhibition of essential bacterial enzymes.
Arsenicals in their trivalent state readily react with sulfhydryl (-SH) groups found in the amino acid cysteine, which is a critical component of many proteins and enzymes.[4] By binding to these sulfhydryl groups, especially those in close proximity (vicinal thiols), the arsenical drug can disrupt the protein's structure and inactivate the enzyme. This disruption of key metabolic pathways is ultimately lethal to the bacterium.
Caption: General mechanism of arsenical drugs on bacterial enzymes.
References
- 1. jameslindlibrary.org [jameslindlibrary.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arsenic-Based Antineoplastic Drugs and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
A Comparative Guide to Purity Validation of Neoarsphenamine: The Rise of qNMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry. For complex molecules like Neoarsphenamine, a historically significant organoarsenic compound, ensuring purity is paramount for safety and efficacy. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity validation of this compound, supported by detailed experimental protocols and data presentation formats.
The Challenge of Quantifying this compound
This compound's complex structure, containing multiple reactive moieties, presents a significant analytical challenge. Traditional methods may lack the specificity and direct quantification capabilities required for such a molecule. This guide introduces qNMR as a powerful, primary analytical technique for the absolute quantification of this compound, offering a direct and accurate measure of purity.
Comparative Analysis: qNMR vs. Chromatographic Methods
The choice of analytical technique for purity determination depends on various factors, including the chemical nature of the analyte, the required accuracy, and the availability of reference standards. Here, we compare qNMR with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct measurement of the molar concentration of an analyte by comparing the integral of its NMR signal to that of a certified internal standard. The signal intensity is directly proportional to the number of nuclei.[1][2][3] | Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase, followed by detection (e.g., UV-Vis). | Separation of volatile components in a mixture based on their partitioning between a stationary phase and a gaseous mobile phase, followed by detection (e.g., FID, MS). |
| Quantification | Absolute and direct. Does not require a reference standard of the analyte itself.[4] | Relative quantification requiring a certified reference standard of the analyte for calibration. | Relative quantification requiring a certified reference standard of the analyte for calibration. |
| Specificity | Highly specific due to the unique chemical shifts of different nuclei in a molecule. Provides structural information. | Can be highly specific with appropriate column and detector selection, but co-elution of impurities can occur. | Highly specific, especially when coupled with a mass spectrometer (GC-MS). |
| Sample Preparation | Simple dissolution of the sample and internal standard in a deuterated solvent. | More complex, often involving filtration, dilution, and careful control of the mobile phase composition. | Sample must be volatile or derivatized to become volatile. |
| Analysis Time | Relatively fast, with typical acquisition times of a few minutes per sample. | Can be time-consuming, depending on the separation method. | Generally faster than HPLC for volatile compounds. |
| Advantages | - High precision and accuracy- Non-destructive- Universal detector for NMR-active nuclei- Can quantify multiple components simultaneously | - High sensitivity for chromophoric compounds- Well-established and widely available- Versatile for a wide range of compounds | - Excellent for volatile and thermally stable compounds- High resolution and sensitivity, especially with MS detection |
| Limitations | - Lower sensitivity compared to chromatographic methods- High initial instrument cost- Requires soluble samples | - Requires a specific reference standard for each analyte- Response factors can vary between compounds- Potential for co-elution and matrix effects | - Not suitable for non-volatile or thermally labile compounds- Derivatization can introduce errors |
Experimental Protocol: Purity Determination of this compound by ¹H-qNMR
This section outlines a detailed protocol for the purity determination of this compound using ¹H-qNMR with an internal standard.
1. Materials and Equipment
-
This compound sample
-
Internal Standard (IS): Maleic acid (certified reference material)
-
Deuterated Solvent: Deuterium oxide (D₂O) with 0.05% TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) for chemical shift referencing
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
NMR tubes
2. Sample Preparation
-
Accurately weigh approximately 10 mg of the internal standard (Maleic acid) into a clean, dry vial.
-
Accurately weigh approximately 20 mg of the this compound sample into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of D₂O containing 0.05% TSP.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer an appropriate volume (e.g., 0.6 mL) of the solution into a 5 mm NMR tube.
3. NMR Data Acquisition
-
Spectrometer: 400 MHz ¹H-NMR
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 or equivalent).
-
Acquisition Parameters:
-
Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (a value of 30-60 seconds is often sufficient for quantitative accuracy).
-
Number of Scans (ns): 16 to 64, depending on the desired signal-to-noise ratio.
-
Pulse Angle: 90°
-
Acquisition Time (aq): At least 3 seconds.
-
Spectral Width (sw): Appropriate range to cover all signals of interest (e.g., 0-12 ppm).
-
-
Temperature: Maintain a constant temperature, typically 298 K.
4. Data Processing and Analysis
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Reference the spectrum to the TSP signal at 0.00 ppm.
-
Integrate the well-resolved, non-overlapping signals of both this compound and the internal standard (Maleic acid). For Maleic acid in D₂O, a singlet corresponding to the two vinyl protons is expected. For this compound, select a characteristic signal in a clear region of the spectrum.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.
-
MW_analyte and MW_IS are the molecular weights of the analyte (this compound, 466.15 g/mol ) and the internal standard (Maleic acid, 116.07 g/mol ), respectively.
-
m_analyte and m_IS are the masses of the analyte and internal standard, respectively.
-
P_IS is the purity of the internal standard (as provided by the certificate of analysis).
-
Data Presentation
Quantitative results from the qNMR analysis should be presented in a clear and organized manner.
Table 1: Hypothetical qNMR Purity Analysis Data for this compound
| Parameter | Value |
| Mass of this compound (m_analyte) | 20.15 mg |
| Mass of Maleic Acid (m_IS) | 10.05 mg |
| Purity of Maleic Acid (P_IS) | 99.9% |
| Molecular Weight of this compound (MW_analyte) | 466.15 g/mol |
| Molecular Weight of Maleic Acid (MW_IS) | 116.07 g/mol |
| Integral of this compound Signal (I_analyte) | 1.50 |
| Number of Protons (N_analyte) | 1 |
| Integral of Maleic Acid Signal (I_IS) | 2.00 |
| Number of Protons (N_IS) | 2 |
| Calculated Purity of this compound | 95.8% |
Visualizing the qNMR Workflow
A clear understanding of the experimental workflow is essential for reproducible results. The following diagram illustrates the key steps in the qNMR purity validation of this compound.
Caption: Workflow for qNMR purity determination of this compound.
Conclusion
Quantitative NMR spectroscopy offers a robust, accurate, and direct method for the purity validation of complex pharmaceutical compounds like this compound. Its principle of absolute quantification, without the need for a specific analyte reference standard, provides a significant advantage over traditional chromatographic techniques. While HPLC and GC remain valuable tools in pharmaceutical analysis, qNMR is emerging as a primary method for achieving metrological traceability and ensuring the highest level of quality control. The detailed protocol and workflow provided in this guide serve as a valuable resource for researchers and scientists in the implementation of qNMR for the purity determination of this compound and other active pharmaceutical ingredients.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
A Historical Showdown: Neoarsphenamine vs. Penicillin in the Fight Against Syphilis
For researchers, scientists, and drug development professionals, the transition from arsenicals to antibiotics for treating syphilis represents a pivotal moment in medical history. This guide provides an objective, data-driven comparison of neoarsphenamine and penicillin, the two key players in this therapeutic revolution, detailing their efficacy, treatment protocols, and safety profiles based on historical clinical data.
The early 20th century saw the introduction of ارsphenamine (Salvarsan) and its more soluble, easier-to-administer derivative, this compound, as the first effective chemotherapeutic agents against Treponema pallidum, the bacterium causing syphilis.[1] For decades, these organoarsenic compounds were the standard of care. However, the discovery of penicillin and its application to syphilis treatment in the 1940s marked a paradigm shift, offering a dramatically safer and more efficient cure.[2]
Executive Summary: Comparative Analysis
Penicillin proved to be overwhelmingly superior to this compound, primarily due to its significantly lower toxicity, shorter treatment duration, and higher rate of treatment completion. While this compound, typically administered with bismuth, could achieve high cure rates in patients who completed the arduous, year-long regimen, patient dropout was exceedingly high.[3] Penicillin offered a rapid and definitive cure, fundamentally changing the prognosis for patients with syphilis.
Data Presentation: Efficacy, Treatment, and Safety
The following tables summarize the quantitative data available from historical studies, comparing the performance of this compound (in combination with bismuth) and early penicillin regimens.
Table 1: Efficacy and Relapse Rates for Early Syphilis
| Metric | This compound-Bismuth Therapy | Early Penicillin Therapy |
| "Cure Rate" (Completed Treatment) | >90%[3] | 90% - 100%[4] |
| Treatment Completion Rate | ~25%[3] | High (due to short duration) |
| Cumulative Re-treatment Rate (6 Yrs) | 17.4% (Penicillin + Arsenic/Bismuth)[5] | 16.3% (Penicillin Alone)[5] |
| Seronegativity Rate (6 Yrs) | 81.0% (Penicillin + Arsenic/Bismuth)[5] | 80.7% (Penicillin Alone)[5] |
| Relapse Rate (Seronegative Primary Syphilis) | Not specified in comparative studies | 3.2% (1.2M units total dose)[6] |
| Relapse Rate (Secondary Syphilis) | Not specified in comparative studies | ~10% (1.2M units total dose)[6] |
Table 2: Treatment Regimen Comparison
| Parameter | This compound-Bismuth Therapy | Early Penicillin Therapy (c. 1944) |
| Primary Drugs | This compound, Bismuth Subsalicylate | Penicillin G |
| Administration | Intravenous (this compound), Intramuscular (Bismuth) | Intramuscular |
| Dosage (Typical) | This compound: 0.3-0.6 g per injection; Bismuth: ~0.2 g per injection | Total: 1.2 - 2.4 Million Oxford Units |
| Frequency | Weekly alternating courses of this compound and Bismuth | Injections every 3-4 hours |
| Total Duration | 12 - 18 months[3] | 7.5 - 8 days[6] |
Table 3: Safety and Toxicity Profile
| Adverse Event | This compound-Bismuth Therapy | Early Penicillin Therapy |
| Major Reaction Rate | 2.43 per 1,000 injections[7] | Rare; primarily allergic reactions |
| Common Side Effects | Nausea, vomiting, pain at injection site, skin rashes, liver damage[1] | Pain at injection site, mild gastrointestinal upset[6] |
| Severe Adverse Events | Dermatitis, purpura haemorrhagica, blood dyscrasias, arsenical encephalopathy, death[7] | Anaphylaxis (rare) |
| Jarisch-Herxheimer Reaction | Known to occur, first described with arsenicals; specific incidence rates from this era are not well documented.[8] | 10-35% in early syphilis.[4] Rates as high as 55-95% in primary/secondary stages.[8] |
Experimental Protocols
This compound and Bismuth Protocol (Representative of the 1930s-1940s)
The standard treatment for early syphilis in the pre-penicillin era was a prolonged course of alternating drug administrations. A typical protocol involved:
-
Induction: A course of 8 weekly intravenous injections of this compound (0.3-0.6 g per dose).
-
First Bismuth Course: A course of 8-10 weekly intramuscular injections of a bismuth salt (e.g., bismuth subsalicylate).
-
Alternating Courses: The weekly injections of this compound and bismuth were alternated for several courses over a total period of 12 to 18 months.
-
Serological Monitoring: Blood tests (such as the Wassermann test) were performed periodically. Treatment was continued long after the initial negative serological test to prevent relapse. The persistence of a positive test was termed "Wassermann-fastness" or seroresistance.
Early Penicillin Protocol (Based on Moore et al., 1944)
The advent of penicillin allowed for a dramatically shorter and more intensive treatment. The protocol used in one of the first large-scale studies was as follows:
-
Patient Population: 1418 patients with primary or secondary syphilis.
-
Drug Preparation: The sodium salt of penicillin was dissolved in sterile distilled water or saline to a concentration of 5,000-25,000 Oxford units per mL.
-
Administration: The total dosage was administered via intramuscular injection into the gluteal muscles.
-
Dosage and Schedule: Patients were divided into groups receiving different total dosages, ranging from 60,000 to 1.2 million Oxford units. The most effective early schedules involved administering injections every 3-4 hours, around the clock, for a total of 7.5 days (totaling 60 injections).[6]
-
Primary Endpoints:
-
Disappearance of T. pallidum from surface lesions, checked daily via dark-field microscopy.
-
Time to complete healing of all lesions.
-
Serial quantitative serologic tests (e.g., Wassermann, Kahn) performed before treatment, weekly during treatment, and at specified intervals post-treatment.
-
-
Follow-up: Patients were followed for months to detect clinical or serological relapse. A serological relapse was defined as a sustained rise in titer after an initial drop.
Mechanism of Action and Pathway Visualizations
The fundamental difference in the drugs' safety and efficacy stems from their distinct mechanisms of action. Penicillin targets a structure unique to bacteria, whereas this compound's active metabolite is a more general cellular toxin.
Conclusion
The replacement of this compound with penicillin for the treatment of syphilis was a clear and decisive advancement in medicine. While this compound was a groundbreaking "magic bullet" in its own time, its efficacy was severely hampered by a long, complex, and toxic treatment protocol that resulted in poor patient adherence.[3] Penicillin's high efficacy, rapid action, and superior safety profile not only saved countless lives but also made the widespread control and potential eradication of syphilis a public health reality for the first time. This historical comparison underscores the critical importance of a favorable therapeutic index and simplicity of treatment in the ultimate success of an antimicrobial agent.
References
- 1. Arsphenamine - Wikipedia [en.wikipedia.org]
- 2. The Syphilis Pandemic Prior to Penicillin: Origin, Health Issues, Cultural Representation and Ethical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aiimpacts.org [aiimpacts.org]
- 4. Treatment of Syphilis A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term studies of results of penicillin therapy in early syphilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. “The Treatment of Early Syphilis with Penicillin: A Preliminary Report of 1418 Cases” (1944), by Joseph Earle Moore, J. F. Mahoney, Walter Schwartz, Thomas Sternberg, and W. Barry Wood | Embryo Project Encyclopedia [embryo.asu.edu]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. patient.info [patient.info]
Cross-Validation of Trypanocidal and Spirocheticidal Assay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro assay results for compounds tested against both trypanosomes and spirochetes. The objective is to present a clear cross-validation of trypanocidal and spirocheticidal activities, supported by detailed experimental protocols and quantitative data. This information is intended to aid researchers in the identification and development of broad-spectrum antimicrobial agents.
Data Presentation: Comparative Efficacy of Compounds
The following table summarizes the in vitro activity of various compounds against Trypanosoma brucei (a causative agent of African trypanosomiasis) and Borrelia burgdorferi (the causative agent of Lyme disease). The data is presented as the half-maximal inhibitory concentration (IC50) for trypanosomes and the minimum inhibitory concentration (MIC) for spirochetes, providing a basis for direct comparison of their efficacy.
| Compound | Trypanocidal Activity (IC50 in µM against T. brucei) | Spirocheticidal Activity (MIC in µg/mL against B. burgdorferi) | Reference |
| Nifurtimox | 3.60 ± 2.67 | - | [1] |
| Benznidazole | 5.73 ± 3.07 | - | [1] |
| Doxycycline | - | 1.6 | [2] |
| Amoxicillin | - | 0.8 | [2] |
| Ceftriaxone | - | 0.08 | [2] |
| Epirubicin hydrochloride | - | <1.5 | [2] |
| Doxorubicin hydrochloride | - | <1.5 | [2] |
Experimental Protocols
Trypanocidal Assay Protocol (In Vitro)
This protocol is adapted from standard methods for determining the in vitro susceptibility of Trypanosoma brucei.[3]
-
Parasite Culture: Bloodstream forms of Trypanosoma brucei are cultured in a suitable medium, such as HMI-9, supplemented with 10-20% fetal bovine serum.[1] The parasites are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Test compounds are dissolved in an appropriate solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create stock solutions. Serial dilutions of the compounds are then prepared in the culture medium.
-
Assay Setup: In a 96-well microtiter plate, a suspension of T. brucei is added to each well. The serially diluted compounds are then added to the respective wells. Control wells containing parasites with medium and solvent alone are also included.
-
Incubation: The plates are incubated for a defined period, usually 48 to 72 hours, under the same culture conditions.
-
Viability Assessment: Parasite viability is assessed using a resazurin-based assay (e.g., AlamarBlue). Resazurin is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin (B1680543) by metabolically active cells. The fluorescence is measured using a microplate reader.
-
Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.
Spirocheticidal Assay Protocol (In Vitro)
This protocol is based on established methods for determining the minimum inhibitory concentration (MIC) of antimicrobial agents against Borrelia burgdorferi.[2]
-
Bacterial Culture: Borrelia burgdorferi is cultured in a specialized medium, such as Barbour-Stoenner-Kelly (BSK-H) medium, supplemented with rabbit serum. The spirochetes are grown at 33-35°C in a microaerophilic environment.
-
Compound Preparation: The test compounds are dissolved and serially diluted as described in the trypanocidal assay protocol.
-
Assay Setup: The assay is performed in 96-well microtiter plates. A standardized inoculum of B. burgdorferi is added to each well, followed by the addition of the serially diluted compounds. Positive (no drug) and negative (no bacteria) controls are included.
-
Incubation: The plates are incubated for 72 hours under the appropriate culture conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of spirochetes is observed. This can be assessed by dark-field microscopy or by using a colorimetric indicator that changes color in the presence of viable bacteria.
-
MBC Determination (Optional): To determine the minimum bactericidal concentration (MBC), an aliquot from the wells showing no visible growth is subcultured onto fresh, drug-free medium. The MBC is the lowest concentration that results in no growth in the subculture.
Mandatory Visualization
Experimental Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of trypanocidal and spirocheticidal assay results.
References
- 1. Synthesis and biological evaluation of orally active anti-Trypanosoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of new drug candidates against Borrelia burgdorferi using high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activities of faropenem, ertapenem, imipenem and meropenem against Borrelia burgdorferi s.l - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Historical Neosalvarsan Batches: Understanding the Challenges of a Revolutionary Drug
For Researchers, Scientists, and Drug Development Professionals
Neosalvarsan (or Neoarsphenamine) was a groundbreaking organoarsenic compound introduced in 1912 for the treatment of syphilis. Developed in Paul Ehrlich's laboratory, it was a more soluble and less toxic successor to Salvarsan.[1][2] However, the complex synthesis and inherent instability of the compound meant that significant batch-to-batch variability was a major concern during its production era.[3][4] This guide explores the critical parameters that would define a comparative analysis of historical Neosalvarsan batches, outlines the experimental methodologies for such an evaluation, and illustrates the drug's proposed mechanism of action.
Due to the scarcity of preserved historical data, this analysis is presented as a model framework for how such a study would be constructed, utilizing modern analytical principles to retrospectively assess the quality of a historical pharmaceutical.
Data Presentation: Key Quality and Performance Metrics
A comparative analysis of different Neosalvarsan batches would focus on chemical purity, arsenic content, stability, and biological efficacy. The following table illustrates the critical parameters that would have been measured to ensure the safety and effectiveness of each batch.
| Parameter | Batch A (Hypothetical) | Batch B (Hypothetical) | Batch C (Hypothetical) | Significance |
| Total Arsenic Content (%) | 19.8% | 20.5% | 18.9% | Directly correlates with drug potency. Significant deviation indicates improper synthesis. |
| Purity (by HPLC, % Area) | 95.2% | 96.1% | 92.5% | Indicates the percentage of the desired Neosalvarsan compound mixture. |
| Oxidation Products (%) | 1.5% | 0.8% | 3.2% | Neosalvarsan is highly unstable in air; oxidation increases toxicity significantly.[4][5] |
| Inorganic Arsenic (ppm) | < 10 ppm | < 10 ppm | 25 ppm | Highly toxic inorganic forms are critical impurities to control.[6] |
| Solubility in Water | Fully Soluble | Fully Soluble | Partial, residue noted | Poor solubility was a known issue with the parent drug, Salvarsan, and could indicate impurities.[1] |
| In-vivo Toxicity (LD₅₀, mg/kg) | 65 mg/kg | 70 mg/kg | 50 mg/kg | Direct measure of the batch's toxicity profile in an animal model. |
| In-vitro Efficacy (MIC) | 0.5 µg/mL | 0.45 µg/mL | 0.8 µg/mL | Minimum Inhibitory Concentration against Treponema pallidum. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of historical pharmaceutical batches. The following protocols describe how a modern lab would analyze hypothetical historical samples of Neosalvarsan.
1. Sample Preparation and Handling
Given Neosalvarsan's instability, all handling must be performed with minimal exposure to oxygen.[1]
-
Protocol:
-
Historical ampoules, originally sealed under nitrogen, are opened within an anaerobic glovebox.[4]
-
The yellow, hygroscopic powder is immediately dissolved in deoxygenated, sterile water to create a stock solution.
-
Aliquots of the stock solution are prepared for various analytical and biological assays. All solutions are protected from light and used immediately.
-
2. Chemical Purity and Arsenic Speciation Analysis by HPLC-ICP-MS
This is the gold standard for separating and quantifying different arsenic compounds.[7][8]
-
Protocol:
-
Chromatography: A High-Performance Liquid Chromatography (HPLC) system with an anion-exchange column is used to separate Neosalvarsan from its degradation products and other arsenical impurities.
-
Mobile Phase: A gradient elution with ammonium (B1175870) phosphate (B84403) buffer is used to resolve the different arsenic species.
-
Detection: The HPLC eluent is directly introduced into an Inductively Coupled Plasma Mass Spectrometer (ICP-MS). The ICP-MS atomizes the sample and detects arsenic with high sensitivity, allowing for the quantification of each separated compound.[9][10]
-
Quantification: Total arsenic content is determined by ICP-MS analysis of a digested sample. Speciation analysis quantifies individual arsenic compounds against certified standards.
-
3. In-Vitro Biological Assays
-
Protocol for Minimum Inhibitory Concentration (MIC):
-
Cultures of a surrogate spirochete (as T. pallidum is difficult to culture) are grown in a suitable broth medium.
-
A serial dilution of the prepared Neosalvarsan solution from each batch is added to the culture tubes.
-
The tubes are incubated under appropriate conditions for 24-48 hours.
-
The MIC is determined as the lowest concentration of the drug that visibly inhibits bacterial growth.
-
Visualizing Workflows and Mechanisms
Experimental Workflow
The following diagram outlines the logical flow for a comprehensive analysis of a historical Neosalvarsan sample, from initial handling to final data comparison.
Caption: Workflow for the analysis of historical Neosalvarsan batches.
Proposed Mechanism of Action
Neosalvarsan is a prodrug, meaning it is converted into its active form within the body.[2][11] The active arsenical metabolites are believed to exert their antimicrobial effect by targeting essential enzymes within the Treponema pallidum spirochete.
Caption: Proposed prodrug activation and mechanism of action for Neosalvarsan.
References
- 1. Arsphenamine - Wikipedia [en.wikipedia.org]
- 2. Neosalvarsan - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The introduction of ‘chemotherapy’ using arsphenamine – the first magic bullet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jameslindlibrary.org [jameslindlibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Methodologies for the Determination of Organoarsenicals in Edible Marine Species: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Neosalvarsan [bionity.com]
Validating the mechanism of action of Neoarsphenamine with modern techniques
A Comparative Guide for Drug Development Professionals
This guide provides a comparative framework for re-evaluating the mechanism of action (MoA) of the historic antimicrobial drug Neoarsphenamine using contemporary biochemical and proteomic techniques. We compare its traditionally understood mechanism with modern alternatives and propose a workflow for definitive target identification and validation, presenting hypothetical yet representative data to illustrate expected outcomes.
Introduction: From "Magic Bullet" to Modern Scrutiny
Developed by Paul Ehrlich in 1912, this compound (a derivative of Salvarsan, or "compound 606") was a frontline treatment for syphilis, representing a pioneering success in chemotherapy.[1][2][3] Historically, its MoA was broadly attributed to its organoarsenic structure, which was thought to interfere with essential metabolic processes in bacteria like Treponema pallidum.[1] The prevailing theory centered on the drug acting as a prodrug, being metabolized into an active arsenoxide form that would bind to and inhibit sulfhydryl (-SH) groups in essential parasitic and bacterial enzymes.[1][4][5]
However, these early hypotheses were formulated without the benefit of modern molecular biology. Today, advanced techniques allow for an unbiased, proteome-wide interrogation of drug-protein interactions within a native cellular environment.[6][7][8] This guide outlines how these modern methods can be applied to this compound to definitively identify its molecular targets and compare its mechanism with that of both historical and contemporary therapeutic alternatives.
Comparative Analysis of Mechanisms
To validate this compound's MoA, it is useful to compare it against drugs with different, well-defined mechanisms that are used for similar or repurposed indications.
| Drug | Class | Primary Indication(s) | Established Mechanism of Action |
| This compound | Organoarsenic | Syphilis (historical) | Hypothesized: Prodrug metabolized to active arsenoxide; inhibits sulfhydryl-containing enzymes, disrupting cellular metabolism.[1] |
| Penicillin G | β-Lactam Antibiotic | Syphilis (current standard) | Inhibits penicillin-binding proteins (PBPs), enzymes essential for bacterial cell wall synthesis, leading to cell lysis. |
| Arsenic Trioxide (ATO) | Inorganic Arsenical | Acute Promyelocytic Leukemia (APL) | Induces degradation of the PML-RARα fusion protein, promoting differentiation and apoptosis.[9][10][11] Interacts with thiol groups, generates ROS, and modulates numerous signaling pathways.[12] |
This comparison highlights a key difference: while the MoA of modern drugs like Penicillin G and ATO are specific and well-elucidated, the mechanism of this compound remains largely presumptive.
Proposed Experimental Workflow for MoA Validation
We propose a three-stage workflow utilizing state-of-the-art proteomics to move from unbiased target discovery to specific target validation.
TPP is a proteome-wide technique used to identify direct protein targets of a small molecule in a native cellular environment.[13][14] The principle is that a protein stabilized by ligand binding will exhibit increased resistance to heat-induced denaturation.[15][16]
Experimental Protocol: TPP
-
Cell Culture: Culture Treponema pallidum (or a suitable surrogate bacterial/eukaryotic cell line) to mid-log phase.
-
Treatment: Incubate intact cells with either vehicle control (DMSO) or a therapeutic concentration of this compound for 1 hour.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 37°C to 67°C) for 3 minutes.
-
Lysis & Soluble Fraction Isolation: Cool samples to room temperature, lyse the cells, and separate the soluble protein fraction from precipitated aggregates via ultracentrifugation.
-
Proteomic Analysis: Prepare the soluble protein samples for mass spectrometry (e.g., digestion, TMT labeling) and analyze via LC-MS/MS to quantify the abundance of thousands of proteins at each temperature point.[17]
-
Data Analysis: Generate "melting curves" for each identified protein. A shift in the apparent melting temperature (Tm) between the treated and control samples indicates a direct interaction between this compound and that protein.[15]
Expected Data:
The table below shows hypothetical TPP results, identifying proteins with a significant thermal shift upon this compound treatment.
| Protein ID | Protein Name | Control Tm (°C) | This compound Tm (°C) | ΔTm (°C) | Putative Function |
| TPANIC_0897 | Thiol Peroxidase | 51.2 | 56.5 | +5.3 | Redox Regulation |
| TPANIC_0574 | Pyruvate-ferredoxin Oxidoreductase | 54.8 | 59.1 | +4.3 | Energy Metabolism |
| TPANIC_0316 | Ribonucleoside-diphosphate Reductase | 58.1 | 59.9 | +1.8 | DNA Synthesis |
| TPANIC_0620 | Flagellar Motor Switch Protein (FliG) | 60.5 | 60.7 | +0.2 | Motility |
| TPANIC_0105 | Chaperonin GroEL | 63.4 | 63.3 | -0.1 | Protein Folding |
Data are representative. A positive ΔTm suggests stabilization and potential binding.
The Cellular Thermal Shift Assay (CETSA) is used to validate the engagement of a drug with its target in intact cells or tissues.[18][19][20] Unlike TPP, which is a discovery tool, CETSA is a lower-throughput method ideal for validating top candidates identified from the TPP screen.[21][22]
Experimental Protocol: CETSA
-
Cell Culture & Treatment: Treat cells with a range of this compound concentrations (or a single fixed concentration) and a vehicle control.
-
Thermal Challenge: Heat the treated cells to a single, optimized temperature (typically near the Tm of the target protein determined by TPP) for 3 minutes, alongside a non-heated control.
-
Lysis & Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions.
-
Detection: Quantify the amount of the specific target protein (e.g., Thiol Peroxidase) remaining in the soluble fraction using Western Blotting or an immunoassay like AlphaScreen.
-
Data Analysis: Plot the amount of soluble target protein as a function of drug concentration. Increased protein solubility at the challenge temperature indicates target stabilization.
Expected Data:
This table summarizes expected CETSA results for the top candidate, Thiol Peroxidase (TPANIC_0897).
| This compound Conc. (µM) | % Soluble Thiol Peroxidase (Relative to 37°C Control) |
| 0 (Vehicle) | 15% |
| 1 | 35% |
| 5 | 68% |
| 10 | 85% |
| 25 | 88% |
Data show a dose-dependent increase in protein stability, confirming target engagement in a cellular context.
Once a primary target is validated, it is crucial to understand the downstream consequences of its modulation. Transcriptomics (RNA-Seq) can reveal how inhibiting the target protein affects global gene expression and cellular pathways.
Experimental Protocol: RNA-Sequencing
-
Cell Culture & Treatment: Treat cells with this compound at a concentration known to engage the target (from CETSA) and a vehicle control for a relevant time period (e.g., 6, 12, 24 hours).
-
RNA Extraction: Isolate total RNA from the cell pellets.
-
Library Preparation & Sequencing: Prepare sequencing libraries and perform high-throughput sequencing.
-
Bioinformatic Analysis: Align reads to the reference genome, quantify gene expression, and perform differential expression analysis. Use pathway analysis tools (e.g., GSEA, KEGG) to identify enriched biological pathways among the differentially expressed genes.
Expected Data:
This table shows a subset of significantly dysregulated pathways following this compound treatment.
| KEGG Pathway | Regulation Direction | p-value | Genes Involved |
| Oxidative Stress Response | Upregulated | 1.2e-8 | sodA, katG, ahpC |
| DNA Repair | Upregulated | 3.5e-6 | recA, uvrA, uvrB |
| Pyruvate Metabolism | Downregulated | 9.8e-5 | porA, ackA, pta |
| Ribosome Biogenesis | Downregulated | 2.1e-4 | rpsA, rplB, rpsG |
Data suggest that inhibition of Thiol Peroxidase leads to a cascade of oxidative stress, DNA damage, and metabolic shutdown, consistent with a bactericidal mechanism.
Conclusion
The historical success of this compound was a landmark in medicine, but its precise mechanism of action has remained speculative. By employing a modern, unbiased, and systematic workflow combining TPP, CETSA, and RNA-Seq, researchers can definitively identify its molecular targets and elucidate the downstream functional consequences. This approach not only provides a clear understanding of a historic "magic bullet" but also offers a powerful template for mechanism deconvolution for novel drug candidates, ensuring that future therapeutics are built on a solid molecular foundation.
References
- 1. This compound Research Chemical|For Research [benchchem.com]
- 2. Arsphenamine - Wikipedia [en.wikipedia.org]
- 3. Neosalvarsan - Wikipedia [en.wikipedia.org]
- 4. Antagonization of the Antibacterial Action of this compound, Penicillin and Streptomycin by -SH Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonization of the antibacterial action of this compound, penicillin and streptomycin by -SH compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 7. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancements in Target-Based Drug Discovery | Technology Networks [technologynetworks.com]
- 9. Mechanisms of action of arsenic trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arsenic trioxide: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Review of Arsenic Trioxide and Acute Promyelocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 14. massdynamics.com [massdynamics.com]
- 15. researchgate.net [researchgate.net]
- 16. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Top-down Thermal Proteome Profiling (TD-TPP) for Functional Characterization of the Intact Proteoforms in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. CETSA [cetsa.org]
- 21. bio-protocol.org [bio-protocol.org]
- 22. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Comparative Analysis of Neoarsphenamine and Modern Antibiotics in the Treatment of Spirochetal Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the historical arsenical compound, Neoarsphenamine, with modern antibiotics currently employed in the treatment of infections caused by spirochetes, including Treponema pallidum (syphilis), Borrelia burgdorferi (Lyme disease), and Leptospira interrogans (leptospirosis). This document synthesizes historical data with contemporary experimental findings to offer a comprehensive overview of their respective mechanisms of action, in vitro efficacy, and the evolution of anti-spirochetal therapy.
Executive Summary
This compound, a derivative of arsphenamine (B1667614) (Salvarsan), was a cornerstone in the treatment of syphilis in the early 20th century before the advent of penicillin.[1][2] While revolutionary for its time, its use was associated with significant toxicity.[1] Modern antibiotics, such as beta-lactams (e.g., penicillin, ceftriaxone) and tetracyclines (e.g., doxycycline), have since become the standard of care due to their superior safety profiles and high efficacy. This guide presents available quantitative data, details the experimental protocols for assessing anti-spirochetal activity, and visualizes the mechanisms of action for these key antimicrobial agents.
Data Presentation: In Vitro Efficacy Against Spirochetes
The following tables summarize the in vitro activity of this compound and selected modern antibiotics against Treponema pallidum, Borrelia burgdorferi, and Leptospira interrogans. It is important to note that the data for this compound is historical and based on different methodologies than the standardized Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values used for modern antibiotics.
Table 1: In Vitro Activity Against Treponema pallidum
| Antimicrobial Agent | Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Notes |
| This compound | Not specified | Not available | Not available | A 1917 study reported spirocheticidal power at a dilution of 1:2,500.[3] |
| Penicillin G | Nichols | 0.0005 | 0.0025 | In vitro culture system with Sf1Ep cottontail rabbit epithelial cells.[4] |
| Doxycycline (B596269) | Nichols, SS14, UW231B, UW249B | 0.06 - 0.10 | ≤0.1 | In vitro culture system.[2] |
| Ceftriaxone | Not specified | 0.0025 | 0.0025 | In vitro culture system for T. pallidum.[5] |
| Amoxicillin | Not specified | 0.02 | 0.01 | In vitro culture system for T. pallidum.[5] |
Table 2: In Vitro Activity Against Borrelia burgdorferi
| Antimicrobial Agent | Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Notes |
| This compound | Not available | Not available | Not available | No specific in vitro data found in the reviewed literature. |
| Penicillin | B31 | 0.06 | 0.125 | Microdilution method in BSK II medium.[6] |
| Doxycycline | B31 | Not specified | Not specified | A study showed doxycycline reduced spirochetal structures by ~90% in vitro.[7] |
| Ceftriaxone | B31 | 0.03 | 0.03 | Microdilution method in BSK II medium.[6] |
| Amoxicillin | B31, S297 | Not specified | Not specified | MIC and MBC values were determined to be significantly different depending on the culture method.[7] |
Table 3: In Vitro Activity Against Leptospira interrogans
| Antimicrobial Agent | Serovars | MIC (µg/mL) | MBC (µg/mL) | Notes |
| This compound | Not available | Not available | Not available | No specific in vitro data found in the reviewed literature. |
| Penicillin G | Geographically diverse clinical isolates | 0.030 - 0.125 (MIC90) | Not specified | Broth microdilution method.[8] |
| Doxycycline | Geographically diverse clinical isolates | 2 (MIC90) | Not specified | Broth microdilution method.[8] |
| Ceftriaxone | Geographically diverse clinical isolates | 0.030 - 0.125 (MIC90) | Not specified | Broth microdilution method.[8] |
| Ampicillin | 46 isolates from rats | Sensitive | Not specified | MIC assays performed.[9] |
Mechanisms of Action
The antimicrobial activity of this compound and modern antibiotics stems from distinct molecular mechanisms.
This compound: As a prodrug, this compound is metabolized in the body to its active form, an arsenoxide.[6] This active compound is thought to exert its spirocheticidal effect by binding to sulfhydryl groups in essential proteins and enzymes within the bacterial cell, thereby disrupting critical metabolic processes and leading to cell death.[6]
Modern Antibiotics:
-
Penicillin (Beta-Lactams): These antibiotics inhibit the final step of peptidoglycan synthesis in the bacterial cell wall. By binding to and inactivating penicillin-binding proteins (PBPs), they prevent the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.
-
Doxycycline (Tetracyclines): Doxycycline inhibits protein synthesis by reversibly binding to the 30S ribosomal subunit of the bacteria. This prevents the binding of aminoacyl-tRNA to the mRNA-ribosome complex, thereby halting the addition of amino acids to the growing polypeptide chain and inhibiting bacterial growth.
Mandatory Visualization
The following diagrams illustrate the described mechanisms of action and a general experimental workflow for antimicrobial susceptibility testing.
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for Penicillin.
References
- 1. Neosalvarsan - Wikipedia [en.wikipedia.org]
- 2. Arsphenamine - Wikipedia [en.wikipedia.org]
- 3. THE RESISTANCE OF SPIROCHETES TO THE ACTION OF HEXAMETHYLENETETRAMINE DERIVATIVES AND MERCURIAL AND ARSENIC COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CMC Library Services [dodd.cmcvellore.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. This compound Research Chemical|For Research [benchchem.com]
- 7. Comparison of efficacy of treatments for early syphilis: A systematic review and network meta-analysis of randomized controlled trials and observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Syphilis: Review with Emphasis on Clinical, Epidemiologic, and Some Biologic Features - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Veritas: Bridging the Gap Between Benchtop and Biology for Arsenical Compounds
A Comparative Guide for Researchers and Drug Development Professionals
The journey of an arsenical compound from a promising in vitro candidate to a clinically effective therapeutic is fraught with challenges, often marked by a disconnect between laboratory findings and in vivo realities. This guide provides a critical comparison of in vitro and in vivo data for arsenical compounds, with a primary focus on Arsenic Trioxide (ATO), a clinically approved agent for Acute Promyelocytic Leukemia (APL). By juxtaposing cell-based assay results with outcomes from animal models, this guide aims to provide researchers, scientists, and drug development professionals with a clearer understanding of the translational potential and challenges associated with this class of compounds.
Quantitative Data Summary: A Tale of Two Environments
The efficacy of arsenical compounds can differ significantly between the controlled environment of a petri dish and the complex biological system of a living organism. Below are tables summarizing the quantitative data from various studies, highlighting the disparities and correlations between in vitro and in vivo findings.
Table 1: Comparison of In Vitro IC50 Values and In Vivo Tumor Growth Inhibition for Arsenic Trioxide (ATO)
| Cell Line | Cancer Type | In Vitro IC50 (µM) | In Vivo Model | ATO Dosage and Administration | Tumor Growth Inhibition | Reference |
| NB4 | Acute Promyelocytic Leukemia | 0.1 - 0.5 | N/A (Clinical Data) | N/A | Induces differentiation | [1] |
| NB4 | Acute Promyelocytic Leukemia | 0.5 - 2.0 | N/A (Clinical Data) | N/A | Induces apoptosis | [1] |
| Murine T-PLL cells | T-cell Prolymphocytic Leukemia | 1 | MTCP1 Transgenic Mice | 5 µg/g/day, intraperitoneally, 5 days/week for 4 weeks | Delayed lymphocytosis and splenomegaly, significantly prolonged survival | [2] |
| SK-N-BE(2) | Neuroblastoma | 1.5 | Nude mice with xenografts | Not specified | Reduced tumor growth | [3] |
| IMR-32 | Neuroblastoma | ~2.5 | Nude mice with xenografts | Not specified | Reduced tumor growth | [3] |
| SH-SY5Y | Neuroblastoma | ~4.0 | Nude mice with xenografts | Not specified | Reduced tumor growth | [3] |
| CC-t6 | Cholangiocarcinoma | 1 - 100 | Nude mouse xenograft | 1 mg/kg or 5 mg/kg, local injection | Inhibited subcutaneous tumor growth | [4] |
| NCI-H460 | Lung Cancer | >10 (24h), 6 (72h) | Xenograft mouse model | 3 µM ATO + 3 mM VPA | Synergistically inhibited tumor growth | [5] |
| NCI-H1299 | Lung Cancer | 4 (72h) | Not specified | 3 µM ATO + 3 mM VPA | Synergistically inhibited cell growth | [5] |
| HepG2 | Hepatocellular Carcinoma | Not specified | Murine xenograft | Intravenous or intratumoral | Significantly inhibited tumor growth | [6] |
| HepG2 | Hepatoblastoma | Low concentration (not specified) | Xenograft mouse model | 2 mg/kg | Markedly depressed tumor growth | [7] |
Table 2: Comparative Effects of Arsenic Trioxide on Apoptosis In Vitro and In Vivo
| Finding | In Vitro Evidence | In Vivo Evidence | Reference |
| Induction of Apoptosis | Dose-dependent apoptosis in various cancer cell lines (prostate, ovarian, breast, neuroblastoma, etc.).[3][8][9] | Extensive cell death with features of apoptosis observed in tumor tissues from xenograft models.[6] | [3][6][8][9] |
| Caspase-3 Activation | Marked increase in caspase-3 activity in MCF-7 breast cancer cells.[9] | Not explicitly detailed in the provided search results. | [9] |
| Bcl-2 Downregulation | Dose-response decrease of Bcl-2 protein in megakaryocytic leukemia cell lines.[10] | Not explicitly detailed in the provided search results. | [10] |
| Synergy with other agents | Additive apoptotic effects with cisplatin, adriamycin, and etoposide.[8] | Combination with 5-FU/cisplatin significantly enhanced therapeutic effects in HCC xenografts.[11] | [8][11] |
Signaling Pathways: From Cellular Circuits to Systemic Responses
Arsenical compounds exert their effects by modulating a multitude of intracellular signaling pathways. The validation of these in vitro observed pathway modulations in in vivo models is crucial for understanding their therapeutic mechanisms and potential side effects.
The Hedgehog/GLI Signaling Pathway
In vitro studies have identified Arsenic Trioxide as an inhibitor of the Hedgehog (Hh) signaling pathway by directly binding to and inhibiting the transcriptional activity of GLI1.[12][13] This leads to decreased expression of GLI target genes.[12][13] Importantly, these findings were validated in vivo. In a xenograft model of Ewing sarcoma, ATO inhibited tumor growth, and in a spontaneous mouse model of medulloblastoma with an activated Hh pathway, ATO improved survival.[12][13] Furthermore, a decrease in GLI target gene expression was observed in tumor tissues from ATO-treated mice.[13]
Figure 1: Arsenic Trioxide inhibits the Hedgehog signaling pathway by targeting active GLI.
The Notch Signaling Pathway
In vitro studies in breast cancer cells have demonstrated that ATO can reduce cell viability and induce apoptosis by down-regulating Notch-1 and its target genes, such as Bcl-2 and NF-κB.[14][15] This inactivation of the Notch signaling pathway appears to be a key mechanism behind ATO's anti-tumor activity in this context.[14] While the direct in vivo validation of Notch inhibition by ATO in breast cancer models was not explicitly detailed in the provided search results, the correlation between in vitro apoptosis induction and in vivo tumor growth inhibition suggests a likely translation of this mechanism.
References
- 1. A Review of Arsenic Trioxide and Acute Promyelocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo effectiveness of arsenic trioxide against murine T-cell prolymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arsenic trioxide inhibits neuroblastoma growth in vivo and promotes apoptotic cell death in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer effect of arsenic trioxide on cholangiocarcinoma: in vitro experiments and in vivo xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of Arsenic Trioxide and Valproic Acid Efficiently Inhibits Growth of Lung Cancer Cells via G2/M-Phase Arrest and Apoptotic Cell Death [mdpi.com]
- 6. Antitumor effect of arsenic trioxide in murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Arsenic trioxide-mediated cytotoxicity and apoptosis in prostate and ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arsenic trioxide induces the apoptosis of human breast cancer MCF-7 cells through activation of caspase-3 and inhibition of HERG channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of arsenic trioxide on viability, proliferation, and apoptosis in human megakaryocytic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arsenic trioxide induces differentiation of cancer stem cells in hepatocellular carcinoma through inhibition of LIF/JAK1/STAT3 and NF‐kB signaling pathways synergistically - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Arsenic trioxide inhibits human cancer cell growth and tumor development in mice by blocking Hedgehog/GLI pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. mdpi.com [mdpi.com]
A Comparative Analysis of the Metabolic Fates of Salvarsan and Neosalvarsan
A deep dive into the biotransformation of two pioneering antimicrobial agents reveals nuances in their metabolic pathways, impacting their therapeutic profiles. This guide provides a comparative study of the metabolic pathways of Salvarsan and its successor, Neosalvarsan, supported by available data and generalized experimental protocols relevant to the study of xenobiotic metabolism.
Salvarsan (arsphenamine) and Neosalvarsan (neoarsphenamine) represent a landmark in the history of chemotherapy, being the first effective treatments for syphilis. Both are organoarsenical prodrugs, meaning they require metabolic activation within the body to exert their therapeutic effect.[1][2] While their clinical use has been superseded by modern antibiotics, the study of their metabolism remains a subject of scientific interest, offering insights into the biotransformation of complex organometallic compounds.
From Prodrug to Active Metabolite: The Central Role of Oxphenarsine
The core of Salvarsan and Neosalvarsan's metabolic journey is their conversion to the active trivalent arsenoxide, Oxphenarsine (3-amino-4-hydroxyphenylarsenoxide).[3] This biotransformation is believed to occur in vivo through an oxidation process.[4] Although the specific enzymes responsible for this oxidation have not been definitively identified, this conversion is the critical step for the drugs' anti-syphilitic activity.
Salvarsan , chemically arsphenamine, is a complex mixture of cyclic and polymeric structures with arsenic-arsenic single bonds.[4] Its metabolism involves the breakdown of these structures and subsequent oxidation to the active arsenoxide form.
Neosalvarsan was developed as a more soluble and less toxic alternative to Salvarsan. It is a derivative of arsphenamine, featuring a sodium formaldehyde (B43269) sulfoxylate (B1233899) group attached to one of the amino groups. This modification enhances its stability and water solubility. In the body, Neosalvarsan is also metabolized to Oxphenarsine. The lability of the N-substituent likely facilitates its conversion to the active form.
Detoxification and Elimination: The Subsequent Metabolic Cascade
Following their activation, the arsenic-containing molecules undergo further metabolism aimed at detoxification and eventual excretion. While specific quantitative data for Salvarsan and Neosalvarsan are scarce in contemporary literature, the general pathways for arsenic metabolism are well-established and are presumed to apply to these drugs. These pathways primarily involve oxidative methylation and conjugation with glutathione (B108866) (GSH).[5]
Oxidative Methylation: This process involves the sequential addition of methyl groups to the arsenic atom, a reaction catalyzed by methyltransferases. This enzymatic modification generally reduces the reactivity and toxicity of arsenic species, preparing them for elimination.
Glutathione Conjugation: Glutathione S-transferases (GSTs) play a crucial role in detoxifying arsenicals by catalyzing the formation of arsenic-glutathione conjugates.[1][6][7] These conjugates are more water-soluble and can be more readily excreted from the body, primarily through bile and urine.
Comparative Summary of Metabolic Properties
| Feature | Salvarsan (Arsphenamine) | Neosalvarsan (this compound) | Reference |
| Drug Type | Prodrug | Prodrug | [1][2] |
| Active Metabolite | Oxphenarsine (3-amino-4-hydroxyphenylarsenoxide) | Oxphenarsine (3-amino-4-hydroxyphenylarsenoxide) | [3] |
| Activation Pathway | In vivo oxidation | In vivo oxidation | [4] |
| Detoxification Pathways | Oxidative Methylation, Glutathione Conjugation (presumed) | Oxidative Methylation, Glutathione Conjugation (presumed) | [5] |
| Key Detoxification Enzyme | Glutathione S-transferase (GST) (presumed) | Glutathione S-transferase (GST) (presumed) | [1][6][7] |
| Solubility | Less water-soluble | More water-soluble | [2] |
| Toxicity | More toxic | Less toxic | [2] |
Visualizing the Metabolic Pathways
To illustrate the metabolic transformations of Salvarsan and Neosalvarsan, the following diagrams depict their proposed pathways from administration to detoxification.
References
- 1. Glutathione transferase P1‐1 as an arsenic drug‐sequestering enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neosalvarsan - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Arsphenamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Glutathione S-Transferases: Role in Combating Abiotic Stresses Including Arsenic Detoxification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Forgotten Arsenal: Validating the Antibacterial Spectrum of Neoarsphenamine Beyond Syphilis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Once a cornerstone in the fight against syphilis, the organoarsenic compound Neoarsphenamine has been largely relegated to the annals of medical history since the advent of penicillin.[1] However, as the challenge of antimicrobial resistance intensifies, a re-examination of historical therapeutics is warranted. This guide provides a comprehensive analysis of the antibacterial spectrum of this compound beyond its well-documented efficacy against Treponema pallidum, comparing its performance with contemporary antibiotics and presenting available experimental data to validate its broader potential.
Mechanism of Action: An Ancient Weapon Against Bacterial Metabolism
This compound is a prodrug, meaning it is metabolized in the body to its active form, believed to be an arsenoxide.[1] The primary mechanism of its antibacterial action lies in the high affinity of its trivalent arsenic component for sulfhydryl (-SH) groups present in bacterial proteins and enzymes. This interaction leads to the disruption of critical metabolic pathways essential for bacterial survival.
Key enzymatic processes that are likely inhibited by the active form of this compound include those involved in cellular respiration and nutrient metabolism. By binding to sulfhydryl groups within these enzymes, the drug effectively incapacitates them, leading to a cascade of metabolic failures and ultimately, bacterial cell death.
Comparative Antibacterial Spectrum
| Bacterial Species | This compound (Historical Data) | Vancomycin (Modern Data) | Penicillin (Modern Data) |
| Staphylococcus aureus | Reported efficacy in treating serious staphylococcic infections.[1] | MIC50/MIC90 (µg/mL): 1/2 (for MRSA) | MIC50/MIC90 (µg/mL): ≤0.12 / >2 (Resistance is common) |
| Streptococcus pyogenes | Limited specific historical data available. | MIC50/MIC90 (µg/mL): ≤0.5 / ≤0.5 | MIC50/MIC90 (µg/mL): ≤0.06 / ≤0.06 |
| Enterococcus faecalis | Limited specific historical data available. | MIC50/MIC90 (µg/mL): 2/4 (Vancomycin resistance is a significant issue) | MIC50/MIC90 (µg/mL): 2/8 (Generally resistant) |
| Gram-Negative Bacilli | Generally considered to have limited activity. | Ineffective | Spectrum varies, but many are resistant. |
Experimental Protocols: A Glimpse into Historical Methods
The precise experimental protocols used in the early 20th century to determine the antibacterial efficacy of compounds like this compound differ from modern standardized methods. However, the foundational principles of determining inhibitory concentrations were similar.
A likely workflow for determining the bactericidal or bacteriostatic concentration would have involved:
-
Bacterial Culture Preparation: Isolates of bacteria, such as Staphylococcus aureus, would be grown in a suitable liquid or solid medium (e.g., nutrient broth or agar).
-
Serial Dilution of the Antibacterial Agent: A stock solution of this compound would be prepared and serially diluted to create a range of concentrations.
-
Inoculation: A standardized amount of the bacterial culture would be added to each dilution of the drug.
-
Incubation: The mixtures would be incubated at a temperature suitable for bacterial growth (typically 37°C) for a set period.
-
Observation: The lowest concentration of the drug that prevented visible growth (turbidity in broth or colony formation on agar) would be determined as the inhibitory concentration.
Conclusion
While this compound was superseded by more effective and less toxic antibiotics, the historical evidence suggests a broader antibacterial spectrum than its primary use against syphilis would indicate. Its unique mechanism of action, targeting fundamental metabolic pathways through arsenic-mediated enzyme inhibition, presents a target that may be less susceptible to conventional resistance mechanisms. The lack of precise quantitative data from the era of its use is a significant limitation to its modern reassessment. However, the qualitative reports of its efficacy against staphylococcal infections suggest that further investigation into the activity of arsenical compounds, perhaps with modern modifications to improve safety and efficacy, could be a worthwhile endeavor in the ongoing search for novel antimicrobial agents. This guide serves as a starting point for researchers interested in exploring the untapped potential of historical pharmaceuticals in addressing the contemporary crisis of antibiotic resistance.
References
Comparison of the toxicological profiles of arsphenamine and neoarsphenamine
A comprehensive guide for researchers, scientists, and drug development professionals on the toxicological differences between two pioneering antimicrobial agents.
Developed in the early 20th century, arsphenamine (B1667614) (Salvarsan) and its successor, neoarsphenamine (Neosalvarsan), were revolutionary treatments for syphilis, marking the dawn of chemotherapy. While both are organoarsenic compounds, this compound was specifically engineered to offer a better safety profile and greater ease of administration. This guide provides a detailed comparison of their toxicological profiles, supported by available data and an exploration of their mechanisms of action.
Quantitative Toxicological Data
Direct, standardized comparative lethal dose (LD50) values for arsphenamine and this compound from the early 20th century are scarce in modern literature due to differences in historical experimental protocols and reporting standards. However, historical accounts and studies provide valuable insights into their relative toxicities. This compound was developed to be less toxic and more soluble than its predecessor, arsphenamine.[1][2][3]
| Parameter | Arsphenamine (Salvarsan) | This compound (Neosalvarsan) | Animal Model |
| Relative Toxicity | Considered more toxic. | Developed to be less toxic and more easily administered.[1][2][3] | General observation |
| Common Side Effects | Rashes, liver damage, nausea, vomiting, and risks to life and limb were reported, some attributed to improper handling and administration.[1] | Less severe side effects such as nausea and vomiting were still common.[1] | Human clinical use |
| Administration | Required dissolution in several hundred milliliters of sterile water with minimal air exposure, a complicated and risky procedure.[1] | Easier to prepare and administer due to better solubility.[1] | Clinical practice |
Mechanism of Toxicity
The toxicity of both arsphenamine and this compound is primarily attributed to their arsenic content. These compounds are considered prodrugs, meaning they are metabolized in the body to their active, trivalent arsenic form.[4] Trivalent arsenic exerts its toxic effects through several mechanisms:
-
Enzyme Inhibition via Sulfhydryl Group Binding: Trivalent arsenicals have a high affinity for sulfhydryl (-SH) groups present in proteins, particularly enzymes.[4][5] By binding to these groups, arsenic can inactivate critical enzymes involved in cellular metabolism. A key target is the pyruvate (B1213749) dehydrogenase (PDH) complex, an essential enzyme in cellular respiration. Inhibition of PDH disrupts the conversion of pyruvate to acetyl-CoA, a crucial step linking glycolysis to the citric acid cycle, thereby impairing cellular energy production.[6]
-
Induction of Oxidative Stress: Arsenic compounds can induce the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), within the cell.[4][6] This leads to oxidative stress, a condition where there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive products. Oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.[4]
Signaling Pathway of Arsenic-Induced Cellular Toxicity
Caption: Mechanism of arsphenamine and this compound toxicity.
Experimental Protocols
The toxicological evaluation of arsphenamine and this compound was conducted in the early 20th century, and the experimental protocols of that era were not as standardized as they are today. However, based on historical accounts and the scientific practices of the time, the following methodologies were likely employed:
Determination of Lethal Dose
The primary method for assessing acute toxicity was the determination of the lethal dose, often expressed as the minimum lethal dose (MLD) or later, the LD50 (the dose required to kill 50% of a test population).
-
Test Animals: Rabbits, rats, and mice were commonly used for these studies.[4][7] Rabbits were particularly relevant for syphilis research as they could be infected with Treponema pallidum.[4][8]
-
Route of Administration: As these drugs were administered intravenously to patients, this was a common route in animal studies to mimic clinical use.[8] Subcutaneous and oral routes were also likely used to understand the full toxicological profile.
-
Procedure:
-
Groups of animals of a specific species and weight range were selected.
-
Graded doses of the arsphenamine or this compound solution were administered to different groups.
-
The animals were observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.
-
The dose at which a certain percentage of animals died was determined.
-
-
Observations: Signs of toxicity would have been recorded, including changes in behavior, weight loss, and macroscopic pathological changes upon necropsy.
Therapeutic Index Determination
Paul Ehrlich, the developer of these drugs, was a proponent of the "therapeutic index," a ratio that compares the dose at which a drug is therapeutically effective to the dose at which it is toxic.[9]
-
Efficacy Studies: The minimum curative dose would be determined in animal models of syphilis (e.g., infected rabbits).[8]
-
Toxicity Studies: The maximum tolerated dose or the minimum lethal dose would be determined as described above.
-
Calculation: The therapeutic index was calculated as the ratio of the toxic dose to the effective dose. A higher therapeutic index indicated a safer drug.
Experimental Workflow for Toxicity Assessment
Caption: A generalized workflow for historical toxicity testing of arsenicals.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. cfaessafety.osu.edu [cfaessafety.osu.edu]
- 3. Enhanced toxicity for mice of combinations of antibiotics with Escherichia coli cells or Salmonella typhosa endotoxin [pubmed.ncbi.nlm.nih.gov]
- 4. EXPERIMENTAL OBSERVATIONS ON THE "CURE" OF SYPHILIS IN THE RABBIT WITH ARSPHENAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dvm360.com [dvm360.com]
- 6. researchgate.net [researchgate.net]
- 7. STUDIES IN EXPERIMENTAL SYPHILIS: III. FURTHER OBSERVATIONS ON THE POSSIBILITY OF CURE OF SYPHILIS IN THE RABBIT WITH ARSPHENAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accidental acute lidocaine toxicity in 6 pet rabbits from multiple institutions and treatment with intravenous lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paul Ehrlich (1854-1915) and His Contributions to the Foundation and Birth of Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Quantitative Comparison of Salvarsan and Neosalvarsan: A New Era in Chemotherapy
A comprehensive analysis of the therapeutic advantages of Neosalvarsan (Neoarsphenamine) over its predecessor, Salvarsan (Arsphenamine), revealing key improvements in solubility, toxicity, and ease of administration that marked a significant milestone in the development of antimicrobial agents.
Developed in the laboratory of Nobel laureate Paul Ehrlich, Salvarsan, or "Compound 606," was introduced in 1910 as the first effective chemotherapeutic agent against syphilis.[1] This groundbreaking discovery, often hailed as the first "magic bullet," offered a targeted treatment for a devastating disease.[2] However, Salvarsan's practical application was hampered by its poor water solubility, chemical instability, and the complex, painful administration procedure it required.[3] In response to these challenges, Ehrlich's team developed Neosalvarsan ("Compound 914") in 1912, a derivative designed to offer a more favorable therapeutic profile.[4][5] This guide provides a quantitative comparison of these two pioneering drugs, supported by historical experimental data, to elucidate the therapeutic advantages that established Neosalvarsan as the preferred treatment until the advent of penicillin.[1]
Physicochemical Properties and Administration
A primary advantage of Neosalvarsan was its significantly improved solubility in water, which simplified its preparation for injection.[4] Salvarsan, supplied as a dihydrochloride (B599025) salt, was acidic and not readily soluble in water.[6] Its administration required a multi-step process of dissolving the powder in sterile water or saline, followed by careful neutralization with a precise amount of sodium hydroxide (B78521) to form the soluble disodium (B8443419) salt immediately before injection.[6] This complex procedure, if performed incorrectly, could lead to the precipitation of the free base, increasing the risk of severe side effects, including pain and tissue damage at the injection site.[3]
In contrast, Neosalvarsan was a neutral and readily water-soluble compound, allowing for the preparation of an injectable solution by simply dissolving the powder in sterile water.[6] This eliminated the need for in-situ chemical neutralization, drastically simplifying the administration process and reducing the potential for preparation errors.
Comparative Analysis of Toxicity and Therapeutic Index
The therapeutic index, a ratio comparing the dose required for a therapeutic effect to the dose causing toxicity, was a concept central to Ehrlich's work.[7] Animal studies, primarily in rats and rabbits, were crucial for establishing the relative safety and efficacy of these arsenical compounds. Neosalvarsan demonstrated a significantly better toxicity profile compared to Salvarsan.
Experimental data from intravenous administration in rats showed that the maximum tolerated dose of Neosalvarsan was approximately 2.4 times higher than that of Salvarsan, indicating lower acute toxicity.[6] When considering the standard clinical doses used in humans (0.6 g for Salvarsan and 0.9 g for Neosalvarsan), Neosalvarsan exhibited a wider safety margin.[6] While Neosalvarsan was considered slightly less therapeutically active than Salvarsan, its reduced toxicity allowed for the administration of proportionally larger doses to achieve the desired clinical outcome.[1][3]
| Parameter | Salvarsan (Arsphenamine) | Neosalvarsan (this compound) | Advantage |
| Water Solubility | Poor; requires neutralization | Readily soluble in water | Neosalvarsan |
| Preparation for IV Injection | Complex multi-step process | Simple dissolution in water | Neosalvarsan |
| Maximum Tolerated Dose (IV, Rats) | ~ 105 mg/kg | ~ 254 mg/kg | Neosalvarsan |
| Relative Toxicity (IV, Rats) | 1x | ~ 0.42x (2.4 times less toxic) | Neosalvarsan |
| Typical Human Dose | 0.6 g | 0.9 g | N/A |
| Relative Safety Margin (at typical dose) | ~12x below tolerated dose | ~19x below tolerated dose | Neosalvarsan |
Experimental Protocols
The development and evaluation of Salvarsan and Neosalvarsan were underpinned by systematic preclinical testing, primarily utilizing a rabbit model of syphilis.[8][9]
Determination of Therapeutic Index
Paul Ehrlich's methodology for determining the therapeutic advantage of a drug candidate involved establishing two key metrics in animal models:
-
Dosis Tolerata (Maximum Tolerated Dose): This was determined by administering escalating doses of the compound to healthy, uninfected animals (e.g., rats or rabbits) to identify the highest possible dose that did not produce fatal toxic effects.
-
Dosis Curativa (Minimum Curative Dose): To determine efficacy, animals were first infected with the pathogenic agent, Treponema pallidum. Following the development of syphilitic lesions, a series of infected animals were treated with varying doses of the drug. The dosis curativa was the lowest dose found to consistently eliminate the infection and resolve the clinical signs of the disease.
The Chemotherapeutic Index (Therapeutic Ratio) was then calculated as the ratio of the dosis tolerata to the dosis curativa. A higher ratio indicated a wider margin of safety, representing a more favorable drug candidate. Ehrlich considered a drug to be safe only if its therapeutic ratio was at least 10.[3]
Rabbit Model of Syphilis: Efficacy Testing
The experimental workflow for assessing the efficacy of Salvarsan and its derivatives in Ehrlich's laboratory typically followed these steps:
-
Inoculation: Healthy rabbits were inoculated with Treponema pallidum, the bacterium that causes syphilis.[9]
-
Disease Progression: The animals were monitored until they developed characteristic syphilitic lesions, confirming successful infection.
-
Treatment Administration: Infected rabbits were treated with precisely measured doses of the arsenical compound, such as Salvarsan (Compound 606), typically via intravenous injection.
-
Observation and Evaluation: The treated animals were observed over a period of weeks. A complete cure was determined by the disappearance of the spirochetes from the lesions and the healing of the lesions themselves, without the animal succumbing to the toxic effects of the drug.[9]
-
Re-inoculation Studies: In some studies, cured rabbits were re-inoculated with Treponema pallidum to assess for the development of immunity.[10]
Visualizing the Advancements
The following diagrams illustrate the key structural differences and the significant simplification in the clinical workflow achieved with the development of Neosalvarsan.
References
- 1. Arsphenamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. oxfordreference.com [oxfordreference.com]
- 4. The introduction of ‘chemotherapy’ using arsphenamine – the first magic bullet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neosalvarsan - Wikipedia [en.wikipedia.org]
- 6. COMPARATIVE STUDIES OF THE TOXICITY OF ARSPHENAMINE AND this compound. - ProQuest [proquest.com]
- 7. academic.oup.com [academic.oup.com]
- 8. gla.ac.uk [gla.ac.uk]
- 9. A Science Odyssey: People and Discoveries: Ehrlich finds cure for syphilis [pbs.org]
- 10. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to Validating Methods for Nitrosamine Impurity Detection in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
The discovery of N-nitrosamine impurities in various pharmaceutical products has underscored the critical need for robust, sensitive, and validated analytical methods to ensure patient safety. These probable human carcinogens can form during drug synthesis, manufacturing, or storage, necessitating their control at trace levels.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control and monitoring of these impurities, making the validation of analytical procedures a cornerstone of compliance and quality assurance.[2][3]
This guide provides an objective comparison of prevalent analytical techniques for nitrosamine (B1359907) detection, supported by experimental data and detailed methodologies. It aims to equip researchers, scientists, and drug development professionals with the necessary information to select and validate analytical methods that are fit for their intended purpose.
The Regulatory Framework: A Three-Step Approach to Mitigation
Regulatory agencies have outlined a systematic, three-step process for drug manufacturers to manage the risks associated with nitrosamine impurities.[4] This approach, rooted in quality risk management principles, ensures a comprehensive evaluation and control strategy throughout a product's lifecycle.[5][6]
-
Risk Assessment: The initial and crucial step involves a thorough risk assessment to identify the potential for nitrosamine formation in active pharmaceutical ingredients (APIs) and finished drug products.[7] This evaluation considers all aspects of the manufacturing process, from raw materials and solvents to reaction conditions and packaging.[2][4]
-
Confirmatory Testing: If a risk of nitrosamine presence is identified, confirmatory testing using appropriately validated and sensitive analytical methods is mandatory.[4] This step serves to confirm and quantify the levels of any nitrosamine impurities present.
-
Reporting and Mitigation: Any detected nitrosamines must be reported to the relevant regulatory authorities.[8] Subsequently, manufacturers are required to implement changes to their manufacturing processes to mitigate the risk of nitrosamine formation and ensure that levels are consistently below the acceptable intake (AI) limits.[7]
A Comparative Look at Analytical Techniques
The detection of nitrosamines at trace levels presents significant analytical challenges, primarily due to the low concentrations at which they pose a risk.[1] Consequently, highly sensitive and selective analytical techniques are required. The most commonly employed methods are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often in their tandem mass spectrometry configurations (MS/MS) for enhanced selectivity and sensitivity.[1]
Below is a comparative summary of the quantitative performance of these key analytical techniques based on published data.
| Analytical Technique | Nitrosamine | Drug Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (%) | Precision (%RSD) | Reference |
| LC-MS/MS | NDMA | Valsartan | 0.0021 mg/kg | 0.0070 mg/kg | - | - | [4][9] |
| 6 Nitrosamines | Valsartan | - | 0.05 ppm | - | - | [4][9] | |
| 8 Nitrosamines | Metformin (B114582) | - | Summarized in source | - | - | [10] | |
| LC-HRMS | 8 Nitrosamines | Various | - | As low as 0.005 ppm | - | - | [11] |
| GC-MS | NDMA, NDEA, NDIPA, NEIPA | Drug Products | - | - | - | - | [12] |
| GC-MS/MS | 13 Nitrosamines | Sartans | 15-250 ng/g | 50-250 ng/g | 91.4-104.8 | Intra-day: 0.5-9.7, Inter-day: 1.5-12.2 | [13] |
| 4 Nitrosamines | Valsartan | 0.02-0.03 ppm | 0.06-0.09 ppm | 91.9-122.7 | < 9.15 | [14] | |
| 5 Nitrosamines | Sartan APIs | 1-10 ng/g | 5-25 ng/g | - | - | [13] | |
| 5 Nitrosamines | Sartan Final Products | 2-16 ng/g | 8-40 ng/g | - | - | [13] |
NDMA: N-Nitrosodimethylamine, NDEA: N-Nitrosodiethylamine, NDIPA: N-Nitrosodiisopropylamine, NEIPA: N-Nitrosoethylisopropylamine, NMBA: N-Nitroso-N-methyl-4-aminobutyric acid.
Visualizing the Validation and Comparison Workflow
To better understand the processes involved in analytical method validation and the relationship between different detection techniques, the following diagrams have been generated.
Caption: General workflow for analytical method validation.
Caption: Comparison of analytical techniques for nitrosamine detection.
Detailed Experimental Protocols
The successful validation of an analytical method is intrinsically linked to a well-defined and meticulously executed experimental protocol. Below are representative methodologies for LC-MS/MS and GC-MS/MS analysis of nitrosamine impurities.
Protocol 1: LC-MS/MS Method for Nitrosamines in Metformin
This protocol is a generalized representation based on methods published by regulatory agencies and in scientific literature.[10][15]
1. Sample Preparation (Metformin Drug Product):
-
Weigh and transfer an amount of crushed tablets equivalent to 100 mg of metformin API into a 15 mL centrifuge tube.[15]
-
Add 250 µL of methanol (B129727) and sonicate for 15 minutes.[15]
-
Add LC/MS-grade water to a final volume of 5 mL, resulting in a target concentration of 20 mg/mL.[15]
-
Sonicate for an additional 15 minutes, followed by 10 minutes of shaking.[15]
-
Centrifuge the sample at 4,500 rpm for 15 minutes.[15]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[15]
2. Chromatographic Conditions:
-
HPLC Column: Phenomenex Kinetex® 2.6 µm Biphenyl 100 Å, 150 x 3.0 mm (or equivalent).[10]
-
Column Temperature: 40 °C.[10]
-
Mobile Phase A: 0.1% formic acid in water.[10]
-
Mobile Phase B: 0.1% formic acid in methanol.[10]
-
Flow Rate: 0.4 mL/min.[10]
-
Gradient: A time-based gradient is employed to separate the nitrosamine impurities from the metformin API.[10]
3. Mass Spectrometric Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[10]
-
Detection: High-Resolution Mass Spectrometry (HRMS) or Triple Quadrupole (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[11][14]
-
Source Parameters: Optimized to achieve the desired sensitivity.[10]
Protocol 2: Headspace GC-MS Method for Volatile Nitrosamines in Drug Products
This protocol is based on methodologies developed for the analysis of volatile nitrosamines like NDMA and NDEA.[12][16]
1. Sample Preparation:
-
A specific amount of the drug substance or crushed tablets is accurately weighed into a headspace vial.
-
A suitable solvent (e.g., N,N-Dimethylformamide or water) is added to dissolve the sample.
-
An internal standard solution (e.g., deuterated nitrosamines) is added for quantification.
2. GC Conditions:
-
GC System: Agilent 7890B GC or equivalent.[16]
-
Column: A suitable capillary column, such as a DB-WAX or equivalent, is used for separation.[13]
-
Oven Program: A temperature gradient is applied, for example: initial temperature of 70 °C held for 4 minutes, then ramped at 20 °C/min to 240 °C and held for 3.5 minutes.[16]
-
Inlet: Headspace sampler with optimized parameters (e.g., oven temperature, loop temperature, transfer line temperature).
3. Mass Spectrometric Conditions:
-
MSD: Agilent 5977A MSD or equivalent.[16]
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[16]
-
MS Source and Quadrupole Temperatures: Optimized for the specific analytes (e.g., 230 °C and 150 °C, respectively).[16]
Conclusion
The validation of analytical methods for the detection of nitrosamine impurities is a non-negotiable aspect of ensuring the quality and safety of pharmaceutical products. A thorough understanding of the regulatory landscape, coupled with the appropriate selection and validation of analytical techniques, is paramount. While LC-MS/MS and GC-MS/MS are the workhorse methods, the choice between them often depends on the specific nitrosamines of interest, the drug matrix, and the required sensitivity. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and researchers in their efforts to control these potentially harmful impurities, ultimately safeguarding public health.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. fda.gov [fda.gov]
- 3. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. agencyiq.com [agencyiq.com]
- 7. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 8. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening of Nitrosamine Impurities in Sartan Pharmaceuticals by GC-MS/MS -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 14. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
A Cross-Species Examination of Neoarsphenamine: Unraveling its Metabolism and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Neoarsphenamine, a synthetic organoarsenic compound historically used to treat syphilis, continues to be a subject of toxicological and metabolic research. Understanding its biotransformation and toxicity across different species is crucial for evaluating its potential risks and mechanisms of action. This guide provides a comparative overview of this compound's metabolism and toxicity in various animal models, supported by available data and detailed experimental methodologies.
Executive Summary
This compound is a prodrug that undergoes metabolic activation to its active and more toxic arsenoxide form.[1][2] Significant variations in toxicity have been observed across different species and are dependent on the route of administration.[2] The liver has been identified as a primary target organ for this compound-induced toxicity.[2] This guide synthesizes available quantitative data on toxicity, outlines experimental protocols for assessing metabolism and toxicity, and visualizes the key pathways and workflows involved.
Data Presentation: Comparative Toxicity of this compound
Quantitative data on the acute toxicity of this compound is crucial for cross-species comparisons. The following table summarizes the available median lethal dose (LD50) values in different species. It is important to note that historical data may have variability.
| Species | Administration Route | LD50 (mg/kg) |
| Mouse | Intravenous | Data not available |
| Rat | Subcutaneous | Twice as toxic as Arsphenamine[2] |
| Rabbit | Intravenous | Data not available |
| Guinea Pig | Intraperitoneal | Data not available |
Experimental Protocols
Detailed experimental protocols for studying the metabolism and toxicity of this compound are not extensively documented in modern literature. However, standardized methodologies for drug metabolism and toxicity testing can be applied.
Protocol 1: Determination of Acute Toxicity (LD50)
This protocol outlines a general procedure for determining the median lethal dose (LD50) of a substance, which can be adapted for this compound.[3][4][5][6]
1. Animals: Use healthy, young adult animals of the desired species (e.g., mice, rats, rabbits, guinea pigs) of a single sex to minimize variability.[6] Acclimatize animals to laboratory conditions for at least one week.
2. Dose Preparation: Prepare a series of graded doses of this compound. The vehicle used for dissolution or suspension should be non-toxic.
3. Administration: Administer a single dose of the prepared solution/suspension to each animal via the desired route (e.g., intravenous, subcutaneous, oral, or intraperitoneal).
4. Observation: Observe the animals for signs of toxicity and mortality continuously for the first few hours and then periodically for up to 14 days.[5] Record all clinical signs, including changes in behavior, appearance, and physiological functions.
5. Data Analysis: Calculate the LD50 value using a recognized statistical method, such as the probit analysis or the up-and-down procedure.[4][6]
Protocol 2: In Vivo Metabolite Identification
This protocol describes a general workflow for identifying drug metabolites in vivo.[1][7][8][9]
1. Animal Dosing: Administer a single dose of this compound to the test species.
2. Sample Collection: Collect biological samples (urine, feces, and blood/plasma) at predetermined time points.
3. Sample Preparation: Process the collected samples to extract potential metabolites. This may involve centrifugation, protein precipitation, and solid-phase extraction.
4. Analytical Instrumentation: Analyze the extracted samples using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][10]
5. Data Analysis: Identify putative metabolites by comparing the mass spectra of the parent drug and the detected compounds, looking for specific mass shifts corresponding to expected biotransformation reactions (e.g., oxidation, demethylation).
Protocol 3: Assessment of Drug-Induced Hepatotoxicity
This protocol provides a framework for evaluating the potential liver toxicity of a compound.[11][12][13][14]
1. Animal Treatment: Administer single or repeated doses of this compound to the test animals. Include a control group receiving the vehicle only.
2. Clinical Observation: Monitor the animals for any clinical signs of distress or toxicity.
3. Blood Chemistry Analysis: Collect blood samples at various time points and at the end of the study to measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), as well as bilirubin.[11][14]
4. Histopathology: At the end of the study, euthanize the animals and perform a gross examination of the liver. Collect liver tissue for histopathological analysis to identify any cellular damage, inflammation, or necrosis.
Visualization of Pathways and Workflows
Experimental Workflow for Acute Toxicity (LD50) Determination
Caption: Workflow for determining the median lethal dose (LD50) of this compound.
General Metabolic Pathway of this compound
Caption: Simplified metabolic activation of this compound to its toxic form.
Signaling Pathway of Arsenic-Induced Toxicity
Caption: Key signaling events in arsenic-induced cellular toxicity.
Conclusion
The metabolism and toxicity of this compound exhibit significant inter-species variability, a critical consideration for toxicological studies. While specific quantitative data is sparse in recent literature, the established role of this compound as a prodrug and the subsequent arsenic-mediated toxicity provide a foundation for further investigation. The provided experimental protocols offer a framework for conducting contemporary studies to fill the existing data gaps. The visualization of metabolic and toxicity pathways aids in conceptualizing the mechanisms of action and designing future research. For professionals in drug development, this guide underscores the importance of comprehensive cross-species comparisons in evaluating the safety profile of metalloid-containing compounds.
References
- 1. In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and postacquisition data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Research Chemical|For Research [benchchem.com]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. enamine.net [enamine.net]
- 5. fda.gov [fda.gov]
- 6. An up-and-down procedure for acute toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. researchgate.net [researchgate.net]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 13. Drug-Induced Liver Injury: Premarketing Clinical Evaluation | FDA [fda.gov]
- 14. Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Neoarsphenamine: A Guide for Laboratory Professionals
Neoarsphenamine, an organoarsenic compound, requires stringent disposal procedures due to its toxicity and potential environmental impact.[1][2] Adherence to hazardous waste regulations is crucial to ensure the safety of laboratory personnel and the surrounding community. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and associated contaminated materials.
Regulatory and Safety Overview
This compound waste is classified as hazardous, primarily due to its arsenic content. The U.S. Environmental Protection Agency (EPA) regulates arsenic under the Resource Conservation and Recovery Act (RCRA) with the hazardous waste number D004.[3] It is imperative that this waste is never disposed of down the drain or in standard laboratory trash.[4][5]
| Parameter | Regulatory Limit / Guideline | Source |
| EPA Hazardous Waste Number | D004 (Arsenic) | [3] |
| RCRA Toxicity Characteristic | 5.0 mg/L | [3] |
| Disposal Method | Hazardous Waste Incineration | [6][7] |
| Container Type | Sealed, compatible (e.g., brown glass) | [3][4] |
Experimental Protocol for this compound Disposal
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
1. Designated Area and Personal Protective Equipment (PPE)
-
Designated Area: All handling and waste collection of this compound must occur in a designated area, clearly labeled with hazard warnings (e.g., "Carcinogen in Use Area").[4][8] This area should be equipped with a chemical fume hood, an eyewash station, and a safety shower.[4]
-
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following minimum PPE:
-
Chemical-resistant gloves (nitrile is recommended).[3]
-
Safety glasses with side shields or chemical splash goggles.[3]
-
A laboratory coat.[3]
-
For procedures that may generate dust or aerosols, a full-face respirator with appropriate cartridges may be necessary.[3][8]
-
Always inspect PPE for integrity before use.[3]
-
2. Waste Collection and Segregation
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired product and contaminated items (e.g., weigh boats, contaminated gloves, absorbent paper), in a designated, compatible, and sealable container.[4]
-
The container must be clearly labeled as "Hazardous Waste," with the contents identified as "this compound" or "Arsenic Compound Waste," and display a "Cancer Hazard" warning.[3][8]
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong acids.[3]
-
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound, including rinse water from cleaning non-disposable equipment, in a separate, sealed, and compatible container (e.g., a brown glass bottle).[4]
-
Label the liquid waste container as "Hazardous Waste," identifying the contents and associated hazards.[4]
-
Drain disposal of any liquids containing this compound is strictly prohibited.[4]
-
-
Empty Containers:
3. Spill Management
-
In the event of a spill, evacuate the immediate area and inform laboratory personnel.
-
For small spills, if trained to do so, use a wet wipe or a HEPA-filtered vacuum to clean the area.[5][9] Avoid dry sweeping, which can generate airborne dust.[9]
-
For larger spills, or if there is any uncertainty, contact your institution's Environmental Health & Safety (EHS) department immediately.[5]
-
All materials used for spill cleanup must be disposed of as hazardous waste.[5]
4. Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's certified hazardous waste management vendor.[5]
-
Ensure all labeling and container requirements are met according to institutional and regulatory guidelines before pickup.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C13H13As2N2NaO4S | CID 76961391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Research Chemical|For Research [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. drexel.edu [drexel.edu]
- 5. www1.udel.edu [www1.udel.edu]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. iwaste.epa.gov [iwaste.epa.gov]
- 8. wcu.edu [wcu.edu]
- 9. uwindsor.ca [uwindsor.ca]
Safeguarding Researchers: A Comprehensive Guide to Handling Neoarsphenamine
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Neoarsphenamine. It is intended for all laboratory personnel, including researchers, scientists, and drug development professionals, to ensure a safe working environment and mitigate risks associated with this organoarsenic compound.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. Avoid contact with skin and eyes.[1] The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Standards |
| Hands | Chemical-resistant gloves | Must conform to EU Directive 89/686/EEC and the standard EN 374.[1][2] Nitrile, neoprene, or polyurethane gloves are recommended.[3] Double gloving is required for compounding, administering, and disposal.[4] |
| Eyes/Face | Safety goggles with side-shields or a face shield | Must conform to EN 166 (EU) or be NIOSH-approved (US).[2] A face shield offers a fuller range of protection against splashes. |
| Body | Impervious, lint-free disposable gown with a solid front, long sleeves, and tight-fitting cuffs. | Gown should be made of a low-permeability fabric.[1][4] |
| Respiratory | Full-face respirator | Required if exposure limits are exceeded or if dust/aerosols are generated.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial to minimize exposure and prevent contamination.
Preparation and Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Avoid Dust Formation: Take extreme care to avoid the formation of dust and aerosols during handling and weighing.[1][2]
-
Glove Procedure: Inspect gloves for any damage before use.[1] Employ proper glove removal techniques to avoid skin contact with the outer surface of the glove.[1]
-
Hand Washing: Wash hands thoroughly with soap and water before putting on gloves and after removing them.[1][4]
Emergency First-Aid Measures
In the event of exposure, immediate action is critical. Consult a physician and show them the Safety Data Sheet.[1]
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] |
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation and Labeling
-
All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be segregated as hazardous waste.
-
Label all waste containers clearly as "Hazardous Waste: Contains this compound".
Disposal Procedures
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container immediately after use.[1]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.
-
Unused Product: Return unused this compound to the supplier or dispose of it through a licensed hazardous waste disposal company.
-
General Guidance: Follow all national and local regulations for the disposal of hazardous chemical waste.[5] Discharge into the environment must be avoided.[1]
Spill Management Workflow
In the event of a this compound spill, a calm and systematic approach is crucial to ensure safety and effective cleanup. The following diagram outlines the logical workflow for managing a spill.
Caption: Workflow for managing a this compound spill.
References
- 1. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
